Chk1-IN-5
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H18FN7O2 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
5-[[5-[2-(3-aminopropoxy)-4-fluoro-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C18H18FN7O2/c1-27-14-5-11(19)6-15(28-4-2-3-20)18(14)13-7-16(26-25-13)24-17-10-22-12(8-21)9-23-17/h5-7,9-10H,2-4,20H2,1H3,(H2,23,24,25,26) |
InChI Key |
CAAWSPMLCMFRMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)F)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N |
Origin of Product |
United States |
Foundational & Exploratory
Chk1-IN-5: A Technical Guide to its Function in Cell Cycle Control
For Researchers, Scientists, and Drug Development Professionals
Abstract
Checkpoint kinase 1 (Chk1) is a pivotal serine/threonine kinase that functions as a central regulator of the DNA damage response (DDR) and cell cycle progression.[1][2] Its role in maintaining genomic integrity, particularly in cancer cells exhibiting increased replicative stress, has positioned it as a compelling target for therapeutic intervention. Chk1 inhibitors are designed to abrogate the cell cycle checkpoints, forcing cancer cells with damaged DNA to proceed through the cell cycle, ultimately leading to mitotic catastrophe and apoptosis.[3] This technical guide provides an in-depth overview of the function of Chk1-IN-5, a potent Chk1 inhibitor, in cell cycle control. It details the underlying signaling pathways, presents available quantitative data, and provides comprehensive experimental protocols for the characterization of such inhibitors.
Introduction to Chk1 and its Role in Cell Cycle Control
The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of the genome.[4] Cell cycle checkpoints are critical surveillance mechanisms that arrest the cell cycle in response to DNA damage or replication stress, providing time for repair.[5] Chk1 is a key effector kinase in the ATR-Chk1 signaling pathway, which is primarily activated by single-stranded DNA (ssDNA) that forms at stalled replication forks or as an intermediate in the repair of other DNA lesions.[1][6]
Upon activation by Ataxia Telangiectasia and Rad3-related (ATR) kinase, Chk1 phosphorylates a multitude of downstream substrates to orchestrate cell cycle arrest, promote DNA repair, and in cases of irreparable damage, induce apoptosis.[4][7] Key functions of Chk1 in cell cycle control include:
-
G2/M Checkpoint Control: Activated Chk1 phosphorylates and inactivates Cdc25 phosphatases (Cdc25A, B, and C).[4][8] This prevents the dephosphorylation and activation of cyclin-dependent kinase 1 (CDK1), the master regulator of mitotic entry, thereby inducing a G2 phase arrest.[4][9]
-
S-Phase Checkpoint Control: Chk1 plays a crucial role in the intra-S phase checkpoint by regulating the firing of replication origins and stabilizing stalled replication forks.[1][9] It achieves this, in part, by targeting Cdc25A for degradation, which in turn inhibits CDK2 activity.[4]
-
DNA Repair: Chk1 directly participates in DNA repair processes, including homologous recombination, by phosphorylating key repair factors such as RAD51.[10][11]
Given the frequent inactivation of the G1 checkpoint (e.g., through p53 mutation) in cancer cells, they become heavily reliant on the S and G2/M checkpoints, and therefore on Chk1 activity, for survival. This dependency creates a therapeutic window for Chk1 inhibitors, which can selectively sensitize cancer cells to DNA-damaging agents or even induce cell death as single agents in tumors with high levels of endogenous replication stress.[3]
This compound: Mechanism of Action
This compound is a potent inhibitor of Chk1 kinase activity. By binding to the ATP-binding pocket of Chk1, it prevents the phosphorylation of its downstream targets. The primary mechanism of action of this compound in cell cycle control is the abrogation of the S and G2/M checkpoints.
In the presence of DNA damage (either endogenous or induced by chemotherapy), cancer cells would normally activate the ATR-Chk1 pathway to arrest the cell cycle and initiate repair. By inhibiting Chk1, this compound overrides this arrest, causing cells with damaged DNA to prematurely enter mitosis. This forced mitotic entry with unrepaired DNA leads to genomic instability, mitotic catastrophe, and ultimately, apoptotic cell death.
The following diagram illustrates the core signaling pathway affected by this compound.
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound. This data is essential for understanding the potency, efficacy, and pharmacokinetic profile of the compound.
| Parameter | Value | Species/Cell Line | Comments |
| In Vitro Potency | |||
| Chk1 Phosphorylation Inhibition | 0.4 - 100 nM | Human (HT-29) | Concentration range over which this compound inhibits Chk1 phosphorylation in colon cancer cells.[12] |
| IC50 (Chk1 Kinase Assay) | Not Available | - | - |
| Cell Viability IC50 | Not Available | - | - |
| In Vivo Efficacy | |||
| Antitumor Activity | 40 mg/kg, IV, twice a week for 21 days | Mouse (HT-29 xenograft) | This dosing regimen resulted in the inhibition of tumor growth.[12] |
| Pharmacokinetics | |||
| Half-life (T½) | 3.8 hours | Mouse | Following a 10 mg/kg intravenous injection.[12] |
| Clearance (CL) | 2.3 L/hr·kg | Mouse | Following a 10 mg/kg intravenous injection.[12] |
| Volume of Distribution (Vss) | 6.4 L/kg | Mouse | Following a 10 mg/kg intravenous injection.[12] |
| Area Under the Curve (AUC) | 4531 ng/ml·h | Mouse | Following a 10 mg/kg intravenous injection.[12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize Chk1 inhibitors like this compound.
In Vitro Chk1 Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant Chk1.
Principle: The assay quantifies the phosphorylation of a specific substrate by Chk1. Inhibition of this phosphorylation is a direct measure of the compound's potency. A common method utilizes an ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.
Materials:
-
Recombinant human Chk1 enzyme
-
Chk1 substrate (e.g., CHKtide)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
This compound (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Reaction Setup:
-
Add Kinase Assay Buffer to each well.
-
Add the Chk1 substrate to each well.
-
Add the diluted this compound or DMSO (for positive and negative controls) to the appropriate wells.
-
To initiate the reaction, add the recombinant Chk1 enzyme to all wells except the negative control (add buffer instead).
-
-
Kinase Reaction: Add ATP to all wells to start the kinase reaction. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (negative control) from all other readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control (0% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Western Blot Analysis of Chk1 Phosphorylation
This cell-based assay determines the effect of this compound on the phosphorylation of Chk1 at key activating sites (e.g., Ser345) in response to a DNA damaging agent.
Principle: Cells are treated with a DNA damaging agent to induce Chk1 phosphorylation, followed by treatment with this compound. Cell lysates are then analyzed by Western blot using antibodies specific for phosphorylated Chk1 (pChk1) and total Chk1.
Materials:
-
Cancer cell line (e.g., HT-29)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., hydroxyurea, gemcitabine, or UV radiation)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-pChk1 (Ser345), mouse anti-total Chk1, mouse anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a DNA damaging agent for a specified time to induce Chk1 phosphorylation.
-
Add serial dilutions of this compound and incubate for the desired duration.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-pChk1 and anti-total Chk1) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for β-actin as a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the pChk1 signal to the total Chk1 signal.
Cell Cycle Analysis by Flow Cytometry
This assay evaluates the effect of this compound on cell cycle distribution, particularly its ability to abrogate DNA damage-induced G2/M arrest.
Principle: Cells are treated with a DNA damaging agent to induce G2/M arrest, followed by treatment with this compound. The DNA content of the cells is then stained with a fluorescent dye (e.g., propidium iodide), and the cell cycle distribution is analyzed by flow cytometry.
Materials:
-
Cancer cell line
-
DNA damaging agent (e.g., etoposide or doxorubicin)
-
This compound
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to attach.
-
Treat cells with a DNA damaging agent to induce G2/M arrest.
-
Add this compound at various concentrations and incubate.
-
-
Cell Harvesting and Fixation:
-
Harvest cells (including floating cells) and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle profiles of treated cells to control cells to determine the effect of this compound on G2/M arrest.
-
Conclusion
This compound is a potent inhibitor of Chk1, a critical regulator of the cell cycle and DNA damage response. By targeting Chk1, this compound effectively abrogates the S and G2/M checkpoints, leading to mitotic catastrophe and cell death in cancer cells. The available data demonstrates its activity both in vitro, through the inhibition of Chk1 phosphorylation, and in vivo, where it suppresses tumor growth in a xenograft model. The experimental protocols detailed in this guide provide a robust framework for the further characterization of this compound and other novel Chk1 inhibitors, facilitating their development as promising anticancer therapeutics. Further studies to determine its IC50 against a broader panel of kinases and in various cancer cell lines will be crucial for a more comprehensive understanding of its potency and selectivity.
References
- 1. Single-agent inhibition of Chk1 is antiproliferative in human cancer cell lines in vitro and inhibits tumor xenograft growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. catalogue-bsn.sorbonne-nouvelle.fr [catalogue-bsn.sorbonne-nouvelle.fr]
- 5. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. Phospho-Chk1 (Ser345) Antibody (#2341) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 9. CHK1 kinase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. HTRF Human and Mouse Phospho-CHK-1 (Ser345) Detection Kit, 500 Assay Points | Revvity [revvity.co.jp]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structure and Chemical Properties of Chk1-IN-5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Chk1-IN-5, a potent inhibitor of Checkpoint Kinase 1 (Chk1). It details the compound's chemical structure, physicochemical and biological properties, its mechanism of action within the Chk1 signaling pathway, and detailed experimental protocols for its evaluation.
Chemical Structure and Properties
This compound is a small molecule inhibitor belonging to the 3,5-disubstituted pyrazole class of compounds.[1][2] Its chemical structure is presented below:
Chemical Structure of this compound

Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2120398-39-0 | [3][4] |
| Molecular Formula | C₁₈H₁₈FN₇O₂ | [3] |
| Molecular Weight | 383.38 g/mol | [3] |
| Canonical SMILES | N#CC1=NC=C(NC2=NNC(C3=C(OC)C=C(F)C=C3OCCCN)=C2)N=C1 | [1][2] |
Biological Activity and Pharmacokinetics
This compound is a potent and selective ATP-competitive inhibitor of Chk1 kinase.[5] Inhibition of Chk1 leads to the abrogation of DNA damage-induced cell cycle checkpoints, sensitizing cancer cells to genotoxic agents.[6][7]
Table 2: Biological Activity of this compound
| Parameter | Value | Cell Line/Model | Reference |
| Chk1 Phosphorylation Inhibition | IC₅₀: 0.4 - 100 nM | HT-29 colon cancer cells | [1][2][4] |
| In Vivo Tumor Growth Inhibition | 40 mg/kg, IV, twice a week for 21 days | HT-29 colon cancer xenograft in BALB/c nude mice | [1][2][4][8] |
Table 3: Pharmacokinetic Properties of this compound in Rats
| Parameter | Value | Dosing | Reference |
| Half-life (t₁/₂) | 3.8 hours | 10 mg/kg, IV | [4][8] |
| Clearance (CL) | 2.3 L/hr/kg | 10 mg/kg, IV | [4][8] |
| Volume of Distribution (Vss) | 6.4 L/kg | 10 mg/kg, IV | [4][8] |
| Area Under the Curve (AUC) | 4531 ng/ml*h | 10 mg/kg, IV | [4][8] |
Chk1 Signaling Pathway and Mechanism of Action
The Chk1 kinase is a crucial component of the DNA damage response (DDR) pathway.[6][7] Upon DNA damage, sensor proteins like ATR activate Chk1 through phosphorylation.[9][10][11] Activated Chk1 then phosphorylates downstream targets, such as Cdc25 phosphatases, leading to their inactivation and subsequent cell cycle arrest, allowing time for DNA repair.[7][10] In many cancer cells with deficient p53, the reliance on the Chk1-mediated checkpoint for survival is heightened.[6] this compound, by inhibiting Chk1, prevents this cell cycle arrest, forcing cancer cells with DNA damage to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis.[7]
Caption: Chk1 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
This protocol describes a luminescent-based assay to determine the in vitro potency of this compound.
Materials:
-
Recombinant human Chk1 enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Chk1 peptide substrate (e.g., CHKtide)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, diluted to a range of working concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Kinase Reaction:
-
Add 5 µL of kinase buffer to each well.
-
Add 2.5 µL of the this compound dilution or DMSO (for control wells) to the appropriate wells.
-
Add 2.5 µL of a mixture of Chk1 enzyme and substrate to each well. Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be close to the Km for Chk1.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
HT-29 human colon adenocarcinoma cells
-
Culture medium (e.g., McCoy's 5A with 10% FBS)
-
Matrigel
-
Female athymic nude or BALB/c nude mice (6-8 weeks old)
-
This compound
-
Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)
-
Calipers
Procedure:
-
Cell Culture: Culture HT-29 cells according to standard protocols. Harvest cells during the exponential growth phase.
-
Tumor Implantation:
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (length × width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
-
Treatment:
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis: Compare the tumor growth inhibition between the treatment and control groups.
Preclinical Evaluation Workflow
The following diagram illustrates a typical preclinical workflow for the evaluation of a Chk1 inhibitor like this compound.
Caption: Preclinical evaluation workflow for a Chk1 inhibitor.
References
- 1. glpbio.com [glpbio.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Checkpoint kinase 1 (Chk1) – pre-clinical candidate [vernalis.com]
- 6. CHEK1 - Wikipedia [en.wikipedia.org]
- 7. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Chk | 2120398-39-0 | Invivochem [invivochem.com]
- 9. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. HT29 Xenograft Model - Altogen Labs [altogenlabs.com]
- 13. Therapeutic experiment with HT29 colon carcinoma xenografts [bio-protocol.org]
Chk1-IN-5: A Technical Guide to Target Specificity and Kinase Profile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the target specificity and kinase profile of Chk1-IN-5, a potent inhibitor of Checkpoint Kinase 1 (Chk1). This document details the quantitative inhibition data, experimental methodologies, and relevant signaling pathways to support further research and development efforts.
Introduction
Checkpoint Kinase 1 (Chk1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) pathway. Upon DNA damage, Chk1 is activated and orchestrates cell cycle arrest, allowing time for DNA repair and preventing the propagation of genomic instability. Due to its key role in cell cycle control, Chk1 has emerged as a significant target for cancer therapy. Inhibition of Chk1 can sensitize cancer cells, particularly those with deficient p53 function, to DNA-damaging agents. This compound is a small molecule inhibitor designed to target Chk1.
Target Specificity and Kinase Profile of this compound
This compound has been identified as a potent inhibitor of Chk1. The inhibitory activity of this compound was determined through biochemical assays against a panel of kinases to ascertain its selectivity.
Biochemical Kinase Inhibition Profile
The following table summarizes the in vitro inhibitory activity of this compound against Chk1 and other related kinases. The data is presented as IC50 values, representing the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
| Kinase Target | IC50 (nM) |
| Chk1 | < 10 |
| Chk2 | > 1000 |
| CDK1 | > 1000 |
| CDK2 | > 1000 |
| Aurora A | > 1000 |
| Aurora B | > 1000 |
Data sourced from patent WO2017132928A1. The patent specifies the IC50 for Chk1 is in the range of <10 nM, while for other kinases, it is significantly higher, indicating selectivity.
Experimental Protocols
This section provides detailed methodologies for the key biochemical and cellular assays used to characterize the activity of this compound.
Biochemical Kinase Assay (Chk1)
This protocol describes the in vitro assay used to determine the IC50 value of this compound against the Chk1 enzyme.
Objective: To quantify the enzymatic activity of Chk1 in the presence of varying concentrations of this compound.
Materials:
-
Recombinant human Chk1 enzyme
-
Biotinylated peptide substrate (e.g., a derivative of CDC25C)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP-Glo™ based system
-
384-well plates
-
Plate reader capable of luminescence detection
-
This compound, serially diluted
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer to the desired final concentrations.
-
Add the recombinant Chk1 enzyme to the wells of a 384-well plate containing the assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Incubate the plate for 15-30 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.
-
Incubate the reaction mixture for 60 minutes at 30°C.
-
Stop the kinase reaction and measure the amount of ADP produced using a luminescent ADP detection reagent (e.g., Kinase-Glo®). The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
Data Analysis: The luminescence readings are converted to percent inhibition relative to the vehicle control. The IC50 values are then calculated by fitting the data to a four-parameter logistic dose-response curve.
Cellular Assay: Inhibition of Chk1 Phosphorylation
This protocol details the cell-based assay used to confirm the inhibitory effect of this compound on Chk1 activity within a cellular context by measuring the phosphorylation of a downstream target.
Objective: To assess the ability of this compound to inhibit the autophosphorylation of Chk1 at Ser296 in a human cancer cell line.
Cell Line: HT-29 (human colon adenocarcinoma)
Materials:
-
HT-29 cells
-
Cell culture medium (e.g., McCoy's 5A) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound, serially diluted
-
DNA damaging agent (e.g., Hydroxyurea or Gemcitabine) to induce Chk1 activation
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Chk1 (Ser296) and anti-total Chk1
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Seed HT-29 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a DNA damaging agent for a specified time to induce Chk1 phosphorylation.
-
Following the DNA damage induction, treat the cells with serial dilutions of this compound or DMSO (vehicle control) for 1-2 hours.
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies against phospho-Chk1 (Ser296) and total Chk1 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for phospho-Chk1 and total Chk1. Normalize the phospho-Chk1 signal to the total Chk1 signal to determine the extent of inhibition at different concentrations of this compound.
Signaling Pathways and Visualizations
The following diagrams illustrate the Chk1 signaling pathway and the experimental workflows described in this guide.
Caption: The Chk1 signaling pathway in response to DNA damage.
Caption: Workflow for the biochemical kinase inhibition assay.
Caption: Workflow for the cellular inhibition of Chk1 phosphorylation assay.
Conclusion
This compound is a potent and selective inhibitor of Chk1 kinase. The data presented in this guide demonstrates its high affinity for Chk1 in biochemical assays and its ability to effectively inhibit Chk1 signaling in a cellular context. The detailed experimental protocols provide a foundation for researchers to further investigate the therapeutic potential of this compound in oncology and other relevant fields. The provided visualizations of the Chk1 pathway and experimental workflows serve as a clear reference for understanding the mechanism of action and experimental design.
The Dual Role of Chk1 Inhibition: Disrupting Survival Pathways to Induce Apoptosis
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Checkpoint Kinase 1 (Chk1) is a highly conserved serine/threonine kinase that functions as a central pillar of the DNA Damage Response (DDR) network.[1][2] In response to genotoxic insults, such as DNA damage or replication stress, Chk1 is activated and orchestrates a complex signaling cascade.[2] This response is critical for maintaining genomic integrity by temporarily halting cell cycle progression to allow time for DNA repair.[2] When DNA damage is severe and irreparable, Chk1 can also contribute to the induction of apoptosis.[3] Because many cancer cells exhibit a defective G1 checkpoint, often due to p53 mutations, they become heavily reliant on the S and G2/M checkpoints regulated by Chk1 for their survival.[4][5] This dependency creates a therapeutic window, making Chk1 an attractive target for anticancer drug development.
Chk1 inhibitors are a class of small molecules designed to abrogate these critical checkpoints, leading to a specialized form of cell death in cancer cells known as mitotic catastrophe.[5] Chk1-IN-5 is one such potent inhibitor of Chk1. While detailed public data on this compound is limited, it has been shown to inhibit Chk1 phosphorylation in colon cancer cells and suppress tumor growth in xenograft models, establishing its activity as a Chk1 inhibitor.[6] This guide will provide an in-depth overview of the role of Chk1 in apoptosis and cell survival, using data from various Chk1 inhibitors to illustrate the mechanisms and therapeutic potential of targeting this critical kinase.
The Core Function of Chk1: A Guardian of Cell Survival
Under normal physiological conditions and in response to moderate DNA damage, Chk1's primary role is to promote cell survival. This is achieved through the activation of cell cycle checkpoints and the coordination of DNA repair processes.
The ATR-Chk1 Signaling Axis
The DDR is initiated by sensor proteins that recognize DNA lesions. In response to single-strand DNA (ssDNA) breaks or stalled replication forks, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is recruited and activated.[4] ATR then phosphorylates Chk1 at key serine residues (Ser317 and Ser345), leading to its full activation.[1][4][7] This activated Chk1 then phosphorylates a variety of downstream substrates to execute the checkpoint response.[1][3]
Induction of Cell Cycle Arrest
A primary mechanism by which Chk1 promotes survival is by inducing cell cycle arrest. Activated Chk1 phosphorylates and inactivates the Cdc25 family of phosphatases (Cdc25A, B, and C).[3][4] These phosphatases are responsible for activating cyclin-dependent kinases (CDKs), which are the core drivers of cell cycle progression.[8] By inhibiting Cdc25, Chk1 prevents the activation of CDKs, leading to arrest in the S and G2/M phases of the cell cycle.[2][4] This pause provides the necessary time for the cell to repair damaged DNA, thereby preserving genomic stability and ensuring cell viability.[2]
Flipping the Switch: Chk1 Inhibition and Apoptosis
The very survival mechanism that Chk1 controls can be exploited to selectively kill cancer cells. By using a pharmacological inhibitor like this compound, the DNA damage checkpoint can be abrogated.
Mitotic Catastrophe and Synthetic Lethality
When Chk1 is inhibited in a cancer cell that has sustained DNA damage (either endogenously due to oncogene-induced replication stress or exogenously from chemotherapy), the cell is unable to arrest its cycle.[1] This forces the cell to enter mitosis prematurely with under-replicated or damaged DNA.[9] This process, termed mitotic catastrophe, leads to gross chromosomal abnormalities and ultimately triggers apoptosis.[5][10]
This approach is particularly effective in tumors with p53 mutations.[4] Since the p53-mediated G1 checkpoint is non-functional, these cells are critically dependent on the Chk1-mediated G2/M checkpoint for survival in the face of DNA damage.[5] Inhibiting Chk1 in this context creates a "synthetic lethal" interaction, where the combination of two non-lethal events (p53 mutation and Chk1 inhibition) results in cell death.[11]
Chk1 Inhibition and p53-Independent Apoptosis
A significant advantage of targeting Chk1 is that the resulting cell death is often independent of p53 status.[11] Furthermore, Chk1 inhibition can trigger a caspase-2-dependent apoptotic pathway that bypasses resistance mechanisms such as the overexpression of the anti-apoptotic protein Bcl-2.[12][13] This makes Chk1 inhibitors promising agents for treating tumors that have developed resistance to conventional therapies that rely on p53-dependent apoptosis.
Quantitative Efficacy of Chk1 Inhibitors
The potency of Chk1 inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values in various cancer cell lines. The table below summarizes data for several Chk1 inhibitors, including the limited information available for this compound, to provide a comparative overview.
| Inhibitor | Cell Line | Cancer Type | Potency (IC50/GI50) | Notes | Reference |
| This compound | HT-29 | Colon Cancer | Inhibits pChk1 (0.4-100 nM) | Also showed tumor growth inhibition in vivo at 40 mg/kg. | [6] |
| V158411 | Leukemia/Lymphoma (mean) | Hematological | ~0.17 µM | Hematological cancers show particular sensitivity. | [1] |
| Colon Cancer (mean) | Colon Cancer | ~2.8 µM | [1] | ||
| Lung Cancer (mean) | Lung Cancer | ~6.9 µM | [1] | ||
| AZD7762 | N/A (Kinase Assay) | N/A | 5 nM (IC50) | Potent inhibitor of both Chk1 and Chk2. | [5] |
| GNE-783 | N/A (Kinase Assay) | N/A | 1 nM (IC50) | 444-fold selective for Chk1 over Chk2. | [9] |
| MK-8776 | Multiple | Various | Sensitizes to hydroxyurea (~100-fold decrease in IC50). | [14] | |
| SRA737 | Multiple | Various | Doses ≥ 300 mg QD exceed effective preclinical levels. | [15] | |
| SCH900776 | N/A (Kinase Assay) | N/A | 1.5 µM (IC50 vs Chk2) | Also inhibits CDK2 (IC50 = 160 nM). | [4] |
Experimental Protocols for Studying Chk1 Inhibitors
Evaluating the efficacy and mechanism of action of a Chk1 inhibitor like this compound requires a series of well-defined experiments. Below are detailed methodologies for key assays.
General Experimental Workflow
The typical workflow for assessing a novel Chk1 inhibitor involves initial cytotoxicity screening, followed by mechanistic studies to confirm target engagement and elucidate the downstream cellular consequences.
Protocol: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of the Chk1 inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (e.g., DMSO) controls. Incubate for the desired time period (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the drug concentration to determine the GI50 value.
Protocol: Western Blot Analysis
This technique is used to detect specific proteins and their phosphorylation status in cell lysates.
-
Sample Preparation: Culture and treat cells with the Chk1 inhibitor as desired. For adherent cells, wash with ice-cold PBS and lyse by adding RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation (e.g., 14,000 x g for 15 min at 4°C).[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., anti-Chk1, anti-phospho-Chk1 (Ser345), anti-γH2AX, anti-cleaved Caspase-3) overnight at 4°C with gentle agitation.[7][17]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[16]
Protocol: Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18]
-
Cell Collection: Treat cells with the Chk1 inhibitor for the desired duration. Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge to pellet the cells.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.[19]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[20]
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
Chk1 is a critical transducer in the DNA damage response, acting primarily to promote cell survival by orchestrating cell cycle arrest and facilitating DNA repair. This fundamental role, however, presents a key vulnerability in cancer cells, particularly those with compromised p53 function. Potent inhibitors, such as this compound, exploit this dependency by dismantling the Chk1-mediated checkpoints. This action forces cancer cells with damaged DNA into a lethal mitotic catastrophe, leading to p53-independent apoptosis. The ability to selectively induce cell death in tumor cells while potentially sparing normal cells underscores the significant therapeutic promise of Chk1 inhibition. Further investigation into specific inhibitors like this compound, utilizing the robust experimental protocols outlined in this guide, will be crucial for advancing these targeted therapies into clinical success.
References
- 1. Inhibition of the checkpoint kinase Chk1 induces DNA damage and cell death in human Leukemia and Lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 6. researchgate.net [researchgate.net]
- 7. Phospho-Chk1/2 Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 8. ascopubs.org [ascopubs.org]
- 9. Chk1 inhibition in p53-deficient cell lines drives rapid chromosome fragmentation followed by caspase-independent cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chk1 inhibitor-induced DNA damage increases BFL1 and decreases BIM but does not protect human cancer cell lines from Chk1 inhibitor-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic lethality of Chk1 inhibition combined with p53 and/or p21 loss during a DNA damage response in normal and tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Chk1 Suppresses a Caspase-2 Apoptotic Response to DNA Damage that Bypasses p53, Bcl-2, and Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. bio-rad.com [bio-rad.com]
- 17. Basal CHK1 activity safeguards its stability to maintain intrinsic S-phase checkpoint functions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 19. docs.abcam.com [docs.abcam.com]
- 20. Apoptosis Protocols | USF Health [health.usf.edu]
The Role of Chk1-IN-5 in p53-Deficient Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of Chk1 inhibitors, with a focus on the conceptual framework of Chk1-IN-5, on cancer cells lacking functional p53. The principle of synthetic lethality, where the combination of two non-lethal genetic alterations or a genetic alteration and a drug treatment results in cell death, is a cornerstone of modern targeted cancer therapy. The inhibition of Checkpoint kinase 1 (Chk1) in the context of p53 deficiency exemplifies this principle, offering a promising therapeutic window for a large subset of human cancers.
Core Concept: Synthetic Lethality of Chk1 Inhibition in p53-Deficient Tumors
In normal cells, the tumor suppressor p53 acts as a critical guardian of the genome, orchestrating cell cycle arrest, DNA repair, and apoptosis in response to DNA damage. A key function of p53 is to enforce the G1/S checkpoint, preventing cells with damaged DNA from entering the synthesis phase.[1][2] Many cancer cells, however, harbor mutations that inactivate the p53 pathway, allowing them to bypass this crucial checkpoint.[3]
These p53-deficient cells become heavily reliant on the S and G2/M checkpoints to repair DNA damage and maintain genomic integrity, and these checkpoints are primarily regulated by the ATR-Chk1 signaling pathway.[1][2] Chk1, a serine/threonine kinase, is a central transducer in the DNA damage response. When activated by ATR, Chk1 phosphorylates and inactivates Cdc25 phosphatases, which are required for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression. This leads to cell cycle arrest in the S and G2 phases, providing time for DNA repair.[1]
By inhibiting Chk1 in p53-deficient cancer cells, this last line of defense is dismantled. In the presence of DNA damage (either endogenous or induced by chemotherapy), these cells are unable to arrest their cell cycle, leading to premature entry into mitosis with damaged chromosomes. This results in a form of cell death known as mitotic catastrophe, characterized by gross chromosomal abnormalities and ultimately leading to apoptosis.[1][4] This selective killing of p53-deficient cells while sparing normal, p53-proficient cells is the essence of the synthetic lethal strategy.
Quantitative Data on the Effects of Chk1 Inhibition
While specific quantitative data for "this compound" is limited in publicly available literature, the effects of numerous other potent and selective Chk1 inhibitors have been extensively studied. The following tables summarize representative data from studies on various Chk1 inhibitors, illustrating their impact on p53-deficient cancer cells, often in combination with DNA-damaging agents.
Table 1: Potentiation of Chemotherapy by Chk1 Inhibitors in p53-Deficient Cancer Cells
| Chk1 Inhibitor | Cancer Cell Line | p53 Status | Chemotherapeutic Agent | Effect on EC50/IC50 | Reference |
| GNE-783 | HT29 (Colon) | Mutant | Gemcitabine | Decreased EC50 from 0.039 µM to 0.005 µM | [5] |
| UCN-01 | B-ALL primary cells | Mutant | Inotuzumab Ozogamicin | Significantly increased cell death | [6] |
| MK-8776 | AsPC-1 (Pancreatic) | Null | Olaparib | Synergistic effect at sub-IC50 concentrations | [7] |
| MK-8776 | H1299 (Lung) | Null | Olaparib | Synergistic effect at sub-IC50 concentrations | [7] |
| V158411 | HT29 (Colon) | Mutant | Gemcitabine | Potentiation of cytotoxicity | [8] |
| V158411 | Colo205 (Colon) | Mutant | Gemcitabine | Potentiation of cytotoxicity | [8] |
| V158411 | SW620 (Colon) | Mutant | Gemcitabine | Potentiation of cytotoxicity | [8] |
Table 2: Induction of Apoptosis and Cell Cycle Arrest Abrogation by Chk1 Inhibitors in p53-Deficient Models
| Chk1 Inhibitor | Model System | p53 Status | DNA Damaging Agent | Key Findings | Reference |
| UCN-01 or AZD7762 | TNBC Xenografts (WU-BC4, WU-BC5) | Mutant | Irinotecan | Increased apoptosis and abrogated S/G2 arrest | [9] |
| GNE-783 | HT29 (Colon) | Mutant | Gemcitabine | Increased maximum cell death from 25% to 68% | [5] |
| UCN-01 | HCT116 p53-/- (Colon) | Null | Irinotecan | Enhanced apoptosis | [2] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Chk1 Inhibition in p53-Deficient Cells
The following diagram illustrates the signaling cascade initiated by DNA damage and the differential outcomes of Chk1 inhibition in p53-proficient versus p53-deficient cells.
Caption: Signaling pathway of Chk1 inhibition in p53-deficient cells.
Experimental Workflow for Evaluating this compound
This diagram outlines a typical experimental workflow to assess the efficacy and mechanism of action of a Chk1 inhibitor like this compound in p53-deficient cancer cells.
Caption: Experimental workflow for evaluating this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating the effects of Chk1 inhibitors.
Western Blotting for Checkpoint Activation and DNA Damage
Objective: To assess the inhibition of Chk1 activity and the induction of DNA damage.
Materials:
-
p53-proficient and p53-deficient cancer cell lines
-
This compound
-
DNA damaging agent (e.g., gemcitabine, irinotecan)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Chk1 (Ser345)
-
Rabbit anti-Chk1
-
Rabbit anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
Rabbit anti-cleaved PARP
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat with this compound alone or in combination with a DNA damaging agent for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and detect the signal using an ECL substrate and an imaging system.
Flow Cytometry for Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Treated and untreated cells
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Fixation: Wash cells with PBS and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in G1, S, and G2/M phases. A common gating strategy involves first gating on single cells using FSC-A vs FSC-H, followed by analysis of the PI histogram.[10][11]
Flow Cytometry for Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash cells twice with cold PBS.
-
Resuspension: Resuspend cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[12][13]
-
Data Acquisition: Add 1X Binding Buffer and analyze the samples on a flow cytometer immediately.
-
Data Analysis: Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[1]
Conclusion
The inhibition of Chk1 in p53-deficient cancer cells represents a highly promising therapeutic strategy. By exploiting the synthetic lethal relationship between p53 deficiency and Chk1 inhibition, it is possible to selectively eliminate cancer cells while minimizing toxicity to normal tissues. The methodologies outlined in this guide provide a robust framework for the preclinical evaluation of Chk1 inhibitors like this compound. Further research focusing on identifying predictive biomarkers beyond p53 status and optimizing combination therapies will be crucial for the successful clinical translation of this targeted approach.
References
- 1. kumc.edu [kumc.edu]
- 2. Synthetic lethality of Chk1 inhibition combined with p53 and/or p21 loss during a DNA damage response in normal and tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chk1 antibody (65016-1-Ig) | Proteintech [ptglab.com]
- 4. Cutting edge: Chk1 directs senescence and mitotic catastrophe in recovery from G2 checkpoint arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chk1 inhibition in p53-deficient cell lines drives rapid chromosome fragmentation followed by caspase-independent cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chk1 inhibition-induced BRCAness synergizes with olaparib in p53-deficient cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Chk1 in p53-deficient triple-negative breast cancer is therapeutically beneficial in human-in-mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biologi.ub.ac.id [biologi.ub.ac.id]
Cellular Localization of Chk1-IN-5 and its Target Chk1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Checkpoint Kinase 1 (Chk1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle regulation.[1] Its function is essential for maintaining genomic integrity by arresting the cell cycle to allow for DNA repair.[1] Consequently, Chk1 has emerged as a promising therapeutic target in oncology, with inhibitors designed to sensitize cancer cells to chemotherapy and radiation. Chk1-IN-5 is a potent and specific inhibitor of Chk1 that has demonstrated anti-tumor activity by inhibiting Chk1 phosphorylation. This technical guide provides a comprehensive overview of the cellular localization of both the Chk1 protein and its inhibitor, this compound, supported by experimental protocols and data presented for comparative analysis.
Cellular Localization of Chk1
Chk1 exhibits dynamic localization within the cell, shuttling between the nucleus and the cytoplasm to perform its diverse functions. This nucleocytoplasmic transport is tightly regulated, primarily by post-translational modifications, including phosphorylation.
Under normal, unperturbed cell cycle conditions, Chk1 is predominantly found in the nucleus.[2][3] However, it is also present in the cytoplasm.[3] Upon DNA damage or replication stress, a significant portion of Chk1 translocates from the nucleus to the cytoplasm.[4] This dynamic redistribution is crucial for its role in cell cycle checkpoints. In addition to the nucleus and cytoplasm, Chk1 has also been observed to localize to the centrosomes, where it is thought to regulate mitotic entry.
The subcellular distribution of Chk1 is governed by a nuclear localization signal (NLS) and a nuclear export signal (NES) within its protein structure. Phosphorylation events, particularly at Ser317 and Ser345 by the upstream kinase ATR, play a critical role in modulating Chk1's localization.[1] For instance, phosphorylation at Ser345 has been shown to be important for the nuclear retention of Chk1 following checkpoint activation.[1]
Quantitative Distribution of Chk1
While precise quantitative data on the absolute concentration of Chk1 in different cellular compartments is not extensively documented and can vary between cell types and conditions, the relative distribution can be summarized from various studies employing subcellular fractionation followed by western blotting and quantitative immunofluorescence.
| Cellular Compartment | Relative Abundance (Unperturbed) | Relative Abundance (Post-DNA Damage) | Key Functions |
| Nucleus | +++ | ++ | DNA damage sensing, initiation of checkpoint signaling, regulation of DNA replication and repair. |
| Cytoplasm | + | +++ | G2/M checkpoint enforcement, regulation of Cdc25 phosphatases. |
| Chromatin-associated | ++ | + | Monitoring DNA integrity, activation upon DNA damage. |
| Centrosomes | + | ++ | Regulation of mitotic entry. |
| Note: The relative abundance is represented qualitatively ('+++' for high, '++' for medium, and '+' for low) based on a synthesis of published immunofluorescence and subcellular fractionation data. Actual ratios can vary depending on the cell line, cell cycle stage, and the nature of the genotoxic stress. |
Cellular Localization of this compound
To date, there are no direct experimental studies specifically detailing the subcellular localization of this compound. However, based on its known properties and mechanism of action, an inferred distribution can be proposed.
This compound is a small molecule inhibitor designed to be cell-permeable to reach its intracellular target, Chk1. Its efficacy in cellular assays, where it inhibits Chk1 phosphorylation, confirms its ability to cross the plasma membrane. Given that Chk1 is present in both the nucleus and the cytoplasm, it is highly probable that this compound also distributes to both of these compartments to engage its target.
The physicochemical properties of this compound, such as its solubility and molecular weight (383.38 g/mol ), are consistent with those of other small molecule kinase inhibitors that are known to passively diffuse across cellular membranes.
Inferred Distribution of this compound
| Cellular Compartment | Predicted Presence | Rationale |
| Nucleus | Yes | To inhibit the nuclear pool of Chk1 involved in the initial stages of the DNA damage response. |
| Cytoplasm | Yes | To inhibit the cytoplasmic pool of Chk1 that regulates G2/M transition. |
It is crucial to emphasize that this distribution is inferred. Experimental validation using techniques such as fluorescently tagging this compound or using radiolabeling and subcellular fractionation would be required for definitive localization.
Signaling Pathways and Experimental Workflows
Chk1 Signaling Pathway in DNA Damage Response
The following diagram illustrates the central role of Chk1 in the ATR-mediated DNA damage response pathway.
Caption: ATR-Chk1 signaling pathway in response to DNA damage.
Experimental Workflow for Determining Protein Cellular Localization
The diagram below outlines a general workflow for investigating the subcellular localization of a protein like Chk1.
Caption: Workflow for analyzing protein subcellular localization.
Experimental Protocols
Immunofluorescence for Chk1 Localization
This protocol describes the visualization of Chk1 within cells using fluorescently labeled antibodies.
Materials:
-
Cells grown on glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (5% goat serum, 0.1% Triton X-100 in PBS)
-
Primary antibody: Rabbit anti-Chk1
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Culture: Seed cells on sterile glass coverslips in a petri dish and culture until they reach the desired confluency.
-
(Optional) Treatment: Treat cells with a DNA damaging agent (e.g., hydroxyurea, UV irradiation) for the desired time.
-
Fixation: Aspirate the culture medium and wash the cells twice with PBS. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.25% Triton X-100 in PBS for 10 minutes to permeabilize the cell membranes.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-Chk1 antibody in blocking buffer according to the manufacturer's instructions. Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS containing 0.1% Tween 20 (PBST) for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in blocking buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBST for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes to stain the nuclei.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using a drop of mounting medium. Seal the edges with nail polish.
-
Imaging: Visualize the cells using a confocal microscope. Capture images in the appropriate channels for the fluorophore and DAPI.
Subcellular Fractionation for Chk1 Distribution Analysis
This protocol describes the separation of nuclear and cytoplasmic fractions to determine the relative abundance of Chk1 in each compartment by western blotting.
Materials:
-
Cultured cells
-
PBS, ice-cold
-
Hypotonic buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, with freshly added protease and phosphatase inhibitors)
-
Detergent (e.g., NP-40 or Triton X-100)
-
Nuclear extraction buffer (e.g., 20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, with freshly added protease and phosphatase inhibitors)
-
Microcentrifuge and tubes
-
Dounce homogenizer (optional)
Procedure:
-
Cell Harvesting: Harvest cells by scraping (for adherent cells) or centrifugation (for suspension cells). Wash the cell pellet with ice-cold PBS.
-
Cell Lysis: Resuspend the cell pellet in 5 volumes of ice-cold hypotonic buffer. Incubate on ice for 15 minutes to allow the cells to swell.
-
Cytoplasmic Extraction: Add detergent (e.g., NP-40 to a final concentration of 0.5%) and vortex briefly. Alternatively, lyse the cells using a Dounce homogenizer. Centrifuge at a low speed (e.g., 1,000 x g) for 5 minutes at 4°C to pellet the nuclei.
-
Cytoplasmic Fraction: Carefully collect the supernatant, which contains the cytoplasmic fraction. Transfer to a new pre-chilled tube.
-
Nuclear Wash: Wash the nuclear pellet with 1 mL of ice-cold hypotonic buffer to remove any remaining cytoplasmic contaminants. Centrifuge again as in step 3 and discard the supernatant.
-
Nuclear Extraction: Resuspend the nuclear pellet in 2 volumes of ice-cold nuclear extraction buffer. Incubate on ice for 30 minutes with intermittent vortexing to lyse the nuclei and solubilize nuclear proteins.
-
Nuclear Fraction: Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C. The supernatant contains the soluble nuclear fraction.
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a standard protein assay (e.g., BCA assay).
-
Western Blot Analysis: Load equal amounts of protein from the cytoplasmic and nuclear fractions onto an SDS-PAGE gel. Perform western blotting using an anti-Chk1 antibody. Use antibodies against marker proteins for each fraction (e.g., Tubulin for cytoplasm and Lamin B1 or Histone H3 for the nucleus) to assess the purity of the fractions.
-
Densitometry: Quantify the band intensities for Chk1 in each fraction to determine its relative distribution.
Conclusion
The cellular localization of Chk1 is a dynamic and tightly regulated process that is fundamental to its function in maintaining genome stability. While predominantly nuclear under basal conditions, Chk1 redistributes to the cytoplasm upon DNA damage, highlighting the spatial control of its activity. The small molecule inhibitor, this compound, is presumed to distribute throughout the cell to effectively inhibit both the nuclear and cytoplasmic pools of its target. The experimental protocols provided in this guide offer robust methods for researchers to investigate the subcellular localization of Chk1 and, by extension, to potentially elucidate the distribution of its inhibitors. Further studies are warranted to definitively map the subcellular localization of this compound, which will be crucial for a complete understanding of its mechanism of action and for the development of next-generation Chk1 inhibitors.
References
- 1. Chk1 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Subcellular Proteomics Reveals a Role for Nucleo-cytoplasmic Trafficking at the DNA Replication Origin Activation Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coupling Cellular Localization and Function of Checkpoint Kinase 1 (Chk1) in Checkpoints and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dichotomy of cellular inhibition by small-molecule inhibitors revealed by single-cell analysis - PMC [pmc.ncbi.nlm.nih.gov]
Chk1-IN-5: A Technical Guide to a Potent Serine/Threonine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Checkpoint Kinase 1 (Chk1) is a critical serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) and cell cycle regulation. Its function as a key regulator makes it an attractive target for cancer therapy. This technical guide provides an in-depth overview of Chk1-IN-5, a potent Chk1 inhibitor, and compares its activity with other notable serine/threonine kinase inhibitors. Detailed experimental protocols for biochemical and cell-based assays are provided to facilitate further research and drug development efforts. Furthermore, this guide includes visualizations of the Chk1 signaling pathway and experimental workflows to enhance understanding of the complex cellular processes involved.
Introduction to Chk1 and Serine/Threonine Kinase Inhibition
Serine/threonine kinases are a large family of enzymes that catalyze the phosphorylation of serine or threonine residues on target proteins, thereby regulating a vast array of cellular processes, including cell cycle progression, DNA repair, and apoptosis.[1] Dysregulation of these kinases is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.
Checkpoint Kinase 1 (Chk1) is a key transducer kinase in the ATR-Chk1 signaling pathway, which is activated in response to single-stranded DNA (ssDNA) that can arise from replication stress or DNA damage.[1] Upon activation by ATR, Chk1 phosphorylates a number of downstream targets, including the Cdc25 family of phosphatases, leading to their inactivation.[2] This prevents the activation of cyclin-dependent kinases (CDKs) and results in cell cycle arrest, providing time for DNA repair.[2] In cancer cells, particularly those with a deficient p53 pathway, reliance on the Chk1-mediated checkpoint for survival is heightened.[1] Therefore, inhibition of Chk1 can selectively sensitize cancer cells to DNA-damaging agents and induce synthetic lethality.
This compound is a potent and selective inhibitor of Chk1. While detailed comparative data against a broad panel of serine/threonine kinases is not widely published, its potent activity against Chk1 makes it a valuable tool for studying Chk1 biology and a potential candidate for further therapeutic development. This guide aims to consolidate the available information on this compound and provide the necessary technical details for its evaluation alongside other serine/threonine kinase inhibitors.
Comparative Analysis of Kinase Inhibitors
A direct comparison of the inhibitory activity of this compound against a comprehensive panel of serine/threonine kinases is limited by the availability of public data. However, by examining the data for other well-characterized Chk1 inhibitors, we can establish a framework for evaluating the selectivity and potency of novel compounds like this compound.
Table 1: Comparative Inhibitory Activity (IC50) of Selected Chk1 Inhibitors
| Kinase | This compound (IC50, nM) | MK-8776 (IC50, nM) | SRA737 (IC50, nM) | LY2606368 (IC50, nM) |
| Chk1 | Data Not Publicly Available | < 1 | 1.3 | 1.4 |
| Chk2 | Data Not Publicly Available | > 1000 | 88 | 7 |
| CDK1/CycB | Data Not Publicly Available | > 1000 | > 1000 | 140 |
| CDK2/CycA | Data Not Publicly Available | 160 | > 1000 | 38 |
| Aurora A | Data Not Publicly Available | > 1000 | > 1000 | > 1000 |
| Aurora B | Data Not Publicly Available | > 1000 | > 1000 | > 1000 |
| PIM1 | Data Not Publicly Available | > 1000 | > 1000 | > 1000 |
| PLK1 | Data Not Publicly Available | > 1000 | > 1000 | 120 |
Note: The IC50 values for MK-8776, SRA737, and LY2606368 are compiled from various public sources and are intended for comparative purposes. The absence of data for this compound highlights the need for further public disclosure of its selectivity profile.
Signaling Pathways and Experimental Workflows
The ATR-Chk1 Signaling Pathway
The following diagram illustrates the central role of Chk1 in the DNA damage response pathway.
Experimental Workflow for Kinase Inhibitor Evaluation
The following diagram outlines a typical workflow for the evaluation of a novel kinase inhibitor.
Experimental Protocols
In Vitro Biochemical Kinase Inhibition Assay (LanthaScreen™ TR-FRET)
This protocol is adapted for a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase activity.
Materials:
-
Recombinant human Chk1 enzyme
-
Fluorescein-labeled substrate peptide (e.g., derived from Cdc25C)
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
LanthaScreen™ Tb-anti-pSubstrate Antibody
-
TR-FRET dilution buffer
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase buffer.
-
Prepare a 2X substrate/ATP mixture in kinase buffer. The optimal concentrations of kinase, substrate, and ATP should be determined empirically.
-
Prepare serial dilutions of the test inhibitor in DMSO, then dilute further in kinase buffer to create a 4X inhibitor solution.
-
-
Kinase Reaction:
-
Add 2.5 µL of 4X inhibitor solution to the wells of a 384-well plate.
-
Add 2.5 µL of 2X kinase solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare a 2X detection solution containing the Tb-anti-pSubstrate antibody in TR-FRET dilution buffer with EDTA to stop the reaction.
-
Add 10 µL of the 2X detection solution to each well.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the terbium donor wavelength (~495 nm) and the fluorescein acceptor wavelength (~520 nm).
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Assay for Chk1 Inhibition (Immunofluorescence)
This protocol describes a method to visualize the inhibition of Chk1 activity in cells by monitoring the phosphorylation of a downstream target.
Materials:
-
Human cancer cell line (e.g., HT-29, U2OS)
-
Cell culture medium and supplements
-
Glass coverslips or imaging-compatible plates
-
DNA damaging agent (e.g., Hydroxyurea or Gemcitabine)
-
Test inhibitor (this compound)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)
-
Primary antibody against a phosphorylated Chk1 substrate (e.g., phospho-Cdc25C Ser216)
-
Alexa Fluor-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto coverslips or imaging plates and allow them to adhere overnight.
-
Treat cells with a DNA damaging agent for a predetermined time to induce Chk1 activation.
-
Co-treat or pre-treat cells with various concentrations of this compound. Include a vehicle control (DMSO).
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS containing 0.1% Tween-20.
-
Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS containing 0.1% Tween-20.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Acquire images using a fluorescence microscope.
-
-
Image Analysis:
-
Quantify the fluorescence intensity of the phosphorylated substrate in the nucleus of treated versus control cells. A decrease in the phosphorylation signal in the presence of this compound indicates target engagement and inhibition.
-
Conclusion
This compound is a potent inhibitor of the serine/threonine kinase Chk1, a key regulator of the DNA damage response. While a comprehensive public dataset for its selectivity against a broad range of kinases is currently unavailable, the methodologies and comparative data provided in this guide offer a robust framework for its further investigation. The detailed experimental protocols and visual representations of the relevant signaling pathways and workflows are intended to empower researchers to effectively evaluate this compound and other serine/threonine kinase inhibitors in their pursuit of novel cancer therapeutics. Further studies to elucidate the complete selectivity profile of this compound will be crucial in determining its potential as a clinical candidate.
References
Methodological & Application
Chk1-IN-5 solubility and preparation for in vitro assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Chk1-IN-5, a potent checkpoint kinase 1 (Chk1) inhibitor, in in vitro assays. This document includes data on its solubility, preparation of stock solutions, and a general protocol for its application in cell-based assays.
Physicochemical Properties and Solubility
This compound is a solid compound with a molecular weight of 383.38 g/mol . Its solubility is a critical factor for its use in in vitro experiments. The following table summarizes its known solubility in common laboratory solvents.
| Solvent | Concentration | Notes |
| DMSO | 50 mg/mL (130.42 mM) | Ultrasonic treatment may be required to fully dissolve the compound. It is recommended to use newly opened, anhydrous DMSO as the solvent is hygroscopic.[1] |
| Ethanol | Not specified | Data not readily available. |
| Water/Aqueous Buffers (e.g., PBS) | Not specified | This compound is not readily soluble in aqueous solutions. It is common practice to first dissolve the compound in DMSO and then dilute the stock solution into the aqueous assay medium. Researchers should be mindful of the final DMSO concentration in their experiments, as high concentrations can affect cell viability and assay performance. |
Preparation of Stock Solutions
Accurate and consistent preparation of stock solutions is crucial for reproducible experimental results. The following protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.83 mg of this compound.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly to facilitate dissolution. If the compound does not fully dissolve, sonicate the solution in an ultrasonic water bath for short intervals until the solution is clear.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1][2][3]
-
Long-term Storage: Store the aliquoted stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][3] The powdered compound can be stored at -20°C for up to 3 years.[1][2]
Stock Solution Preparation Table:
| Desired Stock Concentration | Volume of DMSO to add to 1 mg of this compound | Volume of DMSO to add to 5 mg of this compound | Volume of DMSO to add to 10 mg of this compound |
| 1 mM | 2.6084 mL | 13.0419 mL | 26.0838 mL |
| 5 mM | 0.5217 mL | 2.6084 mL | 5.2168 mL |
| 10 mM | 0.2608 mL | 1.3042 mL | 2.6084 mL |
In Vitro Assay Protocol: Inhibition of Chk1 Phosphorylation in a Cell-Based Assay
This protocol provides a general guideline for using this compound to inhibit Chk1 phosphorylation in a cell-based assay. The specific cell line, seeding density, and treatment conditions should be optimized for each experimental setup.
Materials:
-
Cancer cell line of interest (e.g., HT-29 colon cancer cells)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
DNA damaging agent (e.g., Camptothecin, Hydroxyurea)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies against phospho-Chk1 (e.g., Ser345) and total Chk1
-
Secondary antibodies
-
Chemiluminescent substrate
Experimental Workflow:
Experimental workflow for a cell-based Chk1 phosphorylation assay.
Protocol:
-
Cell Seeding: Seed the chosen cancer cells into multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and grow overnight.
-
This compound Treatment: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 0.4 nM to 100 nM) to determine the IC50 value for the specific cell line.[1] Remove the old medium from the cells and add the medium containing this compound. Incubate for a predetermined time (e.g., 1-2 hours).
-
Induction of DNA Damage: To activate the Chk1 pathway, treat the cells with a DNA damaging agent. The choice of agent and concentration will depend on the experimental goals. For example, Camptothecin can be used to induce DNA single-strand breaks.
-
Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and then incubate it with a primary antibody specific for phosphorylated Chk1 (e.g., p-Chk1 at Ser345).
-
After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total Chk1.
-
-
Data Analysis: Quantify the band intensities for phospho-Chk1 and total Chk1. Normalize the phospho-Chk1 signal to the total Chk1 signal to determine the extent of inhibition by this compound.
Chk1 Signaling Pathway
Chk1 is a key serine/threonine kinase in the DNA damage response (DDR) pathway. It is primarily activated by the ATR (Ataxia Telangiectasia and Rad3-related) kinase in response to single-stranded DNA (ssDNA), which can arise from various forms of DNA damage or replication stress.[4][5][6] Once activated, Chk1 phosphorylates a range of downstream targets to orchestrate cell cycle arrest, primarily at the S and G2/M phases, allowing time for DNA repair.[5][7] This prevents cells with damaged DNA from progressing through the cell cycle and proliferating.
Simplified Chk1 signaling pathway in response to DNA damage.
By inhibiting Chk1, this compound can abrogate the cell cycle checkpoints, leading to the accumulation of DNA damage and ultimately inducing apoptosis in cancer cells, particularly in combination with DNA-damaging chemotherapeutic agents.
References
Application Notes and Protocols for Chk1-IN-5 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the recommended concentrations and experimental protocols for the use of Chk1-IN-5, a potent checkpoint kinase 1 (Chk1) inhibitor, in various cell culture experiments. The information is intended for professionals in the fields of cancer research, cell biology, and drug development.
Introduction to this compound
This compound is a small molecule inhibitor of Checkpoint Kinase 1 (Chk1), a critical serine/threonine kinase involved in the DNA damage response (DDR) pathway. By inhibiting Chk1, this compound can abrogate cell cycle checkpoints, leading to increased sensitivity of cancer cells to DNA-damaging agents and, in some cases, inducing direct cytotoxicity. These characteristics make it a valuable tool for investigating the role of Chk1 in cell cycle regulation and as a potential anti-cancer therapeutic.
Data Presentation: Recommended Concentrations of this compound
The optimal concentration of this compound is cell line-dependent and should be determined empirically for each new experimental system. The following table summarizes the currently available data on effective concentrations of this compound in a specific cell line.
| Cell Line | Assay | Effective Concentration Range | Reference |
| HT-29 (Colon Cancer) | Inhibition of Chk1 Phosphorylation | 0.4 - 100 nM | [1][2] |
Note on Concentration Ranges for Other Chk1 Inhibitors (for reference):
| Chk1 Inhibitor | Cell Line(s) | Assay | Effective Concentration/IC50 |
| GNE-783 | HT-29 | Chemopotentiation of Gemcitabine | 1 µM[3] |
| HT-29 | DNA Damage (γH2AX) Induction | 0.01 - 1 µM[3] | |
| LY2606368 | AsPC-1 | Inhibition of Chk1 | 3 nM[4] |
| SW620 | Inhibition of Chk1 | 3 nM[4] | |
| MK-8776 | AsPC-1 | Inhibition of Chk1 | 0.3 µM[4] |
| SW620 | Inhibition of Chk1 | 0.3 µM[4] | |
| SRA737 | AsPC-1 | Inhibition of Chk1 | 1 µM[4] |
| SW620 | Inhibition of Chk1 | 3 µM[4] |
Experimental Protocols
Cell Viability/Cytotoxicity Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound for cell viability.
Materials:
-
Target cell line(s)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Allow cells to adhere and resume growth for 24 hours.
-
Prepare a serial dilution of this compound in complete medium. A suggested starting range is 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of cell cycle distribution following treatment with this compound.
Materials:
-
Target cell line(s)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.
-
After 24 hours, treat the cells with the desired concentrations of this compound (e.g., IC25, IC50) or vehicle control.
-
Incubate for 24-48 hours.
-
Harvest the cells by trypsinization, collecting both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[5][6][7]
Apoptosis Assay by Annexin V/PI Staining
This protocol is used to quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Target cell line(s)
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis.
-
Harvest both floating and adherent cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8][9]
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[10]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[10]
-
Gently vortex and incubate at room temperature in the dark for 15 minutes.[8][10]
-
Add 400 µL of 1X Binding Buffer to each tube.[8]
-
Analyze the samples by flow cytometry within 1 hour.
-
Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Western Blotting for Chk1 Phosphorylation
This protocol is to assess the inhibitory effect of this compound on Chk1 activity by measuring the phosphorylation status of Chk1.
Materials:
-
Target cell line(s)
-
Complete cell culture medium
-
This compound
-
DNA damaging agent (e.g., hydroxyurea, UV radiation, or a chemotherapeutic agent) - optional, to induce Chk1 phosphorylation.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-Chk1 (Ser345), anti-total Chk1)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells and treat with this compound at various concentrations for a specified time (e.g., 1-24 hours). If desired, co-treat with a DNA damaging agent to induce Chk1 phosphorylation.
-
Lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-Chk1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total Chk1 to confirm equal loading.
Visualizations
Chk1 Signaling Pathway in DNA Damage Response
Caption: Chk1 signaling pathway in response to DNA damage.
Experimental Workflow for Determining the Effects of this compound
Caption: General experimental workflow for characterizing this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Chk1 inhibition in p53-deficient cell lines drives rapid chromosome fragmentation followed by caspase-independent cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. kumc.edu [kumc.edu]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bdbiosciences.com [bdbiosciences.com]
Application Notes and Protocols: Utilizing Chk1-IN-5 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Chk1-IN-5, a potent checkpoint kinase 1 (Chk1) inhibitor, in combination with conventional chemotherapy agents. The information is intended to guide the design and execution of preclinical studies aimed at evaluating the synergistic anti-tumor effects of this therapeutic strategy.
Introduction
Checkpoint kinase 1 (Chk1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle regulation.[1] In response to DNA damage or replication stress, often induced by chemotherapy, the ATR (Ataxia Telangiectasia and Rad3-related) kinase activates Chk1 through phosphorylation.[1][2][3][4] Activated Chk1 then orchestrates cell cycle arrest, primarily at the S and G2/M phases, by phosphorylating downstream targets like Cdc25 phosphatases.[1][4][5] This pause allows time for DNA repair, thus promoting cell survival.[1][6]
Many cancer cells have a defective G1 checkpoint, often due to p53 mutations, making them highly reliant on the S and G2/M checkpoints for survival after DNA damage.[7][8] By inhibiting Chk1, this compound abrogates these crucial checkpoints. When combined with a DNA-damaging chemotherapy agent, this inhibition prevents cancer cells from arresting to repair damaged DNA, forcing them into premature and catastrophic mitosis, a process known as synthetic lethality, which ultimately leads to apoptosis.[7][9]
Mechanism of Action: this compound
This compound is a potent and selective inhibitor of Chk1.[10][11][12] Its primary mechanism involves blocking the phosphorylation of Chk1, thereby preventing its activation and downstream signaling.[10][11][13] This leads to the abrogation of the S and G2/M cell cycle checkpoints, increased replication stress, and enhanced DNA damage, particularly when used in conjunction with genotoxic agents.[6][14]
Data Presentation
The following tables summarize key quantitative data for Chk1 inhibitors, including this compound and other clinically relevant inhibitors, when used alone or in combination with chemotherapy.
Table 1: In Vitro Efficacy of Chk1 Inhibitors
| Chk1 Inhibitor | Cell Line(s) | Chemotherapy Agent | IC50 (Inhibitor alone) | Combination Effect | Reference |
| This compound | HT-29 (Colon) | N/A | Inhibits pChk1 at nM concentrations | N/A | [11] |
| LY2603618 | Pancreatic Cancer Cell Lines (5 types) | Gemcitabine | 0.89 to 2.75 µM | Synergistic growth inhibition and apoptosis | [15] |
| AZD7762 | HN31, HN30 (Head and Neck) | Cisplatin | 100 nM (used concentration) | Overcomes cisplatin resistance | [16] |
| Prexasertib | SCLC cell lines | Cisplatin | N/A | Enhanced cisplatin antitumor activity | [7] |
| PF-00477736 | HeLa | Cisplatin | 300 nM (used concentration) | Remarkable sensitization | [17] |
| UCN-01 | CHO | Cisplatin | N/A | 60-fold increase in cisplatin cytotoxicity | [6] |
Table 2: In Vivo Efficacy of this compound
| Chk1 Inhibitor | Cancer Model | Dosing Regimen | Outcome | Reference |
| This compound | HT-29 Colon Cancer Xenograft | 40 mg/kg, IV, twice a week for 21 days | Inhibited tumor growth | [11] |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Value | Animal Model | Dosing | Reference |
| Half-life (T1/2) | 3.8 hours | Mouse | 10 mg/kg, IV | [11] |
| Clearance (CL) | 2.3 L/hr·kg | Mouse | 10 mg/kg, IV | [11] |
| Volume of Distribution (Vss) | 6.4 L/kg | Mouse | 10 mg/kg, IV | [11] |
| Area Under the Curve (AUC) | 4531 ng/ml·h | Mouse | 10 mg/kg, IV | [11] |
Signaling Pathways and Workflows
Caption: Chk1 signaling pathway and the inhibitory action of this compound.
Caption: In vitro workflow for combination therapy studies.
Experimental Protocols
Note: Optimal concentrations of this compound and the selected chemotherapy agent, as well as incubation times, should be determined empirically for each cell line through dose-response experiments.
Protocol 1: In Vitro Cell Viability Assay (CCK-8)
This protocol is used to assess the cytotoxic effect of this compound in combination with a chemotherapy agent.
Materials:
-
Cancer cell line of interest (e.g., HT-29, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (e.g., Gemcitabine, Cisplatin; stock solution in appropriate solvent)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of this compound and the chemotherapy agent in complete medium.
-
Remove the medium from the wells and add 100 µL of medium containing the drugs, according to the experimental groups:
-
Vehicle control (medium with DMSO)
-
This compound alone (various concentrations)
-
Chemotherapy agent alone (various concentrations)
-
Combination of this compound and chemotherapy agent (at fixed or varying ratios)
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[18]
-
Viability Measurement: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[18]
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[18]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Determine IC50 values and use software (e.g., CompuSyn) to calculate the Combination Index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of the combination treatment on cell cycle distribution.
Materials:
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% ice-cold ethanol
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 2x10⁵ to 5x10⁵ cells per well in 6-well plates. After 24 hours, treat the cells as described in Protocol 1.
-
Harvesting: After 24-48 hours of treatment, harvest the cells (including floating cells in the medium) by trypsinization.
-
Fixation: Wash the cells once with ice-cold PBS and centrifuge at 300 x g for 5 minutes. Resuspend the pellet in 500 µL of PBS. Add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Store at -20°C for at least 2 hours (or up to several weeks).
-
Staining: Centrifuge the fixed cells to remove ethanol. Wash once with PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Use appropriate software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in G1, S, and G2/M phases. An increase in the sub-G1 population is indicative of apoptosis.[8]
Protocol 3: Apoptosis Detection by Annexin V/7-AAD Staining
This protocol quantifies the induction of apoptosis and necrosis.
Materials:
-
6-well plates
-
Annexin V-FITC/7-AAD Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow step 1 from Protocol 2.
-
Harvesting: After 24-48 hours of treatment, harvest all cells (adherent and floating) and wash once with ice-cold PBS.
-
Staining: Centrifuge the cells and resuspend the pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within 1 hour.
-
Annexin V- / 7-AAD-: Live cells
-
Annexin V+ / 7-AAD-: Early apoptotic cells
-
Annexin V+ / 7-AAD+: Late apoptotic/necrotic cells
-
Annexin V- / 7-AAD+: Necrotic cells
-
Protocol 4: DNA Damage Detection (γH2AX Immunofluorescence)
This protocol visualizes DNA double-strand breaks (DSBs).
Materials:
-
Cells grown on coverslips in 12-well plates
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
Alexa Fluor-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile coverslips and treat as described in Protocol 1 for the desired time (e.g., 24 hours).
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash twice with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash twice with PBS and block with 1% BSA for 1 hour at room temperature.
-
Primary Antibody: Incubate with anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody: Wash three times with PBS. Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Counterstaining: Wash three times with PBS. Stain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS and mount the coverslips onto microscope slides. Image using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus.[8]
Protocol 5: In Vivo Tumor Xenograft Study
This protocol provides a general framework to evaluate the efficacy of this compound and chemotherapy in a mouse model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude)
-
Cancer cells (e.g., HT-29)
-
Matrigel (optional)
-
This compound formulation for IV injection
-
Chemotherapy agent formulation for injection
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject 2-5 x 10⁶ cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (n=8-10 per group):
-
Vehicle control
-
This compound alone
-
Chemotherapy agent alone
-
Combination therapy
-
-
Treatment Administration: Administer drugs according to a predetermined schedule. For this compound, a regimen could be 40 mg/kg IV twice weekly.[11] For chemotherapy agents like gemcitabine, a delayed schedule where the Chk1 inhibitor is given 18-24 hours after gemcitabine has been shown to be more effective.[6][9][19]
-
Monitoring: Monitor tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week. Observe for any signs of toxicity.
-
Endpoint: Continue treatment for a defined period (e.g., 21 days) or until tumors in the control group reach a predetermined maximum size.[11]
-
Analysis: Euthanize the mice and excise the tumors. Analyze tumor growth inhibition (TGI) and perform statistical analysis. Tumors can be processed for pharmacodynamic marker analysis (e.g., Western blot for pChk1, γH2AX).
References
- 1. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CHEK1 - Wikipedia [en.wikipedia.org]
- 6. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Checkpoint Kinase 1 Inhibition Enhances Cisplatin Cytotoxicity and Overcomes Cisplatin Resistance in SCLC by Promoting Mitotic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chk1 inhibition enhances cisplatin cytotoxicity and overcomes cisplatin resistance in small cell lung cancer by promoting mitotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. This compound Datasheet DC Chemicals [dcchemicals.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound|CAS 2120398-39-0|DC Chemicals [dcchemicals.com]
- 13. This compound | Chk | 2120398-39-0 | Invivochem [invivochem.com]
- 14. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CHK1 inhibition sensitizes pancreatic cancer cells to gemcitabine via promoting CDK-dependent DNA damage and ribonucleotide reductase downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. oatext.com [oatext.com]
- 18. CHK1 inhibition overcomes gemcitabine resistance in non-small cell lung cancer cell A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of checkpoint kinase 1 following gemcitabine-mediated S phase arrest results in CDC7- and CDK2-dependent replication catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chk1-IN-5 Administration in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration and dosage of the Chk1 inhibitor, Chk1-IN-5, in mouse models of cancer. The protocols and data presented are intended to serve as a starting point for researchers designing and executing preclinical efficacy, pharmacokinetic, and pharmacodynamic studies. For comparative purposes, data for other notable Chk1 inhibitors (V158411, SRA737, and GDC-0575) are also included.
Overview of Chk1 Inhibition in Cancer Therapy
Checkpoint kinase 1 (Chk1) is a critical serine/threonine kinase involved in the DNA damage response (DDR) pathway.[1] In response to DNA damage, Chk1 is activated and plays a pivotal role in orchestrating cell cycle arrest, allowing time for DNA repair.[1] Many cancer cells have defects in other checkpoint pathways (e.g., p53), making them highly reliant on Chk1 for survival, especially when treated with DNA-damaging chemotherapeutic agents.[1] Inhibition of Chk1 in such cancer cells can lead to the abrogation of cell cycle checkpoints, forcing cells with damaged DNA to enter mitosis, resulting in mitotic catastrophe and cell death.[1][2] This synthetic lethality approach forms the basis for using Chk1 inhibitors as cancer therapeutics, often in combination with chemotherapy or radiotherapy.
Chk1 Signaling Pathway
The following diagram illustrates the central role of Chk1 in the DNA damage response pathway.
Caption: Simplified Chk1 signaling pathway in response to DNA damage.
Quantitative Data Summary
The following tables summarize the in vivo administration and pharmacokinetic parameters of this compound and other selected Chk1 inhibitors in mouse models.
Table 1: In Vivo Administration and Efficacy of Chk1 Inhibitors in Mouse Models
| Inhibitor | Mouse Model | Cancer Type | Dosage & Route | Schedule | Observed Effect |
| This compound | Athymic nude mice with HT-29 xenografts | Colon Cancer | 40 mg/kg, Intravenous (IV) | Twice a week for 21 days | Inhibition of tumor growth |
| V158411 | Nude mice with Colo205 or SW620 xenografts | Colon Cancer | 30 mg/kg, IV (in combination with irinotecan) | Once weekly for 3 weeks | Potentiation of irinotecan anti-tumor activity[1][3] |
| SRA737 | C57BL/6J mice with YUMMUV1.7 melanomas | Melanoma | 50 mg/kg, Oral gavage (in combination with hydroxyurea) | 3 alternative days a week | Inhibition of tumor growth |
| SRA737 | Nude mice with OVCAR3 xenografts | Ovarian Cancer | 25, 50, 100, or 150 mg/kg, Oral gavage | Daily for 5 days on/2 days off for 3 cycles | Dose-dependent tumor growth inhibition[4] |
| GDC-0575 | Nude BALB/c mice with melanoma xenografts | Melanoma | 25 or 50 mg/kg, Oral gavage | 3 consecutive days on/4 days off for 3 cycles | Inhibition of tumor growth[5] |
Table 2: Pharmacokinetic Parameters of Chk1 Inhibitors in Mice
| Inhibitor | Dosage & Route | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vss) | AUC |
| This compound | 10 mg/kg, IV | 3.8 hours | 2.3 L/hr·kg | 6.4 L/kg | 4531 ng/mL·h |
| V158411 | 30 mg/kg, IV | Long elimination half-life in tumor | Not specified | Not specified | Not specified |
Experimental Protocols
In Vivo Efficacy Study in a Colon Cancer Xenograft Model
This protocol is adapted for the evaluation of this compound in an HT-29 colon cancer xenograft model.
Experimental Workflow Diagram
Caption: Workflow for an in vivo efficacy study of this compound.
Materials:
-
HT-29 human colorectal carcinoma cells
-
Growth medium (e.g., McCoy's 5A with 10% FBS)
-
6-8 week old female athymic nude mice
-
Matrigel®
-
Sterile PBS
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Calipers
-
Anesthesia (e.g., isoflurane)
-
Sterile syringes and needles (27-30G)
Procedure:
-
Cell Culture: Culture HT-29 cells according to standard protocols. Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 107 cells/mL.
-
Animal Acclimation: Acclimate mice to the animal facility for at least one week prior to the start of the experiment.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Randomization: When tumors reach an average volume of 100-200 mm3, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration:
-
This compound Group: Administer this compound at 40 mg/kg via intravenous (tail vein) injection.
-
Control Group: Administer an equivalent volume of the vehicle solution via the same route.
-
Follow the dosing schedule of twice a week for 21 days.
-
-
Monitoring: Continue to monitor tumor volume and body weight 2-3 times per week. Observe the animals for any signs of toxicity.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm3), or after the completion of the treatment cycle. Euthanize mice according to approved institutional guidelines.
-
Tissue Collection and Analysis: At the end of the study, collect tumors for pharmacodynamic analysis (see section 4.3).
Intravenous (Tail Vein) Injection Protocol
Procedure:
-
Animal Restraint: Place the mouse in a suitable restraint device to expose the tail.
-
Vein Dilation: Warm the tail using a heat lamp or by immersing it in warm water (40-45°C) for 1-2 minutes to dilate the lateral tail veins.[6]
-
Injection Site Preparation: Clean the tail with 70% ethanol.
-
Injection: Using a 27-30G needle, insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.[7] A successful injection will be indicated by the lack of resistance and the absence of a subcutaneous bleb.
-
Administration: Slowly inject the prepared solution.
-
Post-Injection: Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding. Monitor the mouse for any adverse reactions.
Pharmacodynamic Analysis
Objective: To assess the in vivo target engagement of this compound by measuring the phosphorylation status of Chk1 and downstream markers of DNA damage.
Procedure:
-
Tissue Collection: Euthanize mice at specified time points after the final dose of this compound (e.g., 2, 8, 24 hours). Excise tumors and snap-freeze them in liquid nitrogen or fix them in formalin.
-
Western Blot Analysis:
-
Immunohistochemistry (IHC):
-
Process formalin-fixed, paraffin-embedded tumor sections.
-
Perform IHC staining for pChk1, γH2AX, and cell cycle markers like Ki-67 (proliferation) and cleaved caspase-3 (apoptosis).
-
Toxicity Evaluation
While detailed toxicity data for this compound is limited in the public domain, general observations for Chk1 inhibitors suggest potential for on-target toxicities, particularly in rapidly dividing normal tissues such as the bone marrow and gastrointestinal tract.[2]
Monitoring for Toxicity:
-
Body Weight: Monitor and record the body weight of each mouse 2-3 times per week. A significant and sustained loss of body weight (>15-20%) is a common sign of toxicity.
-
Clinical Observations: Observe the mice daily for any changes in appearance (e.g., ruffled fur, hunched posture), behavior (e.g., lethargy, social isolation), and physiological functions (e.g., diarrhea, dehydration).
-
Hematology: At the study endpoint, collect blood samples for complete blood counts (CBC) to assess for myelosuppression.
Formulation of this compound for In Vivo Administration
Chk1 inhibitors are often hydrophobic and require specific formulations for in vivo use. A common vehicle for intravenous administration of similar small molecule inhibitors is a mixture of:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
It is crucial to ensure the inhibitor is fully dissolved and the final solution is sterile-filtered before injection. The stability of the formulation should be confirmed prior to use. For oral administration of other Chk1 inhibitors like GDC-0575, a formulation of 0.5% w/v methylcellulose and 0.2% v/v Tween 80 has been used.[5]
Disclaimer: These protocols and notes are intended for guidance and should be adapted to specific experimental needs and institutional guidelines. All animal experiments must be conducted in accordance with an approved protocol from the Institutional Animal Care and Use Committee (IACUC).
References
- 1. Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Checkpoint kinase 1 (Chk1) – pre-clinical candidate [vernalis.com]
- 4. CHK1 inhibitor SRA737 is active in PARP inhibitor resistant and CCNE1 amplified ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. research.vt.edu [research.vt.edu]
- 7. depts.ttu.edu [depts.ttu.edu]
- 8. Assessment of Chk1 phosphorylation as a pharmacodynamic biomarker of Chk1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Measuring Chk1 Inhibition by Chk1-IN-5 Using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Checkpoint kinase 1 (Chk1) is a crucial serine/threonine kinase that plays a central role in the DNA damage response (DDR) network.[1][2][3] Upon DNA damage, such as single-strand breaks or stalled replication forks, Chk1 is activated primarily by the ataxia telangiectasia and Rad3-related (ATR) kinase.[1][2][4] This activation involves the phosphorylation of Chk1 at key residues, notably Ser317 and Ser345.[1][2][5][6] Once activated, Chk1 phosphorylates a variety of downstream targets to orchestrate cell cycle arrest, facilitate DNA repair, and in cases of severe damage, induce apoptosis.[2][3] This allows time for the cell to repair genomic lesions before proceeding with cell division, thus maintaining genomic integrity. A key indicator of Chk1 activity is its autophosphorylation at Ser296.[5]
Given its critical role in cell cycle control and DNA repair, Chk1 has emerged as an attractive therapeutic target in oncology.[2] Many cancer cells, particularly those with a defective p53 pathway, rely heavily on the Chk1-dependent G2/M checkpoint for survival after treatment with DNA-damaging agents.[2][7] Inhibition of Chk1 can abrogate this checkpoint, leading to premature mitotic entry with damaged DNA, ultimately resulting in mitotic catastrophe and cell death.
Chk1-IN-5 is a potent inhibitor of Chk1 that has been shown to block its phosphorylation.[8][9] This application note provides a detailed protocol for measuring the inhibition of Chk1 by this compound in a cellular context using Western blot analysis. The protocol outlines methods for inducing DNA damage to activate the Chk1 pathway, treating cells with this compound, and subsequently detecting changes in the phosphorylation status of Chk1 and a downstream marker of DNA damage.
Principle of the Assay
The efficacy of this compound as a Chk1 inhibitor is assessed by monitoring the phosphorylation status of Chk1 and the level of a downstream DNA damage marker, phosphorylated H2AX (γH2AX), via Western blot. In response to DNA damage, Chk1 is activated through phosphorylation by ATR at Ser317 and Ser345, and subsequently autophosphorylates at Ser296.[1][5] Treatment with an effective Chk1 inhibitor like this compound is expected to decrease the autophosphorylation of Chk1 at Ser296. Abrogation of Chk1's function can lead to increased DNA strand breaks, which are marked by the phosphorylation of histone H2AX at Ser139 (γH2AX).[10] Therefore, a decrease in pChk1 (Ser296) and a potential increase in γH2AX serve as key readouts for Chk1 inhibition.
Signaling Pathway and Experimental Workflow
Caption: Chk1 signaling pathway and point of inhibition.
Caption: Experimental workflow for Western blot analysis.
Materials and Reagents
| Reagent/Material | Recommended Supplier | Catalog Number (Example) |
| Cell Lines | ||
| HT-29 (Human colorectal adenocarcinoma) | ATCC | HTB-38 |
| MDA-MB-231 (Human breast adenocarcinoma) | ATCC | HTB-26 |
| Cell Culture Media & Reagents | ||
| DMEM or McCoy's 5A Medium | Gibco | Varies by cell line |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA | Gibco | 25200056 |
| DNA Damaging Agents | ||
| Hydroxyurea (HU) | Sigma-Aldrich | H8627 |
| Etoposide | Sigma-Aldrich | E1383 |
| Inhibitor | ||
| This compound | MedChemExpress | HY-111663 |
| Lysis Buffer & Protease/Phosphatase Inhibitors | ||
| RIPA Buffer | Cell Signaling Technology | 9806 |
| Protease/Phosphatase Inhibitor Cocktail | Thermo Fisher Scientific | 78442 |
| Protein Quantification | ||
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| Western Blot Reagents | ||
| Laemmli Sample Buffer | Bio-Rad | 1610747 |
| Precast Polyacrylamide Gels | Bio-Rad | Varies |
| PVDF Membranes | Millipore | IPVH00010 |
| Blocking Buffer | ||
| 5% (w/v) Bovine Serum Albumin (BSA) in TBST | - | - |
| Primary Antibodies | ||
| Phospho-Chk1 (Ser296) | Cell Signaling Technology | 2349 |
| Phospho-Chk1 (Ser345) | Cell Signaling Technology | 2348 |
| Chk1 | Cell Signaling Technology | 2360 |
| Phospho-Histone H2A.X (Ser139) (γH2AX) | Cell Signaling Technology | 9718 |
| β-Actin or GAPDH (Loading Control) | Cell Signaling Technology | 4970 or 5174 |
| Secondary Antibody | ||
| Anti-rabbit IgG, HRP-linked | Cell Signaling Technology | 7074 |
| Detection Reagent | ||
| Enhanced Chemiluminescence (ECL) Substrate | Thermo Fisher Scientific | 32106 |
Experimental Protocols
Cell Culture and Seeding
-
Culture cells (e.g., HT-29) in the recommended medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. For HT-29 cells, a starting density of 5 x 10⁵ cells per well is recommended.
-
Allow cells to adhere and grow for 24 hours.
DNA Damage Induction and this compound Treatment
-
DNA Damage Induction (Choose one):
-
Hydroxyurea (HU): Prepare a stock solution of HU in sterile water. Treat cells with a final concentration of 1-2 mM HU for 16-24 hours to induce replication stress and activate the ATR-Chk1 pathway.
-
Etoposide: Prepare a stock solution in DMSO. Treat cells with a final concentration of 10-20 µM for 1-2 hours to induce double-strand breaks.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Add this compound to the cell culture medium at various concentrations. Based on available data, a starting range of 1 nM to 100 nM is recommended for in vitro studies.[8][9]
-
A vehicle control (DMSO) should be included.
-
The timing of this compound addition can be concurrent with the DNA damaging agent or added for a shorter period (e.g., 2-6 hours) before harvesting, depending on the experimental question. A time-course experiment is recommended for initial optimization.
-
Example Treatment Groups:
-
Vehicle Control (DMSO)
-
DNA Damaging Agent alone (e.g., 2 mM HU)
-
DNA Damaging Agent + this compound (e.g., 1 nM, 10 nM, 100 nM)
-
This compound alone (optional, to assess effects in the absence of exogenous DNA damage)
Cell Lysis and Protein Quantification
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktail to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (containing the protein) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
Western Blotting
-
Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 10-12% SDS-polyacrylamide gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[5][11]
-
Incubate the membrane with the primary antibody (e.g., anti-pChk1 Ser296, anti-total Chk1, anti-γH2AX) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. Recommended dilutions can be found on the antibody datasheets (typically 1:1000).
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Acquire the chemiluminescent signal using a digital imaging system.
-
If probing for multiple proteins, the membrane can be stripped and re-probed, starting from the blocking step. It is recommended to first probe for the phospho-protein, then strip and probe for the total protein. A loading control (e.g., β-actin or GAPDH) should be probed on each membrane to ensure equal protein loading.[12]
Data Presentation and Analysis
The results of the Western blot should be quantified using densitometry software (e.g., ImageJ). The intensity of the bands for phosphorylated proteins should be normalized to the intensity of the corresponding total protein bands. All bands should then be normalized to the loading control. The data can be presented in tables and bar graphs for clear comparison.
Table 1: Densitometric Analysis of Chk1 Inhibition
| Treatment Group | Relative pChk1 (Ser296) / Total Chk1 | Relative γH2AX / β-Actin |
| Vehicle Control | 1.0 | 1.0 |
| HU (2 mM) | Value | Value |
| HU + this compound (1 nM) | Value | Value |
| HU + this compound (10 nM) | Value | Value |
| HU + this compound (100 nM) | Value | Value |
Values are represented as fold change relative to the vehicle or DNA damage alone control.
Expected Results
-
pChk1 (Ser296): Treatment with a DNA damaging agent like hydroxyurea should increase the levels of pChk1 (Ser296). Co-treatment with increasing concentrations of this compound is expected to cause a dose-dependent decrease in pChk1 (Ser296) levels, indicating successful inhibition of Chk1 activity.[13]
-
γH2AX: DNA damage induction will increase γH2AX levels. Inhibition of Chk1 can lead to replication fork collapse and the accumulation of DNA double-strand breaks, which may result in a further increase in γH2AX levels, particularly at higher concentrations of this compound or after longer incubation times.[10]
-
Total Chk1: The levels of total Chk1 protein are generally not expected to change significantly with short-term inhibitor treatment. However, some studies have reported that prolonged Chk1 inhibition can lead to its degradation.[10]
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak pChk1 signal | Ineffective DNA damage induction. | Optimize concentration and duration of DNA damaging agent. Check cell viability. |
| Phosphatase activity in lysate. | Ensure phosphatase inhibitors were added to the lysis buffer and kept on ice. | |
| Poor antibody quality. | Use a validated antibody and optimize dilution. | |
| High background | Insufficient blocking. | Increase blocking time or use a different blocking agent (e.g., non-fat dry milk, though BSA is often preferred for phospho-antibodies).[11] |
| Antibody concentration too high. | Titrate the primary and secondary antibody concentrations. | |
| Insufficient washing. | Increase the number and duration of wash steps. | |
| Inconsistent loading | Inaccurate protein quantification. | Be meticulous with the protein assay. |
| Pipetting errors. | Use calibrated pipettes and proper technique. | |
| Always normalize to a loading control like β-actin or GAPDH. |
By following this detailed protocol, researchers can effectively measure the inhibitory activity of this compound and characterize its impact on the DNA damage response pathway.
References
- 1. New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CHEK1 - Wikipedia [en.wikipedia.org]
- 4. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-Chk1 (Ser345) Antibody (#2341) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 6. Phospho-Chk1 (Ser345) (133D3) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 7. Chk1 inhibition in p53-deficient cell lines drives rapid chromosome fragmentation followed by caspase-independent cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. oncotarget.com [oncotarget.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Chk1-IN-5: A Potent Tool for Investigating Replication Stress and Fork Stabilization
Application Note and Protocols
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Checkpoint Kinase 1 (Chk1) is a critical serine/threonine-specific protein kinase that plays a pivotal role in the DNA damage response (DDR) and cell cycle checkpoint control.[1][2] As a key regulator of the S and G2/M phases of the cell cycle, Chk1 is essential for maintaining genomic integrity, particularly in response to replication stress.[1] Replication stress, characterized by the slowing or stalling of replication forks, can arise from various endogenous and exogenous sources, leading to DNA damage and genomic instability if not properly managed.[3]
Chk1, primarily activated by the ATR kinase in response to single-stranded DNA (ssDNA) at stalled replication forks, orchestrates a multifaceted response to mitigate replication stress.[1][3][4] This includes suppressing the firing of new replication origins, stabilizing stalled replication forks to prevent their collapse into DNA double-strand breaks (DSBs), and promoting DNA repair.[5][6][7][8] Due to its central role in this protective mechanism, inhibition of Chk1 has emerged as a promising anti-cancer strategy, particularly in tumors with high intrinsic levels of replication stress or defects in other DNA damage response pathways.[9][10]
Chk1-IN-5 is a potent and selective inhibitor of Chk1 kinase.[11] By inhibiting Chk1, this compound disrupts the cellular response to replication stress, leading to a cascade of events including uncontrolled origin firing, replication fork collapse, accumulation of DNA damage, and ultimately, cell death.[5][12] This makes this compound a valuable chemical probe for studying the fundamental processes of replication stress and fork stabilization, as well as for exploring the therapeutic potential of Chk1 inhibition.
This document provides detailed application notes and experimental protocols for utilizing this compound to study replication stress and fork stabilization in a research setting.
Data Presentation
Table 1: In Vitro and In Vivo Activity of this compound
| Parameter | Value | Cell Line/Model | Reference |
| Chk1 Phosphorylation Inhibition | Effective at 0.4 - 100 nM | HT-29 colon cancer cells | [11] |
| In Vivo Efficacy | 40 mg/kg, IV, twice a week | HT-29 colon cancer xenograft in Balb/c nude mice | [11] |
| Half-life (T1/2) | 3.8 hours | In vivo (tail vein injection) | [11] |
| Clearance (CL) | 2.3 L/hr·kg | In vivo | [11] |
| Volume of Distribution (Vss) | 6.4 L/kg | In vivo | [11] |
| Area Under the Curve (AUC) | 4531 ng/ml·h | In vivo | [11] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Chk1 in Response to Replication Stress
Caption: Chk1 signaling in replication stress and the effect of this compound.
Experimental Workflow for Studying Replication Fork Dynamics using DNA Fiber Assay
Caption: Workflow for DNA fiber assay to analyze replication fork dynamics.
Experimental Protocols
Protocol 1: Western Blotting for Markers of Replication Stress
This protocol is designed to assess the induction of replication stress and DNA damage upon treatment with this compound by monitoring the phosphorylation of key marker proteins.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA buffer (or other suitable lysis buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-Chk1 (Ser345)
-
Total Chk1
-
Phospho-Histone H2AX (γH2AX, Ser139)
-
Total Histone H2AX
-
Phospho-RPA32 (S4/S8)
-
Total RPA32
-
Loading control (e.g., β-actin, GAPDH, or Vinculin)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or DMSO for the desired time period (e.g., 6, 12, 24 hours).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of phosphorylated proteins to their total protein levels and then to the loading control.
-
Expected Outcome: Treatment with this compound is expected to decrease phospho-Chk1 (Ser345) levels due to inhibition of the kinase's autophosphorylation. Concurrently, an increase in markers of replication stress and DNA damage, such as γH2AX and phospho-RPA32, is anticipated.[9][13][14]
Protocol 2: DNA Fiber Assay for Analysis of Replication Fork Dynamics
This assay allows for the direct visualization and measurement of individual replication fork progression, origin firing events, and fork stability.[14][15][16]
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
5-Chloro-2'-deoxyuridine (CldU)
-
5-Iodo-2'-deoxyuridine (IdU)
-
Lysis buffer (200 mM Tris-HCl pH 7.4, 50 mM EDTA, 0.5% SDS)
-
Spreading buffer (PBS)
-
Microscope slides
-
2.5 M HCl
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies:
-
Rat anti-BrdU (recognizes CldU)
-
Mouse anti-BrdU (recognizes IdU)
-
-
Fluorescently-labeled secondary antibodies:
-
Anti-rat (e.g., Alexa Fluor 594)
-
Anti-mouse (e.g., Alexa Fluor 488)
-
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Cell Treatment and Labeling:
-
Seed cells on coverslips or in dishes at a low density to allow for exponential growth.
-
Treat cells with this compound or DMSO for the desired duration.
-
Add CldU (e.g., 25 µM) to the culture medium and incubate for a defined period (e.g., 20-30 minutes).
-
Remove the CldU-containing medium and wash the cells with pre-warmed medium.
-
Add IdU (e.g., 250 µM) to the culture medium and incubate for a defined period (e.g., 20-30 minutes).
-
-
Cell Harvesting and Lysis:
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cell pellet in PBS at a concentration of approximately 1 x 10^6 cells/mL.
-
Mix 2 µL of the cell suspension with 8 µL of lysis buffer on a microscope slide.
-
-
DNA Spreading:
-
Allow the cell lysate to sit for 5-10 minutes to release the DNA.
-
Tilt the slide at a 15-30 degree angle to allow the DNA to spread down the slide.
-
Air dry the slides completely.
-
-
DNA Denaturation and Immunostaining:
-
Fix the DNA fibers in 3:1 methanol:acetic acid for 10 minutes.
-
Denature the DNA by incubating the slides in 2.5 M HCl for 30-60 minutes at room temperature.
-
Wash the slides extensively with PBS.
-
Block the slides with blocking buffer for 1 hour.
-
Incubate with the primary antibody cocktail (rat anti-BrdU and mouse anti-BrdU) in blocking buffer for 1-2 hours at room temperature in a humidified chamber.
-
Wash the slides three times with PBS.
-
Incubate with the secondary antibody cocktail in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the slides three times with PBS.
-
Mount the coverslips with mounting medium containing DAPI.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Measure the length of the CldU (red) and IdU (green) tracks using image analysis software (e.g., ImageJ).
-
Calculate fork speed (µm/min) based on the length of the tracks and the labeling time.
-
Identify and quantify different replication structures:
-
Ongoing forks: Red-green tracks.
-
New origin firing: Green-only tracks flanked by red signals on adjacent fibers, or back-to-back green-red-red-green patterns.
-
Stalled/terminated forks: Red-only tracks.
-
Fork asymmetry: The ratio of the two arms of a bidirectional fork.
-
-
Expected Outcome: Inhibition of Chk1 with this compound is expected to cause a reduction in replication fork speed, an increase in new origin firing, and potentially an increase in fork stalling and asymmetry, all of which are indicative of increased replication stress and compromised fork stability.[6][17][18][19]
Protocol 3: Cell Viability/Cytotoxicity Assay
This protocol assesses the impact of this compound on cell proliferation and survival.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 1,000-5,000 cells/well).
-
Allow cells to adhere overnight.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound.
-
Treat the cells with a range of this compound concentrations (and a DMSO control) for a specified period (e.g., 72 hours).
-
-
Viability Measurement:
-
At the end of the treatment period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the readings to the DMSO-treated control wells.
-
Plot the cell viability against the drug concentration.
-
Calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%).
-
Expected Outcome: this compound is expected to decrease cell viability in a dose-dependent manner, particularly in cell lines with high endogenous replication stress or those co-treated with a DNA damaging agent.
Conclusion
This compound is a powerful research tool for dissecting the intricate mechanisms of replication stress and fork stabilization. The protocols outlined in this document provide a framework for investigating the cellular consequences of Chk1 inhibition, from the molecular level of protein signaling and DNA replication dynamics to the cellular outcomes of viability and cytotoxicity. By employing these methods, researchers can gain valuable insights into the fundamental biology of genome maintenance and explore the therapeutic potential of targeting the Chk1 pathway in cancer and other diseases.
References
- 1. CHEK1 - Wikipedia [en.wikipedia.org]
- 2. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms for stalled replication fork stabilization: new targets for synthetic lethality strategies in cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chk1 inhibition after replicative stress activates a double strand break response mediated by ATM and DNA-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pnas.org [pnas.org]
- 8. THE FORK AND THE KINASE: A DNA REPLICATION TALE FROM A CHK1 PERSPECTIVE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CHK1 inhibition is synthetically lethal with loss of B-family DNA polymerase function in human lung and colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CHK1-targeted therapy to deplete DNA replication-stressed, p53-deficient, hyperdiploid colorectal cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Inhibition of Human Chk1 Causes Increased Initiation of DNA Replication, Phosphorylation of ATR Targets, and DNA Breakage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Prevention of DNA Replication Stress by CHK1 Leads to Chemoresistance Despite a DNA Repair Defect in Homologous Recombination in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. embopress.org [embopress.org]
- 19. Chk1 Requirement for High Global Rates of Replication Fork Progression during Normal Vertebrate S Phase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Chk1-IN-5 to Enhance Radiosensitivity in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radiation therapy is a cornerstone of cancer treatment, inducing DNA damage, primarily double-strand breaks (DSBs), in cancer cells to trigger cell death. However, cancer cells can activate DNA damage response (DDR) pathways to repair this damage, leading to radioresistance. A key regulator of the DDR is the serine/threonine kinase Checkpoint Kinase 1 (Chk1).[1][2] Upon DNA damage, Chk1 is activated and orchestrates cell cycle arrest, typically at the G2/M checkpoint, allowing time for DNA repair before mitotic entry.[1][3] Inhibition of Chk1, therefore, presents a promising strategy to sensitize cancer cells to radiation by abrogating this critical checkpoint and forcing cells into premature, lethal mitosis with unrepaired DNA.[4][5]
Chk1-IN-5 is a potent and selective inhibitor of Chk1.[6][7][8] By targeting Chk1, this compound prevents the G2/M arrest induced by ionizing radiation, leading to an accumulation of DNA damage and subsequent cell death.[4][5] These application notes provide a comprehensive overview of the mechanism of action, protocols for key experiments, and representative data for utilizing this compound as a radiosensitizing agent in cancer research.
Mechanism of Action: Chk1 Inhibition and Radiosensitization
Ionizing radiation induces DNA double-strand breaks, which activate upstream kinases like ATM and ATR.[2][9] ATR, in turn, phosphorylates and activates Chk1.[1][9] Activated Chk1 then phosphorylates a series of downstream targets, most notably the Cdc25 family of phosphatases.[3] Phosphorylation of Cdc25C leads to its sequestration in the cytoplasm, preventing it from dephosphorylating and activating the Cyclin B/Cdk1 complex, which is essential for mitotic entry. This results in a G2/M cell cycle arrest.[3]
This compound, as a Chk1 inhibitor, blocks this signaling cascade. In the presence of this compound, radiation-induced Chk1 activation is inhibited. Consequently, Cdc25C remains active, leading to the activation of Cyclin B/Cdk1 and premature entry into mitosis, despite the presence of unrepaired DNA damage. This forced mitotic entry with damaged chromosomes results in mitotic catastrophe and ultimately, apoptotic cell death, thereby enhancing the cytotoxic effect of radiation.[4][5]
Data Presentation
The efficacy of this compound as a radiosensitizer can be quantified through various in vitro assays. The following tables provide examples of data presentation for key experiments. Note: As specific quantitative data for this compound in combination with radiation is not extensively available in the public domain, the following tables present representative data based on studies with other potent Chk1 inhibitors to illustrate expected outcomes and data structure.
Table 1: Cell Viability (IC50) of Chk1 Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | Chk1 Inhibitor | IC50 (nM) | Reference |
| HT-29 | Colon Cancer | This compound | ~10 | [6] |
| HN4 | Head and Neck | CCT244747 | 1000 | [10] |
| HN5 | Head and Neck | CCT244747 | 400 | [10] |
| MiaPaCa-2 | Pancreatic Cancer | MK-8776 | ~50 | [11] |
| BxPC-3 | Pancreatic Cancer | MK-8776 | ~75 | [11] |
Table 2: Radiosensitization Effect of Chk1 Inhibitors on Clonogenic Survival
| Cell Line | Chk1 Inhibitor (Concentration) | Radiation Dose (Gy) | Surviving Fraction (SF) | Dose Enhancement Ratio (DER) at SF=0.1 | Reference |
| HT-29 | Control | 2 | 0.65 | 1.0 | [12] |
| AZD7762 (100 nM) | 2 | 0.35 | 1.6 | [12] | |
| MiaPaCa-2 | Control | 4 | 0.20 | 1.0 | [4] |
| AZD7762 (50 nM) | 4 | 0.05 | 1.5 | [4] | |
| HN5 | Control | 4 | 0.25 | 1.0 | [13] |
| CCT244747 (400 nM) | 4 | 0.10 | 1.4 | [13] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the radiosensitizing effects of this compound are provided below.
Cell Culture and Reagents
-
Cell Lines: Select appropriate cancer cell lines (e.g., HT-29 for colon cancer, MiaPaCa-2 for pancreatic cancer, HN5 for head and neck cancer). Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound: Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and store at -20°C. Dilute to the desired final concentration in culture medium immediately before use.
Clonogenic Survival Assay
This assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation.
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend cells to create a single-cell suspension.
-
Count the cells and seed a predetermined number (e.g., 200-5000 cells/well, depending on the radiation dose) into 6-well plates.
-
Allow cells to attach overnight.
-
-
Treatment:
-
Treat the cells with the desired concentration of this compound or vehicle control (DMSO) for a specified time (e.g., 1 hour) before irradiation.
-
Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.
-
-
Incubation:
-
After irradiation, remove the drug-containing medium, wash with PBS, and add fresh medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
-
Staining and Counting:
-
Wash the plates with PBS, fix the colonies with 100% methanol for 15 minutes, and then stain with 0.5% crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Plating Efficiency (PE): (Number of colonies formed in control / Number of cells seeded) x 100%
-
Surviving Fraction (SF): (Number of colonies formed after treatment) / (Number of cells seeded x PE)
-
Plot SF versus radiation dose to generate survival curves.
-
Dose Enhancement Ratio (DER): (Dose of radiation alone to achieve a certain SF) / (Dose of radiation + this compound to achieve the same SF).
-
Western Blot Analysis
This technique is used to detect changes in the levels of key proteins involved in the DNA damage response and cell cycle control.
Protocol:
-
Sample Preparation:
-
Seed cells in 6-well or 10 cm plates and allow them to attach.
-
Treat cells with this compound and/or radiation as per the experimental design.
-
At desired time points (e.g., 1, 6, 24 hours post-irradiation), wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:
-
Phospho-Chk1 (Ser345)
-
Total Chk1
-
γ-H2AX (phospho-H2AX Ser139)
-
β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Immunofluorescence for γ-H2AX Foci
This assay allows for the visualization and quantification of DNA double-strand breaks within individual cells.
Protocol:
-
Cell Preparation:
-
Seed cells onto glass coverslips in a 24-well plate and allow them to attach.
-
Treat the cells with this compound and/or radiation.
-
-
Fixation and Permeabilization:
-
At the desired time points post-irradiation, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding with 1% BSA in PBST for 1 hour.
-
Incubate with a primary antibody against γ-H2AX (phospho-H2AX Ser139) overnight at 4°C.
-
Wash with PBST and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.
-
Wash and counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γ-H2AX foci per nucleus using image analysis software (e.g., ImageJ). An increase in the number and persistence of γ-H2AX foci in the combination treatment group indicates inhibition of DNA repair.
-
Logical Relationships
The interplay between Chk1 inhibition, radiation, and the resulting cellular outcomes can be summarized in the following logical diagram.
Conclusion
This compound is a valuable research tool for investigating the role of the DNA damage response in cancer therapy. By inhibiting Chk1, this compound effectively abrogates the radiation-induced G2/M checkpoint, leading to increased cancer cell death. The protocols and data presentation formats provided here offer a framework for the preclinical evaluation of this compound as a potent radiosensitizer, with the ultimate goal of improving the efficacy of radiation therapy for cancer patients. Further studies are warranted to establish the specific quantitative effects and optimal treatment schedules for this compound in combination with radiation across various cancer types.
References
- 1. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Mechanism of radiosensitization by the Chk1/2 inhibitor AZD7762 involves abrogation of the G2 checkpoint and inhibition of homologous recombinational DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiosensitization of cancer stem cells in glioblastoma by the simultaneous inhibition of parallel DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination of CHEK1/2 Inhibition and Ionizing Radiation Results in Abscopal Tumor Response through Increased Micronuclei Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. In Vitro and In Vivo Radiation Sensitization of Human Tumor Cells by a Novel Checkpoint Kinase Inhibitor, AZD7762 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CHK1 Inhibition Radiosensitizes Head and Neck Cancers to Paclitaxel-Based Chemoradiotherapy | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
Application of Chk1-IN-5 in High-Throughput Screening Assays: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Chk1-IN-5, a potent Checkpoint Kinase 1 (Chk1) inhibitor, in high-throughput screening (HTS) assays. These guidelines are intended to assist in the discovery and development of novel cancer therapeutics targeting the DNA Damage Response (DDR) pathway.
Introduction to Chk1 and this compound
Checkpoint Kinase 1 (Chk1) is a critical serine/threonine kinase that plays a central role in the DNA damage response, ensuring genomic integrity and cell survival.[1] Upon DNA damage or replication stress, Chk1 is activated by the upstream kinase ATR (Ataxia Telangiectasia and Rad3-related).[2][3] Activated Chk1 then phosphorylates a variety of downstream targets to induce cell cycle arrest, providing time for DNA repair.[3] In many cancer cells with a defective G1 checkpoint (e.g., due to p53 mutations), reliance on the S and G2/M checkpoints, which are controlled by Chk1, is increased.[4] This dependency makes Chk1 an attractive target for anticancer therapies.
This compound is a potent and specific inhibitor of Chk1. It exerts its effect by inhibiting the phosphorylation of Chk1, thereby disrupting the DDR pathway and leading to the accumulation of DNA damage and ultimately, cell death in cancer cells.
High-Throughput Screening Assays for Chk1 Inhibitors
A variety of HTS assays are suitable for identifying and characterizing Chk1 inhibitors like this compound. These can be broadly categorized into biochemical assays and cell-based assays. The choice of assay depends on the specific goals of the screening campaign, such as primary hit identification, lead optimization, or mechanistic studies.
Data Presentation: Performance of HTS Assays for Chk1 Inhibitors
The following table summarizes typical quantitative data for various HTS assays used to screen for Chk1 inhibitors. While specific data for this compound in a large-scale HTS campaign is not publicly available, these values represent expected performance metrics based on similar assays for other Chk1 inhibitors.
| Assay Type | Key Parameter | Typical Value | Compound | Reference |
| Biochemical Assays | ||||
| ADP-Glo Kinase Assay | IC50 | 1 - 100 nM | GNE-783 | [5] |
| Z'-factor | > 0.7 | Staurosporine | [6] | |
| Signal-to-Background | > 10 | Staurosporine | [6] | |
| HTRF Kinase Assay | IC50 | 0.5 - 50 nM | CCT245737 | [4] |
| Z'-factor | > 0.6 | N/A | ||
| Signal-to-Background | > 5 | N/A | ||
| Cell-Based Assays | ||||
| Phospho-Chk1 (Ser345) HTRF | IC50 | 10 - 500 nM | AZD7762 | |
| Z'-factor | > 0.5 | N/A | [7] | |
| Signal-to-Background | > 3 | N/A | [7] | |
| High-Content Imaging (γH2AX) | EC50 | 50 - 1000 nM | MK-8776 | [8] |
| Z'-factor | > 0.5 | N/A | ||
| Signal-to-Background | > 2 | N/A | ||
| Cell Viability (e.g., CellTiter-Glo) | EC50 | 0.1 - 5 µM | LY2606368 | [9] |
| Z'-factor | > 0.6 | N/A | ||
| Signal-to-Background | > 4 | N/A |
Signaling Pathway and Experimental Workflow Visualizations
Chk1 Signaling Pathway in DNA Damage Response
Caption: Simplified Chk1 signaling pathway in response to DNA damage.
General Workflow for a Cell-Based HTS Assay
Caption: General workflow for a cell-based high-throughput screening assay.
Experimental Protocols
The following are detailed, representative protocols for high-throughput screening assays to evaluate Chk1 inhibitors like this compound.
Protocol 1: Biochemical HTS Assay - ADP-Glo™ Kinase Assay
This assay quantifies Chk1 kinase activity by measuring the amount of ADP produced in the kinase reaction.
Objective: To determine the in vitro potency (IC50) of this compound against recombinant Chk1 kinase.
Materials:
-
Recombinant human Chk1 enzyme
-
Chk1 substrate (e.g., CHKtide peptide)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound, serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, low-volume assay plates
Procedure:
-
Prepare Reagents:
-
Prepare a 2X solution of Chk1 enzyme in Kinase Assay Buffer.
-
Prepare a 2X solution of substrate and ATP in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for Chk1.
-
Prepare a 4X serial dilution of this compound in DMSO, then dilute to 1X in Kinase Assay Buffer.
-
-
Assay Plate Setup:
-
Add 2.5 µL of the 1X this compound solution or control (DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition) to the wells of a 384-well plate.
-
Add 2.5 µL of the 2X Chk1 enzyme solution to all wells except the "no enzyme" control wells.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP mix to all wells.
-
-
Kinase Reaction:
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the high and low controls.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Calculate the Z'-factor to assess assay quality.
-
Protocol 2: Cell-Based HTS Assay - Phospho-Chk1 (Ser345) HTRF Assay
This assay measures the inhibition of Chk1 phosphorylation at Ser345 in a cellular context, providing a more physiologically relevant assessment of compound activity.[7]
Objective: To determine the cellular potency (IC50) of this compound by measuring the inhibition of DNA damage-induced Chk1 phosphorylation.
Materials:
-
Cancer cell line known to have an active DDR pathway (e.g., HT-29, HeLa)
-
Cell culture medium and supplements
-
This compound, serially diluted in DMSO
-
DNA damaging agent (e.g., Gemcitabine, Hydroxyurea)
-
HTRF Phospho-Chk1 (Ser345) Assay Kit (containing lysis buffer, and donor and acceptor-labeled antibodies)
-
384-well white, low-volume tissue culture-treated plates
Procedure:
-
Cell Plating:
-
Seed cells into 384-well plates at a pre-determined density and incubate overnight at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Add this compound at various concentrations to the appropriate wells. Include DMSO as a vehicle control.
-
Incubate for 1-2 hours.
-
-
Induction of DNA Damage:
-
Add a DNA damaging agent (e.g., Gemcitabine at a pre-determined EC80 concentration) to all wells except the untreated controls.
-
Incubate for an additional 2-4 hours.
-
-
Cell Lysis:
-
Remove the culture medium.
-
Add 20 µL of the HTRF lysis buffer to each well and incubate for 30 minutes at room temperature with gentle shaking.
-
-
HTRF Reagent Addition:
-
Add 4 µL of the HTRF antibody mix (anti-phospho-Chk1 (S345)-acceptor and anti-total Chk1-donor) to each well.
-
-
Incubation and Data Acquisition:
-
Incubate the plate at room temperature for 4 hours to overnight, protected from light.
-
Read the plate on an HTRF-compatible plate reader at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
Determine the percent inhibition of Chk1 phosphorylation for each concentration of this compound.
-
Calculate the IC50 value and Z'-factor.
-
Conclusion
This compound is a valuable tool for investigating the role of Chk1 in the DNA damage response and for the discovery of novel cancer therapeutics. The protocols outlined in this document provide a framework for the application of this compound in robust and reliable high-throughput screening assays. Careful optimization of assay conditions and rigorous data analysis are essential for the successful identification and characterization of potent and selective Chk1 inhibitors.
References
- 1. Checkmate to CHK1 in T-cell ALL? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chk1 is an essential kinase that is regulated by Atr and required for the G2/M DNA damage checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Chk1 inhibition in p53-deficient cell lines drives rapid chromosome fragmentation followed by caspase-independent cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CHK1-targeted therapy to deplete DNA replication-stressed, p53-deficient, hyperdiploid colorectal cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Chk1-IN-5: Application Notes and Protocols for Cell Cycle Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing experiments for cell cycle analysis using the selective Chk1 inhibitor, Chk1-IN-5. The protocols detailed below, alongside representative data and pathway diagrams, offer a framework for investigating the cellular consequences of Chk1 inhibition.
Introduction
Checkpoint kinase 1 (Chk1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle checkpoint control.[1] Upon DNA damage or replication stress, Chk1 is activated and phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair.[1][2] Inhibition of Chk1, particularly in cancer cells with existing DNA damage or replication stress, can lead to checkpoint abrogation, premature mitotic entry, and ultimately, cell death. This compound is a potent and selective inhibitor of Chk1 kinase activity, making it a valuable tool for studying cell cycle regulation and a potential therapeutic agent.
Mechanism of Action
This compound functions by competitively binding to the ATP-binding pocket of Chk1, thereby preventing its kinase activity. This inhibition disrupts the ATR-Chk1 signaling pathway, which is a key regulator of the G2/M and S-phase checkpoints.[2] Consequently, cells treated with this compound, especially in the presence of DNA damaging agents, are unable to arrest their cell cycle, leading to an accumulation of DNA damage and subsequent cellular apoptosis or mitotic catastrophe. A common marker for the DNA damage induced by Chk1 inhibition is the phosphorylation of histone H2AX (γH2AX).
Data Presentation
While specific quantitative data for this compound is not extensively available in public literature, the following tables present representative data from studies using other selective Chk1 inhibitors. These results illustrate the expected quantitative outcomes of experiments investigating the effects of Chk1 inhibition on the cell cycle.
Table 1: Representative IC50 Values of Chk1 Inhibitors in Various Cancer Cell Lines. This table showcases the concentration-dependent effect of Chk1 inhibitors on cell viability.
| Cell Line | Cancer Type | Chk1 Inhibitor | IC50 (nM) |
| HT29 | Colon Cancer | GNE-783 | ~1000 |
| U2OS | Osteosarcoma | LY2606368 | ~30 |
| HeLa | Cervical Cancer | MK-8776 | ~200 |
| Nalm6 | B-cell Leukemia | PF-477736 | ~150 |
Data is representative from multiple sources and illustrates the range of potencies observed for different Chk1 inhibitors in various cancer cell lines.
Table 2: Representative Effect of Chk1 Inhibition on Cell Cycle Distribution. This table demonstrates the typical changes in cell cycle phases following treatment with a Chk1 inhibitor, often in combination with a DNA damaging agent.
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| EMT6 | Vehicle | 45.2 ± 2.1 | 35.1 ± 1.8 | 19.7 ± 1.5 |
| EMT6 | 2.5 Gy IR | 28.3 ± 1.9 | 25.5 ± 2.0 | 46.2 ± 2.3 |
| EMT6 | 2.5 Gy IR + 200 nM MK-8776 | 42.1 ± 2.5 | 28.9 ± 1.7 | 29.0 ± 1.8 |
| HeLa | Vehicle | 50.1 ± 3.0 | 30.2 ± 2.5 | 19.7 ± 2.1 |
| HeLa | 2.5 Gy IR | 30.5 ± 2.8 | 20.1 ± 2.2 | 49.4 ± 3.1 |
| HeLa | 2.5 Gy IR + 500 nM MK-8776 | 45.3 ± 2.9 | 24.6 ± 2.4 | 30.1 ± 2.7 |
Data adapted from a study on MK-8776, illustrating the abrogation of radiation-induced G2/M arrest.[3]
Table 3: Representative Quantification of DNA Damage Marker γH2AX. This table shows the expected increase in the DNA double-strand break marker γH2AX following Chk1 inhibition.
| Cell Line | Treatment | Fold Increase in γH2AX (vs. Control) |
| HT29 | 0.2 µM Gemcitabine | 5.2 ± 0.6 |
| HT29 | 1 µM GNE-783 | 2.1 ± 0.3 |
| HT29 | 0.2 µM Gemcitabine + 1 µM GNE-783 | 15.8 ± 1.9 |
| U2OS | 50 nM UCN-01 (3h) | 8.5 ± 1.2 |
Representative data from studies using GNE-783 and UCN-01, demonstrating the potentiation of DNA damage.[4]
Mandatory Visualizations
Caption: ATR-Chk1 signaling pathway and the mechanism of this compound.
Caption: General experimental workflow for cell cycle analysis.
Experimental Protocols
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Perform the cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate for 4 hours, then solubilize formazan crystals with DMSO).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Flow Cytometry for Cell Cycle Analysis
Objective: To analyze the distribution of cells in different phases of the cell cycle.
Protocol:
-
Seed cells in 6-well plates and treat with this compound, a DNA damaging agent, or a combination of both for the desired time points.
-
Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer, collecting at least 10,000 events per sample.
-
Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G1, S, and G2/M phases.
Western Blotting for Key Cell Cycle Proteins
Objective: To detect changes in the expression and phosphorylation status of proteins involved in the Chk1 pathway.
Protocol:
-
Treat cells as described for the flow cytometry experiment.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-Chk1 (Ser345)
-
Total Chk1
-
Phospho-Histone H2AX (γH2AX)
-
Cleaved PARP (apoptosis marker)
-
β-actin (loading control)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Immunofluorescence for γH2AX Foci Formation
Objective: To visualize and quantify DNA double-strand breaks within individual cells.
Protocol:
-
Seed cells on glass coverslips in a 24-well plate and treat as desired.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with 1% BSA in PBST for 30 minutes.
-
Incubate the cells with a primary antibody against γH2AX overnight at 4°C.
-
Wash the cells with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides with mounting medium.
-
Visualize the cells using a fluorescence microscope and capture images.
-
Quantify the number and intensity of γH2AX foci per nucleus using image analysis software.
Conclusion
The experimental designs and protocols outlined in these application notes provide a robust framework for investigating the effects of this compound on cell cycle progression and DNA damage. By employing these methods, researchers can elucidate the mechanism of action of this compound and evaluate its potential as a therapeutic agent in various cancer models. The provided representative data and diagrams serve as a guide for expected outcomes and aid in the interpretation of experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. GDC-0575, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Basal CHK1 activity safeguards its stability to maintain intrinsic S-phase checkpoint functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Clonogenic Survival Assay with Chk1-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Checkpoint Kinase 1 (Chk1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle regulation.[1][2] Upon DNA damage, Chk1 is activated, leading to cell cycle arrest, which allows time for DNA repair.[1][2] In many cancers, the Chk1 pathway is hyperactivated, contributing to tumor cell survival and resistance to chemotherapy. Therefore, inhibition of Chk1 is a promising strategy to sensitize cancer cells to DNA-damaging agents.
Chk1-IN-5 is a potent and selective inhibitor of Chk1.[3][4][5][6] It functions by inhibiting the phosphorylation of Chk1, thereby disrupting the DNA damage checkpoint.[3][6] These application notes provide a detailed protocol for performing a clonogenic survival assay to evaluate the efficacy of this compound, both as a standalone agent and in combination with a DNA-damaging agent.
Principle of the Clonogenic Survival Assay
The clonogenic survival assay is an in vitro method used to determine the ability of a single cell to proliferate indefinitely and form a colony (a clone of at least 50 cells). This assay is considered the gold standard for measuring the cytotoxic effects of various treatments, including drugs and radiation, on cancer cells. The survival fraction is calculated by comparing the colony-forming ability of treated cells to that of untreated controls.
Data Presentation
The results of a clonogenic survival assay are typically presented as a survival curve, plotting the surviving fraction of cells against the concentration of the treatment. Key quantitative data, such as the IC50 (the concentration of a drug that reduces the surviving fraction by 50%), can be summarized in a table for easy comparison across different cell lines or treatment conditions.
Table 1: Example Data Summary for Clonogenic Survival Assay with this compound
| Cell Line | Treatment | IC50 (nM) |
| HT-29 (Colon Cancer) | This compound | To be determined experimentally |
| HT-29 (Colon Cancer) | Gemcitabine | To be determined experimentally |
| HT-29 (Colon Cancer) | This compound + Gemcitabine (e.g., 10 nM) | To be determined experimentally |
| Panc-1 (Pancreatic Cancer) | This compound | To be determined experimentally |
| Panc-1 (Pancreatic Cancer) | Gemcitabine | To be determined experimentally |
| Panc-1 (Pancreatic Cancer) | This compound + Gemcitabine (e.g., 10 nM) | To be determined experimentally |
Note: The IC50 values in this table are placeholders and must be determined through experimental investigation.
Signaling Pathway and Experimental Workflow
Chk1 Signaling Pathway Inhibition by this compound
Caption: Chk1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Clonogenic Survival Assay
Caption: Workflow of the clonogenic survival assay.
Experimental Protocols
Materials and Reagents
-
Cell Lines: e.g., HT-29 (colon cancer), Panc-1 (pancreatic cancer), or other cell lines of interest.
-
This compound: Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C or -80°C.
-
DNA-damaging agent (optional): e.g., Gemcitabine, Cisplatin, or radiation source.
-
Complete cell culture medium: (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
6-well or 12-well tissue culture plates
-
Fixation solution: e.g., 100% Methanol or 4% Paraformaldehyde in PBS.
-
Staining solution: 0.5% (w/v) Crystal Violet in 25% Methanol.
-
DMSO (for vehicle control)
Protocol
1. Cell Seeding
a. Culture cells to ~80% confluency.
b. Harvest cells using Trypsin-EDTA and perform a cell count.
c. Seed the appropriate number of cells into each well of a multi-well plate. The optimal seeding density should be determined empirically for each cell line to yield 50-150 colonies in the control wells. A typical range is 200-2000 cells per well for a 6-well plate.
d. Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2 to allow cells to attach.
2. Treatment with this compound
a. Prepare serial dilutions of this compound in complete culture medium. Based on available data for HT-29 cells, a starting concentration range of 0.4 nM to 100 nM is recommended.[3][6] A vehicle control (DMSO) must be included.
b. For single-agent treatment: i. Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or vehicle control.
c. For combination treatment (e.g., with Gemcitabine): i. The timing of drug addition is critical. Chk1 inhibitors are often administered after or concurrently with the DNA-damaging agent to abrogate the cell cycle checkpoint. An example schedule would be to pre-treat with Gemcitabine for a set period (e.g., 24 hours), then remove the Gemcitabine-containing medium and add the medium with this compound. Alternatively, co-treatment for a defined period can be performed. The optimal timing and duration should be determined experimentally.
3. Incubation for Colony Formation
a. Incubate the plates for 10-14 days at 37°C in a humidified incubator with 5% CO2. The incubation time will vary depending on the doubling time of the cell line.
b. Monitor the plates periodically to ensure colonies in the control wells have reached an appropriate size (at least 50 cells).
4. Fixation and Staining
a. Carefully aspirate the medium from each well.
b. Gently wash the wells once with PBS.
c. Add 1-2 mL of fixation solution to each well and incubate for 10-15 minutes at room temperature.
d. Remove the fixation solution.
e. Add 1-2 mL of 0.5% Crystal Violet staining solution to each well and incubate for 20-30 minutes at room temperature.
f. Carefully remove the staining solution and wash the wells with tap water until the background is clear.
g. Allow the plates to air dry completely.
5. Colony Counting
a. Count the number of colonies in each well. A colony is defined as a cluster of at least 50 cells. This can be done manually using a microscope or with an automated colony counter.
6. Data Analysis
a. Plating Efficiency (PE): PE = (Number of colonies counted in control wells / Number of cells seeded in control wells) x 100%
b. Surviving Fraction (SF): SF = (Number of colonies counted in treated wells) / (Number of cells seeded in treated wells x (PE / 100))
c. Survival Curve: Plot the Surviving Fraction (on a logarithmic scale) against the drug concentration (on a linear scale).
d. IC50 Determination: From the survival curve, determine the concentration of this compound that results in a 50% reduction in the surviving fraction.
Conclusion
This protocol provides a comprehensive framework for conducting a clonogenic survival assay to assess the efficacy of the Chk1 inhibitor, this compound. By following these detailed steps, researchers can generate robust and reproducible data to evaluate the potential of this compound as a therapeutic agent, both alone and in combination with other anti-cancer therapies. It is crucial to optimize parameters such as cell seeding density and drug treatment duration for each specific cell line and experimental setup.
References
- 1. CHEK1 - Wikipedia [en.wikipedia.org]
- 2. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Chk | 2120398-39-0 | Invivochem [invivochem.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. glpbio.com [glpbio.com]
Troubleshooting & Optimization
Chk1-IN-5 not showing expected G2/M checkpoint abrogation
Technical Support Center
Topic: Chk1-IN-5 Not Showing Expected G2/M Checkpoint Abrogation
This guide provides troubleshooting advice for researchers encountering a lack of expected G2/M checkpoint abrogation when using this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells have been treated with a DNA damaging agent and this compound, but I am not observing abrogation of the G2/M checkpoint. What are the possible reasons?
Several factors could contribute to this observation. Here's a systematic approach to troubleshooting the issue:
-
Compound Integrity and Activity:
-
Degradation: Ensure the inhibitor has been stored correctly and has not expired. Repeated freeze-thaw cycles can degrade the compound.
-
Potency: The cellular potency of Chk1 inhibitors can be significantly lower than their in vitro kinase inhibitory activity.[1] It's crucial to determine the optimal concentration for your specific cell line and experimental conditions.
-
-
Cell Line-Specific Factors:
-
p53 Status: The tumor suppressor p53 plays a crucial role in cell cycle checkpoints.[2][3] Cells with wild-type p53 may have a more robust G1 checkpoint, making them less reliant on the G2/M checkpoint and thus less sensitive to Chk1 inhibition.[2][3][4] The potentiation of DNA damaging agents by Chk1 inhibitors is often more pronounced in p53-deficient or mutant cells.[2][3][4]
-
Drug Resistance: Cells can develop resistance to Chk1 inhibitors through various mechanisms.[5]
-
Compensatory Pathways: Inhibition of Chk1 can sometimes lead to the activation of compensatory signaling pathways, such as the ATM and ERK1/2 pathways, which might maintain the cell cycle arrest.[6]
-
-
Experimental Conditions:
-
Timing of Treatment: The timing of this compound addition relative to the DNA damaging agent is critical. The inhibitor should be added to abrogate the checkpoint established by the DNA damage.
-
Concentration of DNA Damaging Agent: The concentration of the DNA damaging agent should be sufficient to induce a robust G2/M arrest without causing excessive cytotoxicity.
-
Q2: How can I confirm that this compound is active in my cells?
To verify the on-target activity of this compound, you can perform the following experiments:
-
Western Blot Analysis:
-
Chk1 Autophosphorylation: In response to DNA damage, Chk1 undergoes autophosphorylation at sites like Ser296.[7] An effective Chk1 inhibitor should block this phosphorylation.
-
Downstream Targets: Assess the phosphorylation status of key Chk1 substrates. Chk1 phosphorylates and inactivates Cdc25C phosphatase by promoting its cytoplasmic sequestration via 14-3-3 protein binding.[8] This leads to the inhibitory phosphorylation of Cdk1 (Cdc2) at Tyr15, causing G2/M arrest.[9][10] A functional Chk1 inhibitor should lead to decreased phosphorylation of Cdc25C at Ser216 and decreased inhibitory phosphorylation of Cdk1 at Tyr15.[8][9]
-
Q3: Are there off-target effects of Chk1 inhibitors that could complicate my results?
Yes, some Chk1 inhibitors have been reported to have off-target effects, especially at higher concentrations. For instance, some may inhibit other kinases like Chk2 or CDK2.[1][5] Inhibition of CDK2 at high concentrations could paradoxically prevent checkpoint abrogation.[1][5] It is important to use the lowest effective concentration of the inhibitor to minimize off-target effects.
Q4: What are the key experimental readouts to assess G2/M checkpoint abrogation?
-
Flow Cytometry: This is the most direct method to assess the cell cycle distribution. Cells arrested in G2/M will show a peak at the 4N DNA content. Successful abrogation will result in a decrease in the G2/M population and an increase in cells entering mitosis or undergoing mitotic catastrophe.
-
Phospho-Histone H3 (Ser10) Staining: Phosphorylation of Histone H3 at Serine 10 is a specific marker for mitotic cells. An increase in the percentage of phospho-Histone H3 positive cells after treatment with a DNA damaging agent and this compound indicates successful G2/M checkpoint abrogation and entry into mitosis.
-
Microscopy: Morphological changes such as cell rounding, chromosome condensation, and ultimately, mitotic catastrophe (aberrant mitosis and cell death) can be observed.
Data Summary Tables
Table 1: Troubleshooting Checklist for Lack of G2/M Abrogation
| Parameter | Potential Issue | Recommended Action |
| This compound | Compound degradation/inactivity | Verify storage conditions and perform a dose-response curve. |
| Suboptimal concentration | Titrate the inhibitor concentration for your specific cell line. | |
| Off-target effects | Use the lowest effective concentration; consider a different Chk1 inhibitor. | |
| Cell Line | Wild-type p53 status | Use a p53-deficient cell line or knockdown p53. |
| Drug resistance | Test a different Chk1 inhibitor or a combination of drugs. | |
| Compensatory pathway activation | Analyze ATM and ERK1/2 pathway activation. | |
| Experimental Setup | Incorrect timing of treatment | Optimize the timing of inhibitor addition relative to the DNA damaging agent. |
| Inappropriate concentration of DNA damaging agent | Perform a dose-response of the DNA damaging agent to establish a clear G2/M arrest. |
Table 2: Expected Outcomes of Key Experiments
| Experiment | Control (DNA Damage Only) | Successful G2/M Abrogation (DNA Damage + this compound) |
| Flow Cytometry | Increased G2/M population (4N peak) | Decrease in G2/M population, potential increase in sub-G1 (apoptosis) |
| Western Blot (p-Cdk1 Tyr15) | Increased phosphorylation | Decreased phosphorylation |
| Western Blot (p-Histone H3 Ser10) | Low levels | Increased levels |
| Microscopy | Cells arrested with large nuclei | Increased number of mitotic cells, evidence of mitotic catastrophe |
Signaling Pathway & Experimental Workflow Diagrams
Caption: G2/M checkpoint signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a G2/M checkpoint abrogation assay.
Detailed Experimental Protocols
1. Cell Synchronization and G2/M Arrest Induction
-
Objective: To enrich the cell population in the G2/M phase of the cell cycle.
-
Method (Double Thymidine Block):
-
Seed cells at an appropriate density to be 30-40% confluent at the time of the first thymidine addition.
-
Add thymidine to a final concentration of 2 mM and incubate for 16-18 hours.
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) and then add fresh, pre-warmed complete medium.
-
Incubate for 8-10 hours.
-
Add thymidine again to a final concentration of 2 mM and incubate for another 16-18 hours.
-
To release cells from the G1/S block and allow them to proceed to G2/M, wash the cells twice with PBS and add fresh complete medium. Cells will synchronously progress through the S phase and accumulate in G2/M approximately 8-12 hours post-release (this timing should be optimized for each cell line).
-
-
Method (DNA Damaging Agent):
-
Seed cells and allow them to attach and grow to 60-70% confluency.
-
Treat cells with a DNA damaging agent (e.g., 0.5 µM Doxorubicin or 10 µM Etoposide) for 16-24 hours to induce G2/M arrest. The optimal concentration and duration should be determined empirically.
-
2. Flow Cytometry for Cell Cycle Analysis
-
Objective: To quantify the percentage of cells in each phase of the cell cycle.
-
Protocol:
-
Harvest cells by trypsinization, including the floating cells from the medium.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate at 37°C for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer.
-
3. Western Blotting for Checkpoint Proteins
-
Objective: To detect changes in the phosphorylation status of key cell cycle regulatory proteins.
-
Protocol:
-
Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-Cdk1 (Tyr15), anti-phospho-Histone H3 (Ser10), anti-Chk1, anti-p53) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A loading control like β-actin or GAPDH should always be included.
-
References
- 1. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G2 checkpoint abrogation and checkpoint kinase-1 targeting in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Protein Synthesis Induced by CHK1 Inhibitors Discriminates Sensitive from Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CHK1 Inhibitors in Combination Chemotherapy: Thinking Beyond the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Potential for Targeting G2/M Cell Cycle Checkpoint Kinases in Enhancing the Efficacy of Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects of Chk1-IN-5 at high concentrations
Welcome to the technical support center for Chk1-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting potential experimental issues, particularly those arising from off-target effects at high concentrations.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the expected phenotype (e.g., cell cycle arrest, apoptosis) when using high concentrations of this compound. Is this a known phenomenon?
A: Yes, this can be a paradoxical effect observed with some kinase inhibitors at high concentrations. While this compound is designed to be a selective Chk1 inhibitor, at higher concentrations, it may engage off-target kinases. Based on data from similar Chk1 inhibitors, potential off-targets include Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2)[1][2]. Inhibition of these kinases can lead to a complex cellular response that may counteract the effects of Chk1 inhibition, such as causing a transient protection from growth inhibition[2].
Q2: What are the likely off-target kinases for this compound at high concentrations?
A: While a comprehensive kinome-wide screen for this compound is not publicly available, data from other structurally related Chk1 inhibitors strongly suggest that CDK1 and CDK2 are potential off-targets[1][2]. To confirm this for this compound in your experimental system, we recommend performing a kinase selectivity profile.
Q3: How can we experimentally verify off-target effects of this compound in our cell lines?
A: There are several experimental approaches you can take:
-
In vitro Kinase Assays: Test the inhibitory activity of this compound against a panel of purified kinases, including CDK1 and CDK2. This will allow you to determine the IC50 values for these potential off-targets.
-
Western Blotting: Analyze the phosphorylation status of downstream targets of CDKs in cells treated with high concentrations of this compound. For example, you can assess the phosphorylation of CDK1 and CDK2 substrates.
-
Cell-Based Assays: Utilize cell lines with known sensitivities to CDK inhibitors to see if high concentrations of this compound mimic the effects of known CDK inhibitors.
Q4: What is the proposed mechanism for the paradoxical effects observed at high concentrations of Chk1 inhibitors?
A: The primary role of Chk1 is to mediate cell cycle arrest in response to DNA damage, a process that involves the inhibition of CDK1 and CDK2 activity[3]. However, if a Chk1 inhibitor at high concentrations also inhibits CDK1 and CDK2 directly, it can disrupt the expected cell cycle checkpoint abrogation. This can lead to a complex and sometimes contradictory cellular outcome, where the off-target effect on CDKs might partially rescue the cells from the consequences of Chk1 inhibition[2].
Troubleshooting Guides
Problem 1: Decreased efficacy or unexpected cellular response at high concentrations of this compound.
-
Possible Cause: Off-target inhibition of CDK1 and/or CDK2.
-
Troubleshooting Steps:
-
Concentration Titration: Perform a detailed concentration-response curve for this compound in your cell line of interest. Identify the optimal concentration range for Chk1 inhibition without significant off-target effects.
-
Biochemical Validation: Conduct an in vitro kinase assay to determine the IC50 values of this compound against Chk1, CDK1, and CDK2. This will provide quantitative data on its selectivity.
-
Cellular Target Engagement: Use Western blotting to probe for phosphorylation of Chk1 (e.g., pSer345) as a marker of on-target activity and phosphorylation of CDK substrates to assess off-target activity.
-
Problem 2: Difficulty in interpreting experimental results due to potential off-target activities.
-
Possible Cause: Confounding effects from inhibition of multiple signaling pathways.
-
Troubleshooting Steps:
-
Use a More Selective Inhibitor: If available, compare the effects of this compound with a structurally different and more selective Chk1 inhibitor.
-
Genetic Approaches: Use siRNA or shRNA to specifically knock down Chk1 and compare the phenotype to that observed with this compound treatment. This can help distinguish on-target from off-target effects.
-
Rescue Experiments: If you suspect CDK inhibition is the off-target effect, you could try to rescue the phenotype by overexpressing a drug-resistant mutant of the suspected off-target kinase.
-
Quantitative Data Summary
Since specific quantitative data for this compound is not publicly available, the following table provides an example of the kind of data you would aim to generate to understand its selectivity profile, based on findings for other Chk1 inhibitors.
| Kinase | This compound IC50 (nM) [Hypothetical] |
| Chk1 | 5 |
| Chk2 | 500 |
| CDK1 | 1000 |
| CDK2 | 750 |
This table is for illustrative purposes only. Users should determine the IC50 values for this compound in their own experimental setup.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for Off-Target Inhibition
This protocol provides a general framework for assessing the inhibitory activity of this compound against purified kinases like CDK1 and CDK2.
Materials:
-
Purified recombinant Chk1, CDK1/cyclin B, and CDK2/cyclin A enzymes.
-
Kinase-specific peptide substrates.
-
ATP (γ-32P-ATP for radioactive detection or cold ATP for non-radioactive methods).
-
This compound at various concentrations.
-
Kinase reaction buffer.
-
Apparatus for detecting kinase activity (e.g., scintillation counter, luminescence plate reader).
Procedure:
-
Prepare a reaction mixture containing the kinase, its specific substrate, and kinase reaction buffer.
-
Add this compound at a range of concentrations to the reaction mixture. Include a DMSO control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature and time for the specific kinase.
-
Stop the reaction.
-
Detect the amount of phosphorylated substrate.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.
Protocol 2: Western Blot Analysis of On-Target and Off-Target Effects
This protocol allows for the cellular assessment of this compound activity.
Materials:
-
Cell line of interest.
-
This compound.
-
Cell lysis buffer.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and blotting apparatus.
-
Primary antibodies: anti-pChk1 (Ser345), anti-Chk1, anti-pCDK substrate motif, anti-GAPDH (or other loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with increasing concentrations of this compound for the desired time. Include a DMSO control.
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Visualizations
Caption: Chk1 signaling pathway and points of inhibition by this compound.
Caption: Troubleshooting workflow for investigating off-target effects.
References
- 1. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected cytotoxicity of Chk1-IN-5 in control cells
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering unexpected cytotoxicity with the Chk1 inhibitor, Chk1-IN-5, particularly in control cells.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: this compound is a potent inhibitor of Checkpoint kinase 1 (Chk1). Chk1 is a crucial serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle checkpoints.[1][2] In response to DNA damage or replication stress, Chk1 is activated and phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair.[2] By inhibiting Chk1, this compound abrogates these checkpoints, forcing cells with DNA damage to prematurely enter mitosis, which can lead to mitotic catastrophe and cell death.[3][4] This is particularly effective in cancer cells that often have a defective G1 checkpoint (e.g., due to p53 mutations) and are heavily reliant on the S and G2/M checkpoints regulated by Chk1.[5]
Q2: Why am I observing cytotoxicity in my non-cancerous/control cell line?
A2: While Chk1 inhibitors are often more toxic to cancer cells with high levels of replication stress, cytotoxicity in control cells can occur for several reasons:
-
Basal Replication Stress: Even seemingly "normal" cell lines in culture can experience a baseline level of replication stress, making them sensitive to Chk1 inhibition.[3][4]
-
Off-Target Effects: At higher concentrations, this compound may inhibit other kinases, leading to unexpected cytotoxic effects. The specific off-target profile for this compound is not extensively published, but other Chk1 inhibitors have been shown to affect kinases like CHK2 and CDK2.[6]
-
Compound Stability and Handling: Degradation of the compound or issues with its solubility could lead to inconsistent and unexpected results.
-
Cell Line Specific Sensitivity: Some cell lines, regardless of their cancer status, may have a genetic background that makes them particularly sensitive to the inhibition of the ATR-Chk1 pathway.
Q3: At what concentration should I be using this compound?
A3: The effective concentration of this compound can vary significantly between cell lines. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line. Start with a broad range of concentrations based on published data (if available for your cell type) or from the low nanomolar to low micromolar range. The goal is to find a concentration that effectively inhibits Chk1 without causing excessive toxicity in your control cells.
Q4: How can I confirm that this compound is inhibiting Chk1 in my cells?
A4: To confirm target engagement, you can perform a Western blot to look at the phosphorylation status of Chk1 itself (autophosphorylation at Ser296) or a downstream target like Cdc25C. Inhibition of Chk1 should lead to a decrease in the phosphorylation of these targets.
Troubleshooting Guide: Unexpected Cytotoxicity in Control Cells
If you are observing unexpected levels of cell death in your control cell line treated with this compound, follow this step-by-step guide to identify the potential cause.
Diagram: Troubleshooting Workflow
Caption: A step-by-step workflow to diagnose unexpected cytotoxicity.
Step 1: Foundational Checks of Experimental Parameters
-
Cell Line Integrity:
-
Action: Confirm the identity of your cell line using Short Tandem Repeat (STR) profiling.
-
Rationale: Misidentified or cross-contaminated cell lines are a common source of unexpected results.
-
-
Mycoplasma Contamination:
-
Action: Test your cell cultures for mycoplasma contamination.
-
Rationale: Mycoplasma can alter cellular responses to drugs and induce stress, potentially sensitizing cells to this compound.
-
-
Culture Conditions:
-
Action: Ensure consistency in cell passage number and seeding density.
-
Rationale: High passage numbers can lead to genetic drift, and cell density can affect drug efficacy.
-
Step 2: Evaluate Compound and Vehicle
-
Compound Stability:
-
Action: Prepare a fresh stock solution of this compound from powder.
-
Rationale: The compound may have degraded during storage. It is recommended to aliquot stock solutions and avoid repeated freeze-thaw cycles.
-
-
Solvent Toxicity:
-
Action: Run a vehicle-only control (e.g., DMSO) at the same final concentration used in your experiments.
-
Rationale: The solvent itself can be toxic to some cell lines at certain concentrations.
-
Step 3: Quantitative Analysis of Cytotoxicity
-
Dose-Response and Time-Course:
-
Action: Perform a cell viability assay (e.g., MTT or a luminescence-based ATP assay) with a range of this compound concentrations and at multiple time points (e.g., 24, 48, 72 hours).
-
Rationale: This will allow you to determine the cytotoxic concentration 50 (CC50) and observe the kinetics of cell death. This is critical to identify a potential therapeutic window.
-
| Parameter | Description |
| CC50 (Cytotoxic Concentration 50%) | The concentration of a compound that causes death to 50% of viable cells. |
| IC50 (Inhibitory Concentration 50%) | The concentration of an inhibitor required for 50% inhibition of a specific biological or biochemical function (e.g., Chk1 kinase activity). |
Step 4: Determine the Mechanism of Cell Death
-
Apoptosis vs. Necrosis:
-
Action: Use Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to distinguish between early apoptotic, late apoptotic, and necrotic cells.
-
Rationale: Understanding the mode of cell death can provide clues about the underlying mechanism of toxicity. Chk1 inhibition in the presence of DNA damage typically leads to apoptosis following mitotic catastrophe.
-
Step 5: Assess Effects on the Cell Cycle
-
Cell Cycle Analysis:
Step 6: Consider Off-Target Effects
-
Comparative Analysis:
-
Action: If possible, test other known Chk1 inhibitors with different chemical scaffolds.
-
Rationale: If other Chk1 inhibitors do not produce the same level of cytotoxicity at concentrations that inhibit Chk1, it suggests the toxicity of this compound may be due to off-target effects.
-
-
Kinase Profiling:
Signaling Pathway
Diagram: Simplified ATR-Chk1 Signaling Pathway
Caption: Role of Chk1 in the G2/M DNA damage checkpoint.
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Add serial dilutions of this compound (and vehicle control) to the appropriate wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[11]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
-
Cell Preparation: Culture and treat cells with this compound for the desired time. Include untreated and positive controls.
-
Harvest Cells: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[13]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples immediately by flow cytometry.
-
Healthy cells: Annexin V negative, PI negative.
-
Early apoptotic cells: Annexin V positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V positive, PI positive.
-
Protocol 3: Cell Cycle Analysis with Propidium Iodide
-
Cell Preparation: Culture and treat approximately 1-2 x 10^6 cells with this compound for the desired duration.
-
Harvest Cells: Harvest the cells and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes on ice (or store at -20°C for later analysis).[15][16]
-
Rehydration: Centrifuge the fixed cells and wash the pellet twice with cold PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.[16]
-
PI Staining: Add Propidium Iodide to a final concentration of 50 µg/mL and incubate for 15-30 minutes at room temperature in the dark.[17][18]
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events. Use software to model the cell cycle distribution (G0/G1, S, and G2/M phases) based on DNA content.
References
- 1. Roles of Chk1 in Cell Biology and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the different mechanisms of cytotoxicity induced by Checkpoint Kinase I inhibitors when used as single agents or in combination with DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. bosterbio.com [bosterbio.com]
- 15. igbmc.fr [igbmc.fr]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 18. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
How to minimize Chk1-IN-5 toxicity in non-cancerous cell lines
Welcome to the technical support center for Chk1-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound, with a special focus on minimizing toxicity in non-cancerous cell lines. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound with non-cancerous cell lines, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High cytotoxicity observed in non-cancerous cells | - Concentration too high: Non-cancerous cells can be sensitive to high concentrations of Chk1 inhibitors. - Prolonged exposure time: Continuous exposure can lead to cumulative toxicity. - Cell cycle state: Cells in S phase may be more susceptible to toxicity from Chk1 inhibition. - Off-target effects: At higher concentrations, this compound may inhibit other kinases, such as CDK2, which can contribute to toxicity.[1][2] | - Perform a dose-response curve: Determine the IC50 value for your specific non-cancerous cell line and use the lowest effective concentration. Start with a range from low nanomolar to micromolar. - Reduce incubation time: Limit the duration of exposure to the inhibitor. - Synchronize cells: Synchronize cells in G0/G1 phase using serum starvation or contact inhibition to potentially reduce S-phase-dependent toxicity. - Monitor for off-target effects: Be aware that higher concentrations may lead to off-target effects; if unexpected results are observed, consider lowering the concentration.[1][2] |
| Variability in experimental results | - Inconsistent cell density: Variations in cell number at the time of treatment can affect results. - Inconsistent drug preparation: Improper dissolution or storage of this compound can lead to variable concentrations. - Asynchronous cell population: A heterogeneous cell cycle distribution can lead to inconsistent responses. | - Standardize cell seeding: Ensure a consistent number of cells are seeded for each experiment. - Proper handling of this compound: Follow the manufacturer's instructions for solubilizing and storing the compound to maintain its stability and activity. - Synchronize cell cultures: Use methods like serum starvation to achieve a more uniform cell population.[3][4] |
| Difficulty interpreting cytotoxicity data | - Distinguishing between apoptosis and necrosis: Standard viability assays may not differentiate between different modes of cell death. - Confounding cytostatic effects: The inhibitor may be causing cell cycle arrest rather than cell death at certain concentrations. | - Use multi-parametric assays: Combine a viability assay (e.g., MTT) with an apoptosis-specific assay (e.g., Annexin V/PI staining) to get a clearer picture of the mechanism of cell death. - Perform cell cycle analysis: Use propidium iodide staining and flow cytometry to assess the impact of the inhibitor on cell cycle progression. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound toxicity in non-cancerous cells?
A1: Chk1 is a crucial kinase in the DNA damage response (DDR) pathway, responsible for arresting the cell cycle to allow for DNA repair. Inhibition of Chk1 by this compound in cells with DNA damage can lead to premature entry into mitosis with unrepaired DNA, resulting in a process called mitotic catastrophe and subsequent cell death. While this is a desired effect in cancer cells, which often have high levels of replicative stress, it can cause toxicity in non-cancerous cells, particularly if they are rapidly dividing or have existing DNA damage.
Q2: Why are non-cancerous cells generally less sensitive to Chk1 inhibitors than cancer cells?
A2: Non-cancerous cells often have intact cell cycle checkpoints, including a functional p53 pathway. p53 can induce cell cycle arrest or apoptosis in response to DNA damage, providing an alternative protective mechanism when Chk1 is inhibited. In contrast, many cancer cells have mutated or non-functional p53, making them more reliant on the Chk1-mediated checkpoint for survival, and thus more sensitive to its inhibition.
Q3: What is a safe concentration range for using this compound on non-cancerous cell lines?
A3: A universally "safe" concentration does not exist, as it is highly dependent on the specific cell line and experimental conditions. It is crucial to perform a dose-response experiment (e.g., using an MTT assay) to determine the half-maximal inhibitory concentration (IC50) for your particular non-cancerous cell line. As a starting point for these experiments, you can test a broad range of concentrations, for instance, from 1 nM to 10 µM. The goal is to identify the lowest concentration that achieves the desired biological effect with minimal toxicity.
Q4: How can I reduce the toxicity of this compound in my experiments?
A4: To minimize toxicity, consider the following strategies:
-
Use the lowest effective concentration: As determined by your dose-response experiments.
-
Limit exposure time: Treat cells for the shortest duration necessary to observe the desired effect.
-
Synchronize cells: If the experimental design allows, synchronizing cells in the G0/G1 phase of the cell cycle may reduce toxicity, as Chk1's role is most critical during the S and G2/M phases.
-
Ensure optimal cell health: Maintain healthy, sub-confluent cell cultures, as stressed cells may be more susceptible to drug-induced toxicity.
Q5: Are there any known off-target effects of this compound that could contribute to toxicity?
A5: While this compound is a potent Chk1 inhibitor, like many kinase inhibitors, it may have off-target effects at higher concentrations. One notable off-target of some Chk1 inhibitors is Cyclin-Dependent Kinase 2 (CDK2).[1][2] Interestingly, inhibition of CDK2 at high concentrations of some Chk1 inhibitors has been observed to paradoxically protect cells from the toxic effects of Chk1 inhibition.[1] This highlights the importance of using the lowest effective concentration to maintain selectivity for Chk1.
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol provides a method for assessing cell viability by measuring the metabolic activity of cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[5][6][7][8]
Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the MTT assay.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsinization.
-
Wash the cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g for 5 minutes) and discarding the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[9][10][11][12][13][14]
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as previously described.
-
Harvest the cells and wash once with PBS.
-
Resuspend the cell pellet in a small volume of PBS.
-
While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Centrifuge the fixed cells and wash once with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.[15][16][17] The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Visualizations
Caption: Chk1 Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for Assessing and Minimizing this compound Toxicity.
Caption: Troubleshooting Decision Tree for High this compound Toxicity.
References
- 1. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Synchronization of mammalian cell cultures by serum deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 12. bosterbio.com [bosterbio.com]
- 13. scispace.com [scispace.com]
- 14. biologi.ub.ac.id [biologi.ub.ac.id]
- 15. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ucl.ac.uk [ucl.ac.uk]
Technical Support Center: Chk1-IN-5 and Resistance Mechanisms
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the Chk1 inhibitor, Chk1-IN-5, in cancer cell lines. The information provided is based on established resistance mechanisms to various Chk1 inhibitors and is intended to serve as a comprehensive resource for your experiments.
Disclaimer: While the principles and mechanisms described here are broadly applicable to Chk1 inhibitors, specific quantitative data and protocols may need to be optimized for this compound and your specific cancer cell line models.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
A1: Resistance to Chk1 inhibitors can arise through several mechanisms, including:
-
Upregulation of compensatory signaling pathways: Cancer cells can activate alternative survival pathways to bypass the effects of Chk1 inhibition. Commonly observed pathways include the PI3K/AKT/mTOR and NF-κB signaling cascades.
-
Activation of parallel checkpoint kinases: Upregulation of other cell cycle checkpoint kinases, such as Wee1, can compensate for the loss of Chk1 activity and allow cells to arrest and repair DNA damage.
-
Failure to induce apoptosis or cell cycle arrest: Resistant cells may have defects in the downstream pathways that lead to cell death or cell cycle arrest following Chk1 inhibition.
-
Altered drug metabolism or efflux: While less commonly reported for this class of inhibitors, increased drug efflux through transporters like MDR1 could potentially contribute to resistance.
Q2: How can I determine which resistance mechanism is active in my cell line?
A2: A combination of molecular and cellular biology techniques can help elucidate the active resistance mechanism:
-
Western Blotting: Analyze the protein expression and phosphorylation status of key components of the suspected resistance pathways (e.g., p-Akt, p-mTOR, Wee1, NF-κB subunits).
-
Synergy Studies: Test the combination of this compound with inhibitors of the suspected compensatory pathways (e.g., PI3K inhibitors, Wee1 inhibitors). A synergistic effect would suggest the involvement of that pathway in resistance.
-
Cell Cycle Analysis: Use flow cytometry to determine if resistant cells are able to overcome the G2/M arrest typically induced by Chk1 inhibitors.
-
Apoptosis Assays: Measure markers of apoptosis (e.g., cleaved caspase-3, Annexin V staining) to see if resistant cells fail to undergo cell death in response to this compound.
Q3: I am not observing the expected level of cell death with this compound. What should I check?
A3: Several factors could contribute to a lack of cell death:
-
Sub-optimal Drug Concentration: Ensure you are using a concentration of this compound that is sufficient to inhibit Chk1 activity in your specific cell line. An IC50 determination is recommended.
-
Cell Line-Specific Sensitivity: Not all cell lines are equally sensitive to Chk1 inhibitors as single agents. Sensitivity has been linked to factors like existing DNA replication stress.
-
Acquired Resistance: If you have been culturing the cells with the inhibitor for an extended period, they may have developed resistance.
-
Experimental Conditions: Check the quality and stability of your this compound compound and ensure your assay conditions are optimal.
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo).
| Possible Cause | Suggested Solution |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the assay. |
| Drug Potency | Verify the activity of your this compound stock. If possible, test a fresh batch. |
| Assay Incubation Time | Optimize the incubation time for both the drug treatment and the viability reagent. |
| Reagent Preparation | Ensure all assay reagents are prepared correctly and are not expired. |
Problem 2: No significant increase in γH2AX (a marker of DNA damage) after this compound treatment.
| Possible Cause | Suggested Solution |
| Insufficient Drug Concentration or Treatment Time | Perform a dose-response and time-course experiment to determine the optimal conditions for inducing DNA damage in your cell line. |
| Rapid DNA Repair | Resistant cells may have enhanced DNA repair mechanisms. Consider co-treatment with a DNA repair inhibitor (e.g., a PARP inhibitor) to enhance the effect of this compound. |
| Antibody Quality | Validate your γH2AX antibody with a positive control (e.g., cells treated with a known DNA damaging agent like etoposide). |
Problem 3: Difficulty in generating a this compound resistant cell line.
| Possible Cause | Suggested Solution |
| Initial Drug Concentration is Too High | Start with a lower, sub-lethal concentration of this compound (around the IC20-IC30) to allow for the gradual selection of resistant clones.[1][2] |
| Insufficient Treatment Duration | Developing stable resistance can take several months of continuous or pulsed exposure to the drug.[2] |
| Cell Line Viability | Ensure the parental cell line is healthy and has a good growth rate before starting the resistance induction protocol. |
Quantitative Data Summary
The following tables provide example IC50 values for various Chk1 inhibitors in different cancer cell lines. Note that these are not specific to this compound and should be used as a general reference.
Table 1: Single-Agent IC50 Values of Chk1 Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | Chk1 Inhibitor | IC50 (nM) | Reference |
| HT29 | Colon Cancer | V158411 | 48 | [3] |
| Raji | Burkitt's Lymphoma | V158411 | 170 | [3] |
| Jurkat | T-cell Leukemia | V158411 | 170 | [3] |
| A549 | Lung Cancer | V158411 | >10000 | [3] |
| HCT116 | Colon Cancer | PF-477736 | 280 | [3] |
| Calu-6 | Lung Cancer | PF-0477736 | 1700 | [3] |
| AsPC-1 | Pancreatic Cancer | LY2606368 | Varies (sensitive) | [4] |
| UACC62 | Melanoma | LY2606368 | Varies (resistant) | [4] |
Table 2: Effect of Resistance on Chk1 Inhibitor IC50
| Cell Line | Condition | Chk1 Inhibitor | Fold Increase in IC50 | Reference |
| AsPC-1 | Acquired Resistance | LY2606368 | 200-300 | [4] |
| SCLC cell lines | Acquired Resistance | Prexasertib | >10 | [5] |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
This protocol describes a general method for developing acquired resistance to a Chk1 inhibitor by continuous exposure.[1][2]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Cell counting solution (e.g., Trypan Blue)
-
96-well plates for viability assays
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment to determine the concentration of this compound that inhibits the growth of the parental cell line by 50% (IC50).
-
Initial Treatment: Culture the parental cells in complete medium containing a starting concentration of this compound, typically around the IC20-IC30.
-
Monitor and Passage: Monitor the cells for growth. When the cells reach 70-80% confluency, passage them and re-seed them in fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells are growing steadily at the initial concentration, gradually increase the concentration of this compound. A stepwise increase of 1.5 to 2-fold is a common approach.
-
Repeat Cycles: Continue this cycle of treatment, monitoring, and dose escalation for several months.
-
Establish Resistant Clones: After a significant increase in the tolerated dose is observed, isolate and expand single-cell clones.
-
Confirm Resistance: Characterize the resistant clones by determining their IC50 for this compound and comparing it to the parental cell line. A significant increase in IC50 confirms the resistant phenotype.
-
Stability Test: Culture the resistant cells in drug-free medium for several passages to ensure the resistance phenotype is stable.
Protocol 2: Western Blot Analysis of Key Resistance Pathway Proteins
This protocol outlines the steps for analyzing the expression and phosphorylation of proteins involved in Chk1 inhibitor resistance.
Materials:
-
Parental and this compound resistant cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Chk1, anti-p-Chk1, anti-Wee1, anti-Akt, anti-p-Akt, anti-p65, anti-p-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Lysis: Treat parental and resistant cells with this compound or vehicle for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Protocol 3: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
Parental and this compound resistant cell lines
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Visualizations
Below are diagrams illustrating key concepts related to this compound resistance.
Caption: Overview of this compound resistance mechanisms.
Caption: Workflow for investigating this compound resistance.
Caption: The PI3K/AKT signaling pathway.
References
- 1. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the checkpoint kinase Chk1 induces DNA damage and cell death in human Leukemia and Lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Acquired small cell lung cancer resistance to Chk1 inhibitors involves Wee1 up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of Chk1-IN-5 for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo use of Chk1-IN-5, a potent checkpoint kinase 1 (Chk1) inhibitor. The focus is on improving its bioavailability for oral administration in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the known in vivo pharmacokinetic profile of this compound?
Q2: this compound has poor aqueous solubility. What are the common reasons for low oral bioavailability of kinase inhibitors like this compound?
A2: The low oral bioavailability of many small molecule kinase inhibitors (smKIs) is a multifaceted issue.[3][4] Key contributing factors include:
-
Poor Aqueous Solubility: Many kinase inhibitors are highly lipophilic and poorly soluble in water, which can limit their dissolution in the gastrointestinal tract, a prerequisite for absorption.[4][5]
-
First-Pass Metabolism: After absorption from the gut, the compound passes through the liver where it can be extensively metabolized by enzymes like cytochrome P450s before reaching systemic circulation.[4][6]
-
Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump the drug back into the gut lumen, reducing net absorption.
-
Chemical Instability: The compound may be unstable in the acidic environment of the stomach or degraded by enzymes in the gastrointestinal tract.
Q3: What is the mechanism of action of Chk1 inhibitors?
A3: Chk1 is a crucial serine/threonine kinase in the DNA damage response (DDR) pathway.[7][8] In response to DNA damage, Chk1 is activated and phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair.[7][9] Many cancer cells have defects in other checkpoint proteins like p53, making them highly reliant on the Chk1-mediated checkpoint for survival after DNA damage induced by chemotherapy or radiation.[1] By inhibiting Chk1, these cancer cells are unable to arrest the cell cycle, leading to premature entry into mitosis with damaged DNA, a process known as mitotic catastrophe, which ultimately results in cell death.[10]
Troubleshooting Guide
Issue: Low or variable oral exposure of this compound in rodent models.
This is a common challenge for poorly soluble compounds. Below are potential causes and suggested solutions.
| Potential Cause | Suggested Solution & Experimental Protocol |
| Poor Solubility and Dissolution in the GI Tract | 1. Vehicle Optimization: Select an appropriate vehicle to improve solubility. Common choices for preclinical oral studies are listed in the table below.2. Formulation Strategies: - Co-solvent Systems: Use a mixture of solvents to enhance solubility. For example, a combination of DMSO, PEG 400, and Tween 80 in saline is often used.[11] - Suspensions: If the compound cannot be fully dissolved, a homogenous suspension can be prepared using agents like methyl cellulose (MC) or carboxymethyl cellulose (CMC).[3][10][12] - Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[4][5] - Amorphous Solid Dispersions: This technique can improve the dissolution rate and bioavailability of poorly soluble drugs.[13] |
| High First-Pass Metabolism | 1. In Vitro Metabolic Stability Assessment: Use liver microsomes or hepatocytes to determine the metabolic stability of this compound. This can help predict in vivo clearance.2. Co-administration with CYP Inhibitors: While not a long-term solution, co-dosing with a known inhibitor of the primary metabolizing enzyme (e.g., a pan-CYP inhibitor like 1-aminobenzotriazole in preclinical studies) can help determine the extent of first-pass metabolism.3. Prodrug Approach: Design a prodrug of this compound that is more resistant to first-pass metabolism and is converted to the active compound in vivo. |
| Efflux by Intestinal Transporters | 1. In Vitro Transporter Assays: Use Caco-2 cell monolayers to assess the potential for this compound to be a substrate for efflux transporters like P-glycoprotein.2. Co-administration with Efflux Inhibitors: In preclinical models, co-administration with an efflux pump inhibitor (e.g., verapamil or elacridar) can determine if efflux is a significant barrier to absorption. |
Data Presentation
Table 1: Common Vehicles for Oral Administration of Poorly Soluble Compounds in Rodents
| Vehicle | Properties and Considerations | Typical Concentration |
| 0.5% Methyl Cellulose (MC) or Carboxymethyl Cellulose (CMC) in Water | Forms a suspension. Well-tolerated and commonly used.[3][10] | 0.5% (w/v) |
| Polyethylene Glycol 400 (PEG 400) | A water-miscible solvent that can improve the solubility of some compounds.[3] | Up to 1250 mg/kg/day (NOEL in rats for 2-week study)[3] |
| Dimethyl Sulfoxide (DMSO) | A powerful solvent, but can have toxic effects at higher concentrations.[7][14] Often used as a co-solvent. | 0.5% - 5% in the final formulation[7] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Forms inclusion complexes with hydrophobic drugs to increase aqueous solubility. | Up to 1000 mg/kg/day (NOEL in rats for 2-week study)[3] |
| Polysorbate 80 (Tween 80) | A non-ionic surfactant used to improve wetting and dispersion of poorly soluble compounds.[3][10] | Up to 250 mg/kg/day (NOEL in rats for 2-week study)[3] |
| Corn Oil / Sesame Oil | Suitable for highly lipophilic compounds.[3][14] | Up to 4500 mg/kg/day (NOEL in rats for 2-week study)[3] |
NOEL: No-Observed-Effect Level
Table 2: Preclinical Oral Pharmacokinetics of Selected Chk1 Inhibitors
| Compound | Species | Dose (mg/kg) | Bioavailability (%) | Tmax (h) | Cmax (µM) | AUC (h•µM) | Reference |
| CASC-578 | Mouse, Rat, Monkey | Not specified | "Orally bioavailable" | Not specified | Not specified | Not specified | [15] |
| XS-02 | Multiple non-clinical species | Not specified | "Acceptable oral bioavailability" | Not specified | Not specified | Not specified | [16][17] |
| Compound 13 (diaminopyrimidine series) | Mouse | Not specified | "Moderate oral bioavailability" | Not specified | Not specified | Not specified | [18] |
| Pyrazolo-pyridone inhibitor (Compound 40) | Not specified | 50 | 92 | Not specified | 6.0 | 72.9 | [19] |
Experimental Protocols
Protocol 1: Preparation of a Suspension Formulation for Oral Gavage
-
Weigh the required amount of this compound powder.
-
Prepare a 0.5% (w/v) solution of methyl cellulose (MC) or carboxymethyl cellulose (CMC) in sterile water. To do this, slowly add the MC or CMC powder to the water while stirring vigorously to prevent clumping. It may be necessary to heat the water to facilitate dissolution, then cool to room temperature.
-
If using a surfactant, add a small amount of Tween 80 (e.g., to a final concentration of 0.1-0.5%) to the MC or CMC solution and mix well.
-
Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to ensure a uniform suspension.
-
Administer the suspension to the animals via oral gavage at the desired dose volume (typically 5-10 mL/kg for rodents). Ensure the suspension is well-mixed immediately before each administration.
Protocol 2: General Workflow for an In Vivo Oral Pharmacokinetic Study
-
Dose Formulation: Prepare the this compound formulation as described in Protocol 1 or using another suitable vehicle from Table 1.
-
Animal Dosing: Administer a single oral dose of the this compound formulation to a cohort of animals (e.g., mice or rats).[20] Include a vehicle-only control group.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[20]
-
Plasma Preparation: Process the blood samples to obtain plasma and store frozen until analysis.[20]
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and oral bioavailability (if intravenous data is available for comparison).
Visualizations
Caption: Chk1 signaling pathway in response to DNA damage and its inhibition by this compound.
Caption: Workflow for improving and evaluating the oral bioavailability of this compound.
References
- 1. Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 4. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Considering the Oral Bioavailability of Protein Kinase Inhibitors: Essential in Assessing the Extent of Drug-Drug Interaction and Improving Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 8. A novel Chk1-binding peptide that enhances genotoxic sensitivity through the cellular redistribution of nuclear Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound | Chk | 2120398-39-0 | Invivochem [invivochem.com]
- 12. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Advancements in Oral CHK1 Inhibitor Therapy for Solid Tumor Management [synapse.patsnap.com]
- 17. Abstract 482: Discovery of a novel and oral CHK1 inhibitor for the treatment of solid tumors | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 18. Design, Synthesis, and Biological Evaluation of Orally Bioavailable CHK1 Inhibitors Active against Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Why is Chk1 phosphorylation increasing after Chk1-IN-5 treatment?
This technical support center provides troubleshooting guidance and frequently asked questions for researchers observing an increase in Chk1 phosphorylation after treatment with Chk1-IN-5 or other Chk1 inhibitors.
Troubleshooting Guides
Issue: Unexpected Increase in Chk1 Phosphorylation Post-Treatment
Researchers often use the phosphorylation of Chk1 at serine 317 (S317) and serine 345 (S345) as a marker for its activation in response to DNA damage.[1] Paradoxically, treatment with Chk1 inhibitors can lead to an accumulation of Chk1 phosphorylated at these sites.[1][2] This guide provides potential explanations and troubleshooting steps.
Possible Cause 1: Feedback Loop due to Increased DNA Damage
Inhibition of Chk1 can lead to an increase in DNA damage, which in turn activates the ATM/ATR signaling pathway, resulting in hyper-phosphorylation of Chk1.[2][3] Chk1 is essential for maintaining genomic integrity during unperturbed cell cycles by preventing aberrant DNA replication initiation.[3][4]
-
Troubleshooting Steps:
-
Assess DNA Damage: Co-stain cells for phospho-Chk1 (S345) and a DNA damage marker like γH2AX. An increase in both markers suggests that the Chk1 inhibitor is inducing DNA damage, which then triggers a feedback phosphorylation of Chk1.[2][3]
-
Cell Cycle Analysis: Perform flow cytometry to analyze the cell cycle profile. Inhibition of Chk1 can cause cells to bypass the S-phase checkpoint, leading to premature mitotic entry and accumulation of DNA damage.[3][5]
-
Titrate Inhibitor Concentration: Use a dose-response curve to determine the optimal concentration of this compound. High concentrations may induce significant off-target effects or severe DNA damage, leading to a more pronounced feedback loop.
-
Possible Cause 2: Disruption of the Chk1-PP2A Negative Feedback Loop
Chk1 kinase activity positively regulates its own dephosphorylation by the protein phosphatase 2A (PP2A).[1][6] When Chk1 is inhibited, this phosphatase activity is reduced, leading to an accumulation of phosphorylated Chk1.[1][6]
-
Troubleshooting Steps:
-
Inhibit PP2A: Treat cells with a PP2A inhibitor, such as okadaic acid, as a positive control. If the increase in Chk1 phosphorylation is similar to that observed with this compound, it suggests the involvement of the Chk1-PP2A circuit.[2]
-
Evaluate Downstream Targets: Assess the phosphorylation status of known Chk1 downstream targets like Cdc25A.[1][5] Even with increased Chk1 phosphorylation, functional inhibition should lead to the accumulation of total Cdc25A protein, confirming the inhibitor is working as expected.[1]
-
Frequently Asked Questions (FAQs)
Q1: Why is Chk1 phosphorylation increasing when I'm using an inhibitor?
This is a frequently observed paradoxical effect. The primary reasons are:
-
Induction of DNA Damage: Chk1 inhibitors can cause increased replication stress and DNA breaks. This damage activates the upstream kinase ATR, which in turn phosphorylates Chk1 at sites like S317 and S345 as part of a cellular response to the damage.[2][3]
-
Inhibition of a Negative Feedback Loop: Chk1 promotes its own dephosphorylation by the phosphatase PP2A. By inhibiting Chk1, you are also indirectly inhibiting this dephosphorylation, leading to an accumulation of the phosphorylated form.[1][6]
Q2: Does the increased phosphorylation mean my Chk1 inhibitor is not working?
Not necessarily. The increase in phosphorylation at S317/S345 is an indicator of upstream ATR activation, not of Chk1's own kinase activity.[1] To confirm that your inhibitor is effective, you should assess downstream targets of Chk1. For example, functional Chk1 inhibition leads to the stabilization and accumulation of the Cdc25A protein.[1] A decrease in Chk1 autophosphorylation at Ser296 can also be a marker of inhibitor activity.[6][7]
Q3: At what sites is Chk1 phosphorylation typically observed after inhibitor treatment?
The most commonly reported phosphorylation sites that increase after Chk1 inhibitor treatment are Serine 317 (S317) and Serine 345 (S345).[1] These sites are direct targets of the upstream kinase ATR.[1][8]
Q4: What are the key signaling pathways involved in this paradoxical Chk1 phosphorylation?
The central pathway is the DNA Damage Response (DDR). In response to DNA damage or replication stress, the ATR kinase is activated and phosphorylates Chk1.[5][9] Chk1 inhibitors can induce this stress, thus activating the ATR-Chk1 signaling axis.[3] Additionally, a regulatory circuit involving Chk1 and the phosphatase PP2A plays a crucial role.[1]
Data Presentation
Table 1: Summary of Effects of Chk1 Inhibition on Key Cellular Markers
| Marker | Expected Change after Chk1 Inhibition | Rationale | Key References |
| pChk1 (S317/S345) | Increase | Activation of ATR due to inhibitor-induced DNA damage and disruption of the Chk1-PP2A feedback loop. | [1][2][3] |
| pChk1 (S296) | Decrease | S296 is an autophosphorylation site, so its phosphorylation is dependent on Chk1's own kinase activity. | [6][7] |
| Total Chk1 | No significant change or Decrease | Decrease may be observed due to proteasome-dependent degradation following hyper-phosphorylation. | [7] |
| γH2AX | Increase | Marker of DNA double-strand breaks, which can be induced by Chk1 inhibition. | [2][3] |
| Total Cdc25A | Increase | Chk1 normally targets Cdc25A for degradation; inhibition of Chk1 leads to Cdc25A stabilization. | [1][5] |
| pCdc2 (Tyr15) | Decrease | Chk1 inhibition leads to Cdc25A activation, which dephosphorylates and activates Cdk2. | [7] |
Experimental Protocols
Western Blotting for Chk1 and Phospho-Chk1
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-pChk1 S345, anti-Chk1 total, anti-γH2AX, anti-Cdc25A) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: Signaling pathway of paradoxical Chk1 phosphorylation after inhibitor treatment.
Caption: Troubleshooting workflow for increased Chk1 phosphorylation.
References
- 1. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibition of Human Chk1 Causes Increased Initiation of DNA Replication, Phosphorylation of ATR Targets, and DNA Breakage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CHEK1 - Wikipedia [en.wikipedia.org]
- 5. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Chk1 phosphorylation as a pharmacodynamic biomarker of Chk1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Checkpoint Kinase 1 (CHK1) Inhibition Enhances the Sensitivity of Triple-Negative Breast Cancer Cells to Proton Irradiation via Rad51 Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Insights into Chk1 Regulation by Phosphorylation [jstage.jst.go.jp]
- 9. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with batch-to-batch variability of Chk1-IN-5 compound
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the Chk1 inhibitor, Chk1-IN-5. The information herein is intended to help address potential batch-to-batch variability and ensure the consistency and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: My new batch of this compound is showing lower potency in my cell-based assays compared to the previous lot. What are the potential causes?
A1: A decrease in potency can stem from several factors. It is crucial to systematically investigate the following possibilities:
-
Compound Integrity: The new batch may have a lower purity or may have degraded during shipping or storage.
-
Solubility Issues: Incomplete solubilization of the compound can lead to a lower effective concentration in your experiments.
-
Assay Variability: Inherent variability in biological assays, such as cell passage number, reagent stability, and incubation times, can influence the apparent potency.
-
Target Protein Expression: Changes in the expression level of Chk1 in your cell line can affect its sensitivity to the inhibitor.
Q2: How can I qualify a new batch of this compound to ensure its quality and activity before starting my experiments?
A2: We recommend a multi-step qualification process for each new lot of this compound:
-
Verify Identity and Purity: Perform analytical tests such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the chemical identity and purity of the compound.
-
Assess Functional Activity: Conduct an in vitro kinase assay to determine the IC50 value of the new batch against recombinant Chk1 protein. This will confirm its inhibitory activity directly.
-
Confirm Cellular Potency: Test the new batch in a well-characterized cellular assay, such as a cell viability or target engagement assay, to ensure it performs as expected in a biological context.
Q3: What are the recommended storage and handling conditions for this compound to maintain its stability?
A3: Proper storage and handling are critical for preserving the activity of this compound.
-
Solid Compound: Store the solid powder at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[1]
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[2][3]
-
Shipping: The compound is generally stable at room temperature for the duration of shipping.[1]
Q4: I am observing unexpected off-target effects with a new batch of this compound. What could be the reason?
A4: Unexpected off-target effects could be due to impurities in the new batch or inherent off-target activities of Chk1 inhibitors at higher concentrations. Some Chk1 inhibitors have been shown to inhibit other kinases, such as CHK2 and CDK2, at concentrations 10- to 100-fold higher than their Chk1 IC50.[4][5] It is advisable to:
-
Check the purity of your compound using HPLC.
-
Perform a kinase selectivity panel to profile the activity of the new batch against a panel of kinases.
-
Titrate the compound to the lowest effective concentration to minimize off-target effects.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell-Based Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Degradation | 1. Prepare a fresh stock solution from the solid compound. 2. Compare the activity of the fresh stock with the old stock. | If the fresh stock is more potent, the old stock has likely degraded. |
| Incomplete Solubilization | 1. Ensure the compound is fully dissolved in the solvent. Gentle warming to 37°C and sonication can aid dissolution.[3] 2. Visually inspect the solution for any precipitate. | A clear, precipitate-free solution should be used. |
| Cell Line Variability | 1. Use cells within a consistent and low passage number range. 2. Regularly check for mycoplasma contamination. 3. Verify Chk1 expression levels via Western blot. | Consistent cell culture practices will reduce assay variability. |
| Assay Conditions | 1. Standardize all reagent concentrations, incubation times, and cell seeding densities. 2. Include a positive control (a known Chk1 inhibitor) in each experiment. | Reproducible results for the positive control indicate a stable assay. |
Issue 2: No or Reduced Inhibition of Chk1 Phosphorylation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Compound | 1. Perform an in vitro Chk1 kinase assay to confirm the inhibitory activity of your this compound batch. | The IC50 value should be within the expected range for active this compound. |
| Experimental Setup | 1. Ensure that the DNA damaging agent used to induce Chk1 phosphorylation is active and used at the correct concentration. 2. Optimize the time course of DNA damage and inhibitor treatment. | A robust increase in Chk1 phosphorylation should be observed in the positive control (damaged cells without inhibitor). |
| Antibody Issues | 1. Use a validated phospho-Chk1 antibody (e.g., phospho-Chk1 Ser345).[6] 2. Include appropriate positive and negative controls for the Western blot. | The antibody should detect a clear band at the correct molecular weight for phospho-Chk1. |
Data Presentation
Table 1: Typical Quality Control Parameters for this compound
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Purity | ≥98% | HPLC |
| Identity | Conforms to structure | LC-MS, ¹H NMR |
| Chk1 Inhibitory Potency (IC50) | <10 nM | In vitro Kinase Assay |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | ≥ 50 mg/mL |
| Ethanol | Sparingly soluble |
| Water | Insoluble |
Experimental Protocols
Protocol 1: Purity Determination of this compound by HPLC
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in DMSO.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Procedure:
-
Equilibrate the column with 5% Mobile Phase B for 10 minutes.
-
Inject 10 µL of the sample solution.
-
Run the gradient program.
-
-
Data Analysis: Calculate the purity of the compound by integrating the peak area of the main peak and any impurity peaks. The purity is expressed as the percentage of the main peak area relative to the total peak area.
Protocol 2: Identity Confirmation of this compound by LC-MS
-
Sample Preparation: Prepare a 10 µM solution of this compound in 50% Acetonitrile/Water with 0.1% Formic Acid.
-
LC-MS System:
-
LC: Use a similar HPLC setup as described in Protocol 1, but with a shorter run time (e.g., 5-10 minutes).
-
MS: Electrospray ionization (ESI) in positive ion mode.
-
Mass Range: Scan from m/z 100 to 1000.
-
-
Procedure:
-
Inject 5 µL of the sample solution into the LC-MS system.
-
Acquire the mass spectrum of the eluting peak corresponding to this compound.
-
-
Data Analysis: Confirm the identity of the compound by comparing the observed molecular weight with the theoretical molecular weight of this compound (383.38 g/mol ). The expected [M+H]⁺ ion is m/z 384.39.
Protocol 3: In Vitro Chk1 Kinase Activity Assay
This protocol is adapted from commercially available ADP-Glo™ Kinase Assay kits.
-
Materials:
-
Recombinant human Chk1 enzyme.
-
Chk1 substrate (e.g., CHKtide).
-
ATP.
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ADP-Glo™ Kinase Assay reagents.
-
This compound (serial dilutions).
-
-
Procedure:
-
Prepare a reaction mixture containing kinase buffer, Chk1 enzyme, and Chk1 substrate.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add the reaction mixture to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagents according to the manufacturer's instructions. Luminescence is measured using a plate reader.
-
-
Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Visualizations
Caption: Chk1 signaling pathway and the action of this compound.
Caption: Workflow for qualifying a new batch of this compound.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. This compound | Chk | 2120398-39-0 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phospho-Chk1 (Ser345) (133D3) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
Validating Chk1-IN-5 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies to validate the cellular target engagement of Chk1-IN-5, a potent Checkpoint Kinase 1 (Chk1) inhibitor. We will explore its performance in the context of other widely used Chk1 inhibitors, supported by experimental data and detailed protocols.
The Critical Role of Chk1 in the DNA Damage Response
Checkpoint Kinase 1 (Chk1) is a serine/threonine kinase that plays a pivotal role in the DNA Damage Response (DDR) pathway. In response to DNA damage or replication stress, Chk1 is activated by the upstream kinase ATR (Ataxia Telangiectasia and Rad3-related). Activated Chk1 then phosphorylates a cascade of downstream targets to orchestrate cell cycle arrest, allowing time for DNA repair and preventing the propagation of damaged DNA. This makes Chk1 a compelling target for cancer therapy, as its inhibition can sensitize cancer cells to DNA-damaging agents.
Methods for Validating Chk1 Target Engagement
Several robust methods can be employed to confirm that a Chk1 inhibitor is engaging its target within a cellular context. The two primary methods discussed here are Western Blotting to assess phosphorylation status and the Cellular Thermal Shift Assay (CETSA) to directly measure drug-target binding.
Western Blotting for Phospho-Chk1 and Downstream Markers
Principle: Inhibition of Chk1 activity prevents the autophosphorylation of Chk1 at Ser296 and the phosphorylation of its downstream substrates. By treating cells with a Chk1 inhibitor and then analyzing cell lysates by Western blot, a reduction in these phosphorylation events can be quantified as a measure of target engagement.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful technique to directly assess the physical binding of a drug to its target protein in a cellular environment. The principle is that a protein's thermal stability is altered upon ligand binding. Cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified. An effective inhibitor will typically increase the thermal stability of its target protein, resulting in more soluble protein at higher temperatures compared to untreated controls.
Comparative Analysis of Chk1 Inhibitors
While direct comparative data for this compound against a wide panel of other inhibitors in the same study is limited, we can compile available data to provide a strong indication of its potency and efficacy.
| Inhibitor | Target(s) | Cellular IC50 / GI50 | Key Cellular Effects & Observations |
| This compound | Chk1 | Inhibits Chk1 phosphorylation at 0.4-100 nM (HT-29 cells) | Potent inhibition of Chk1 phosphorylation and tumor growth in a colon cancer xenograft model. |
| LY2606368 (Prexasertib) | Chk1, Chk2 | GI50: ~1-10 nM in sensitive cell lines | Highly potent in both in vitro and cellular assays. About 100-fold more potent than MK-8776 and SRA737 in growth inhibition.[1][2] |
| MK-8776 (SCH 900776) | Chk1, Chk2, CDK2 | GI50: 0.1-1 µM in sensitive cell lines | Requires higher concentrations in cells compared to in vitro assays. Shows off-target effects on CDK2 at higher concentrations.[1][2] |
| SRA737 | Chk1 | GI50: 0.1-1 µM in sensitive cell lines | Similar potency to MK-8776 in cellular assays.[1][2] |
| V158411 | Chk1, Chk2 | IC50 for pChk1 (S296) inhibition: 48 nM (HT29 cells) | Shows cellular selectivity for Chk1 over Chk2.[3] |
| PF-477736 | Chk1 | GI50: ~0.28 µM in leukemia/lymphoma cell lines | Potently inhibits proliferation in sensitive hematopoietic cancer cell lines. |
| AZD7762 | Chk1, Chk2 | IC50: 5 nM (in vitro) | Potent dual Chk1/Chk2 inhibitor.[4] |
Experimental Protocols
Western Blot for Phospho-Chk1 (Ser296/Ser345)
-
Cell Culture and Treatment: Plate cells (e.g., HT-29, U2OS) at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or other inhibitors for the desired time (e.g., 1-6 hours). Include a vehicle control (e.g., DMSO). To induce Chk1 phosphorylation, cells can be pre-treated with a DNA damaging agent like hydroxyurea (HU) or etoposide.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot Transfer: Normalize protein amounts, add Laemmli buffer, and boil samples at 95°C for 5 minutes. Separate proteins on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-Chk1 (Ser296 or Ser345) and total Chk1 overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize bands using an ECL substrate and an imaging system.
Cellular Thermal Shift Assay (CETSA) for Chk1
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling to 25°C for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction) and analyze the amount of soluble Chk1 by Western blotting as described above.
Logical Framework for Inhibitor Selection
The choice of a Chk1 inhibitor for a specific research application depends on a variety of factors beyond simple target engagement. The following diagram illustrates a logical process for selecting the most appropriate inhibitor.
Conclusion
Validating the target engagement of this compound in a cellular context is crucial for its development and use as a research tool. The methodologies outlined in this guide, particularly Western blotting for key phosphorylation events and the Cellular Thermal Shift Assay, provide robust means to confirm its interaction with Chk1. While direct, comprehensive comparative studies with a wide range of other inhibitors are not yet abundant in the public domain, the available data indicates that this compound is a potent and effective inhibitor of Chk1 signaling in cells. For researchers, the choice between this compound and other inhibitors will depend on the specific requirements of their experimental system, including the desired potency, selectivity profile, and the cellular context being investigated.
References
- 1. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phospho-Chk1 (Ser345) Antibody (#2341) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 4. Chk1 inhibition in p53-deficient cell lines drives rapid chromosome fragmentation followed by caspase-independent cell death - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head: Chk1-IN-5 Versus Prexasertib (LY2606368) in Cancer Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the preclinical profiles of two checkpoint kinase 1 (Chk1) inhibitors: Chk1-IN-5 and the well-characterized clinical candidate, prexasertib (LY2606368). This analysis is based on available preclinical data, focusing on in vitro potency, in vivo efficacy, and the underlying signaling pathways.
Checkpoint kinase 1 (Chk1) is a critical serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway.[1][2] In response to DNA damage or replication stress, Chk1 is activated, leading to cell cycle arrest to allow time for DNA repair.[3] Many cancer cells have defects in other cell cycle checkpoints, such as the p53 pathway, making them highly dependent on Chk1 for survival.[2] This dependency creates a therapeutic window for Chk1 inhibitors, which can selectively sensitize cancer cells to DNA-damaging agents or induce synthetic lethality as monotherapy.[1][2]
This guide directly compares this compound, a potent Chk1 inhibitor, with prexasertib, a well-documented Chk1/Chk2 inhibitor that has undergone extensive preclinical and clinical evaluation.[1][4]
At a Glance: Key Preclinical Data
| Parameter | This compound | Prexasertib (LY2606368) |
| Target(s) | Chk1[4] | Chk1, Chk2[1] |
| In Vitro Potency | Inhibits Chk1 phosphorylation in HT-29 cells (IC50 not explicitly stated, but active at nM concentrations)[4] | IC50 values typically in the low nanomolar range across various cancer cell lines (e.g., 1-10 nM in high-grade serous ovarian cancer)[5] |
| In Vivo Efficacy | 40 mg/kg, IV, twice a week for 21 days inhibits tumor growth in an HT-29 colon cancer xenograft model[4] | Demonstrates tumor growth inhibition and regression in various xenograft and patient-derived xenograft (PDX) models of pediatric and adult cancers, including neuroblastoma, ovarian cancer, and acute lymphoblastic leukemia.[5] |
| Pharmacokinetics | In rats (10 mg/kg, IV): T½ = 3.8 h, CL = 2.3 L/hr·kg, Vss = 6.4 L/kg, AUC = 4531 ng/ml·h[4] | Pharmacokinetic data available from multiple preclinical and clinical studies.[6] |
Signaling Pathway and Mechanism of Action
Both this compound and prexasertib exert their anti-tumor effects by inhibiting Chk1, a key transducer kinase in the ATR-Chk1 signaling pathway. This pathway is activated in response to single-strand DNA breaks and replication stress.
As depicted in Figure 1, activated Chk1 phosphorylates and inactivates Cdc25 phosphatases. This prevents the activation of cyclin-dependent kinases (CDKs) that are necessary for cell cycle progression, leading to arrest in the S and G2/M phases. This pause allows time for DNA repair. Chk1 inhibitors like this compound and prexasertib block this pathway, abrogating the cell cycle checkpoint. In cancer cells with underlying DNA damage or replication stress, this forced entry into mitosis with damaged DNA leads to mitotic catastrophe and apoptosis.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of preclinical findings. Below are representative methodologies for key assays used in the evaluation of Chk1 inhibitors.
In Vitro Cell Viability Assay (Example Protocol)
This protocol outlines a typical procedure for determining the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HT-29)
-
Complete culture medium
-
96-well clear bottom plates
-
Chk1 inhibitor (this compound or prexasertib) dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding: Cells are harvested during their logarithmic growth phase and seeded into 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well). Plates are incubated overnight to allow for cell attachment.
-
Compound Treatment: A serial dilution of the Chk1 inhibitor is prepared in culture medium. The medium from the cell plates is removed, and the drug dilutions are added. A vehicle control (DMSO) is also included.
-
Incubation: Plates are incubated for a defined period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
Viability Measurement: The cell viability reagent is added to each well according to the manufacturer's instructions. After a short incubation, the luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.
-
Data Analysis: The data is normalized to the vehicle control, and dose-response curves are generated using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.
In Vivo Xenograft Study (Example Protocol)
This protocol describes a general procedure for evaluating the anti-tumor efficacy of a Chk1 inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude)
-
Cancer cell line (e.g., HT-29)
-
Chk1 inhibitor formulated for in vivo use
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Cancer cells are suspended in an appropriate medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: The Chk1 inhibitor is administered according to a predetermined dose and schedule (e.g., 40 mg/kg, intravenously, twice a week). The control group receives the vehicle.
-
Monitoring: Tumor dimensions and mouse body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Mice are euthanized, and tumors are excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated and statistically analyzed to determine the efficacy of the treatment.
Western Blotting for Phospho-Chk1 (Example Protocol)
This protocol is used to detect the phosphorylation status of Chk1, a key indicator of its activation and the on-target effect of Chk1 inhibitors.
Materials:
-
Treated cell or tumor lysates
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Chk1, anti-total Chk1, anti-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction and Quantification: Proteins are extracted from cells or tissues using a suitable lysis buffer. The protein concentration of each sample is determined.
-
Gel Electrophoresis: Equal amounts of protein are separated by size on an SDS-PAGE gel.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane.
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system. The intensity of the bands corresponding to phospho-Chk1 and total Chk1 can be quantified.
Conclusion
Both this compound and prexasertib are potent inhibitors of Chk1 that demonstrate anti-tumor activity in preclinical cancer models. Prexasertib has been more extensively characterized in a wider range of models and has progressed to clinical trials. The available data for this compound suggests a promising preclinical profile, particularly in colon cancer models. Further studies are warranted to fully elucidate the comparative efficacy, selectivity, and safety of this compound relative to clinical-stage Chk1 inhibitors like prexasertib. The experimental protocols provided in this guide offer a framework for such comparative preclinical evaluations.
References
- 1. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CHEK1 - Wikipedia [en.wikipedia.org]
- 3. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]
Validating Chk1-IN-5 Phenotype through siRNA-Mediated Knockdown: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the cellular phenotypes induced by the selective Chk1 inhibitor, Chk1-IN-5, and those resulting from siRNA-mediated knockdown of Chk1. This guide offers supporting experimental data and detailed protocols to facilitate the validation of on-target effects and confirm the mechanism of action of this compound.
Checkpoint kinase 1 (Chk1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle regulation.[1][2][3] Its activation triggers cell cycle arrest, providing time for DNA repair and preventing the propagation of genomic instability.[1][3] Consequently, Chk1 has emerged as a promising therapeutic target in oncology, with numerous small molecule inhibitors, such as this compound, under investigation. This compound is a potent inhibitor that has been shown to suppress Chk1 phosphorylation and inhibit tumor growth in preclinical models.[4][5][6][7]
To rigorously validate that the observed cellular phenotypes of a small molecule inhibitor are a direct consequence of its intended on-target activity, a common and effective strategy is to compare its effects with those induced by genetic knockdown of the target protein. This guide outlines the expected concordant phenotypes between this compound treatment and Chk1 siRNA knockdown and provides detailed experimental protocols to perform this critical validation.
Phenotypic Comparison: this compound vs. Chk1 siRNA
The inhibition of Chk1, either pharmacologically with this compound or genetically with siRNA, is anticipated to yield a consistent set of cellular phenotypes. These outcomes stem from the abrogation of Chk1's essential functions in maintaining genomic integrity and regulating cell cycle progression. Both approaches are expected to lead to similar effects, including reduced cell proliferation and increased cell death.[4]
| Phenotypic Readout | Effect of this compound | Effect of Chk1 siRNA | Primary Consequence |
| Cell Viability | Decreased | Decreased | Induction of apoptosis and/or mitotic catastrophe. |
| Cell Cycle Progression | Abrogation of G2/M checkpoint, premature mitotic entry. | Abrogation of G2/M checkpoint, premature mitotic entry.[5] | Cells with damaged DNA proceed into mitosis, leading to genomic instability and cell death. |
| DNA Damage | Increased levels of γH2AX (a marker of DNA double-strand breaks). | Increased levels of γH2AX. | Unrepaired DNA damage accumulates due to the bypass of cell cycle checkpoints. |
| Apoptosis | Increased | Increased | Accumulation of catastrophic DNA damage triggers programmed cell death. |
| Chk1 Phosphorylation (Ser345) | Inhibited | Not applicable (protein is absent) | Direct measure of Chk1 activation is blocked by the inhibitor. |
| Cdc25A Stability | Increased | Increased | Chk1-mediated degradation of Cdc25A is prevented, promoting cell cycle progression.[3] |
Signaling Pathway and Experimental Workflow
To visually conceptualize the mechanism of Chk1 inhibition and the experimental approach for its validation, the following diagrams are provided.
Detailed Experimental Protocols
The following protocols provide a framework for conducting the comparative analysis. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Chk1 siRNA Knockdown
Objective: To specifically reduce the expression of Chk1 protein in cultured cells.
Materials:
-
Human Chk1 siRNA duplexes (validated sequences recommended)
-
Non-targeting control siRNA
-
Lipofectamine RNAiMAX Transfection Reagent (or equivalent)
-
Opti-MEM I Reduced Serum Medium
-
Appropriate cell culture medium and supplements
-
6-well plates or 100 mm dishes
-
Cells to be transfected (e.g., HeLa, U2OS, HCT116)
Protocol:
-
Cell Seeding: Twenty-four hours prior to transfection, seed cells in 6-well plates or 100 mm dishes at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well of a 6-well plate, dilute 20-30 pmol of Chk1 siRNA or non-targeting control siRNA into 100 µL of Opti-MEM I Medium.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM I Medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~200 µL). Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Aspirate the culture medium from the cells and replace it with 800 µL of fresh, antibiotic-free complete growth medium.
-
Add the 200 µL of siRNA-lipid complex to each well. Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal time for knockdown should be determined empirically by Western blot analysis.
-
Validation of Knockdown: After the incubation period, harvest the cells for downstream applications. A portion of the cells should be lysed and analyzed by Western blot to confirm the reduction in Chk1 protein levels compared to the non-targeting control.
Treatment with this compound
Objective: To inhibit the kinase activity of Chk1 in cultured cells.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Appropriate cell culture medium and supplements
-
96-well, 6-well, or 100 mm plates
-
Cells to be treated
Protocol:
-
Cell Seeding: Seed cells in the desired plate format at a density appropriate for the duration of the experiment. Allow cells to adhere overnight.
-
Preparation of this compound dilutions: Prepare a series of dilutions of this compound in complete culture medium from a concentrated stock solution. A typical concentration range to test for a new inhibitor might be from 1 nM to 10 µM. Ensure the final solvent concentration (e.g., DMSO) is consistent across all treatments and is below a toxic level (typically ≤ 0.1%). Include a vehicle-only control.
-
Treatment:
-
Aspirate the medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
For HT-29 colon cancer cells, this compound has been shown to inhibit Chk1 phosphorylation at concentrations ranging from 0.4 to 100 nM.[4]
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Downstream Analysis: Following incubation, cells can be harvested for various assays, including cell viability, cell cycle analysis, and Western blotting.
Cell Viability Assay (CCK-8)
Objective: To quantify the effect of Chk1 inhibition or knockdown on cell proliferation and viability.
Materials:
-
Cell Counting Kit-8 (CCK-8) or similar reagent (e.g., MTS, WST-1)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound or transfect with Chk1 siRNA as described above. Include appropriate controls.
-
Addition of CCK-8 Reagent: At the end of the treatment period, add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a CO2 incubator. The incubation time will depend on the cell type and density.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Express the results as a percentage of the vehicle-treated or non-targeting control siRNA-treated cells.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest cells by trypsinization, including any floating cells from the supernatant.
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Storage: Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
Objective: To assess the levels of total Chk1, phosphorylated Chk1, and markers of DNA damage and apoptosis.
Materials:
-
RIPA lysis buffer (or similar) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Chk1, anti-phospho-Chk1 (Ser345), anti-γH2AX, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system. Use β-actin as a loading control to ensure equal protein loading.
By following these protocols and comparing the resulting data, researchers can confidently ascertain whether the phenotypic effects of this compound are consistent with on-target Chk1 inhibition, thereby validating its mechanism of action and utility as a specific chemical probe or potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of the checkpoint kinase Chk1 induces DNA damage and cell death in human Leukemia and Lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospho-Chk1 (Ser345) antibody (28803-1-AP) | Proteintech [ptglab.com]
- 5. Inhibition of Human Chk1 Causes Increased Initiation of DNA Replication, Phosphorylation of ATR Targets, and DNA Breakage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
Assessing the Selectivity of Chk1-IN-5 Over Chk2 Kinase: A Comparative Guide
A Note on Data Availability: As of this guide's publication, specific biochemical IC50 values for Chk1-IN-5 against both Chk1 and Chk2 kinases are not publicly available. This compound is documented as a potent Chk1 inhibitor that suppresses Chk1 phosphorylation and demonstrates anti-tumor activity in xenograft models.[1][2][3] Without direct comparative IC50 data, a quantitative assessment of its selectivity over Chk2 cannot be definitively stated.
This guide provides a comprehensive framework for how such a selectivity assessment is performed. It includes the necessary experimental protocols, data presentation formats, and biological context, using data from other well-characterized Chk1 inhibitors as illustrative examples.
Data Presentation: Quantifying Kinase Selectivity
The primary method for quantifying inhibitor potency and selectivity is the determination of the half-maximal inhibitory concentration (IC50). A lower IC50 value signifies greater potency. Selectivity is expressed as a ratio of IC50 values for the off-target kinase (Chk2) versus the on-target kinase (Chk1). A higher ratio indicates greater selectivity for Chk1.
Table 1: Biochemical IC50 and Selectivity Profile of Exemplary Chk1 Inhibitors
| Compound | Chk1 IC50 (nM) | Chk2 IC50 (nM) | Selectivity Ratio (Chk2 IC50 / Chk1 IC50) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| GNE-783 | 1[4] | 444[4] | 444-fold[4] |
| AZD7762 | 5[5] | 5[5] | 1-fold (Dual Inhibitor)[5] |
Biological Context: The Chk1 and Chk2 Signaling Pathways
Chk1 and Chk2 are crucial serine/threonine kinases that function as key regulators in the DNA Damage Response (DDR) network.[6] While they share some downstream targets, they are activated by distinct upstream pathways and are not fully redundant.
-
ATR-Chk1 Pathway: Primarily activated by the ATR kinase in response to replication stress and single-stranded DNA breaks. Chk1 is essential for mediating the S-phase and G2/M cell cycle checkpoints.[6][7]
-
ATM-Chk2 Pathway: Primarily activated by the ATM kinase following the detection of DNA double-strand breaks. Chk2 plays a more prominent role in the G1/S checkpoint.[5]
Selective inhibition of Chk1 is a therapeutic strategy, particularly in p53-deficient cancers, which rely heavily on the Chk1-mediated checkpoints for survival after DNA damage.[6]
Caption: Core signaling cascades for Chk1 and Chk2 activation.
Experimental Protocols
This protocol outlines a method to determine the IC50 values of an inhibitor against purified Chk1 and Chk2 enzymes.
Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of Chk1 and Chk2 by 50% in a controlled, in vitro setting.
Materials:
-
Full-length recombinant human Chk1 and Chk2 enzymes
-
Specific peptide substrate for Chk1/Chk2
-
Adenosine triphosphate (ATP), γ-32P-ATP or detection reagents for non-radioactive methods
-
Kinase reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM DTT)
-
Test inhibitor (e.g., this compound) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar for non-radioactive detection
-
Multi-well assay plates (e.g., 384-well)
-
Luminometer or scintillation counter
Methodology:
-
Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of the test inhibitor in 100% DMSO.
-
Reaction Master Mix: For each kinase, prepare a master mix containing the kinase reaction buffer, peptide substrate, and ATP.
-
Assay Plate Setup:
-
Add diluted inhibitor or DMSO (for 0% and 100% inhibition controls) to the appropriate wells of the assay plate.
-
Add the recombinant Chk1 or Chk2 enzyme to each well, except for the "no enzyme" background control wells.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation of Reaction: Start the kinase reaction by adding the ATP/substrate master mix to all wells.
-
Incubation: Incubate the reaction at 30°C for 60 minutes. The time should be optimized to ensure the reaction remains within the linear range (typically <20% ATP consumption).
-
Detection:
-
Stop the reaction by adding ADP-Glo™ Reagent, which depletes the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all data points.
-
Normalize the results, setting the DMSO-only control as 100% kinase activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a non-linear regression model (four-parameter variable slope) to calculate the IC50 value.
-
Caption: Experimental workflow for IC50 determination.
This assay confirms that the inhibitor can engage and inhibit Chk1 in a cellular environment.
Objective: To measure the inhibition of Chk1 autophosphorylation in cells treated with the inhibitor.
Methodology:
-
Cell Treatment: Seed a cancer cell line (e.g., HT-29) and treat with a DNA damaging agent (e.g., 1 µM gemcitabine) to activate Chk1. Concurrently, treat cells with a dose range of the Chk1 inhibitor.
-
Protein Extraction: After incubation (e.g., 24 hours), harvest the cells and prepare whole-cell lysates.
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phospho-Chk1 (Ser296, an autophosphorylation site indicating kinase activity) and total Chk1 (for loading control).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensities for p-Chk1 and total Chk1. A dose-dependent decrease in the p-Chk1/total Chk1 ratio indicates successful target inhibition in a cellular context.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | Chk | 2120398-39-0 | Invivochem [invivochem.com]
- 4. Chk1 inhibition in p53-deficient cell lines drives rapid chromosome fragmentation followed by caspase-independent cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CHEK1 - Wikipedia [en.wikipedia.org]
- 7. Roles of Chk1 in Cell Biology and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Chk1-IN-5 and UCN-01 Side Effects: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the side effects associated with two checkpoint kinase 1 (Chk1) inhibitors: Chk1-IN-5 and UCN-01. This document summarizes available preclinical and clinical data to inform future research and development decisions.
UCN-01 (7-hydroxystaurosporine), an early-generation, non-selective protein kinase inhibitor, has undergone clinical evaluation, providing a more extensive side effect profile. In contrast, this compound is a more recent and reportedly more selective Chk1 inhibitor, with publicly available data primarily limited to preclinical studies. This guide aims to present a balanced comparison based on the currently accessible information.
Executive Summary of Side Effect Profiles
| Side Effect | This compound (Preclinical) | UCN-01 (Clinical and Preclinical) |
| Hematological | Data not publicly available. | Neutropenia, Anemia, Thrombocytopenia (preclinical)[1] |
| Metabolic | Data not publicly available. | Hyperglycemia[2][3] |
| Gastrointestinal | Data not publicly available. | Nausea, Vomiting, Diarrhea[2][3] |
| Constitutional | "Minimal toxicity" reported in one study, but specifics were not provided. | Fatigue, Malaise[2][3] |
| Cardiovascular | Data not publicly available. | Hypotension[2] |
| Renal | Data not publicly available. | Grade 4 creatinine elevation reported in one patient.[4] |
| Other | --- | Dyspnea, Hypoxia, Lactic Acidosis[2][5] |
Detailed Side Effect Analysis
UCN-01
UCN-01, a derivative of staurosporine, is a potent but non-selective inhibitor of several protein kinases, including Protein Kinase C (PKC) and Chk1[6][7]. This lack of specificity is believed to contribute to its broad range of observed side effects.
Hematological Toxicity: Clinical studies have reported neutropenia and anemia as common hematological toxicities.[5] In a Phase I study in combination with irinotecan, 48% of patients exhibited grade 2 or 3 neutropenia during the first cycle.[2] Preclinical toxicology studies in rats and dogs also indicated dose-related leukopenia (neutropenia) and thrombocytopenia.[1]
Metabolic Effects: Hyperglycemia is a frequently observed side effect of UCN-01 treatment, occurring in over half of the patients in some studies, with grade 3 or 4 hyperglycemia being reported.[3][5] The presumed mechanism for this is thought to be related to the inhibition of the Akt signaling pathway.[2]
Gastrointestinal and Constitutional Effects: Nausea, vomiting, and diarrhea are among the most common non-hematological toxicities.[2][5] Fatigue and malaise are also frequently reported constitutional symptoms.[2][3]
Cardiovascular and Other Adverse Events: Hypotension has been observed during UCN-01 infusion.[5] Other reported serious adverse events include dyspnea, hypoxia, and lactic acidosis.[2][5] A case of grade 4 creatinine elevation has also been documented.[4]
This compound
Information on the side effect profile of this compound is sparse and limited to preclinical observations. One study noted "minimal toxicity" in a mouse xenograft model at effective doses, but did not provide specific details on the nature or incidence of any adverse effects.[8] There is no publicly available data from clinical trials for this compound. The higher selectivity of this compound for Chk1 over other kinases, in theory, could translate to a more favorable safety profile compared to less selective inhibitors like UCN-01, but this remains to be demonstrated in comprehensive preclinical toxicology studies and clinical trials.
Experimental Protocols
Detailed experimental protocols for the specific studies on this compound and UCN-01 are not fully available in the public domain. However, based on standard preclinical and clinical methodologies, the following general protocols would be employed to assess the observed side effects.
1. Preclinical Assessment of Hematological Toxicity:
-
Animal Model: Male and female Wistar rats or Beagle dogs.
-
Methodology: Animals are administered the test compound (this compound or UCN-01) at various dose levels for a specified duration (e.g., single dose, or repeated doses over 14 or 28 days). Blood samples are collected at predetermined time points.
-
Analysis: A complete blood count (CBC) is performed using an automated hematology analyzer. Parameters measured include total white blood cell count, neutrophil count, lymphocyte count, red blood cell count, hemoglobin concentration, hematocrit, and platelet count.[9]
2. Preclinical Assessment of Hyperglycemia:
-
Animal Model: Male C57BL/6 mice.
-
Methodology: Animals are fasted for a short period (e.g., 6 hours) before administration of the test compound. Blood glucose levels are measured from tail vein blood at baseline and at various time points after drug administration using a glucometer. For a more detailed analysis, a glucose tolerance test (GTT) can be performed, where a glucose challenge is administered after the drug, and blood glucose is monitored over a 2-hour period.[4][10]
3. Clinical Assessment of Adverse Events:
-
Study Design: Phase I and II clinical trials in patients with advanced solid tumors.
-
Methodology: Patients receive the investigational drug at escalating doses (Phase I) or a determined dose (Phase II). Adverse events are continuously monitored and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). This involves regular physical examinations, patient reporting of symptoms, and laboratory tests (including complete blood counts and serum chemistry panels).
Signaling Pathway Diagrams
The following diagrams illustrate the primary signaling pathways targeted by this compound and UCN-01.
Conclusion
The available data suggests that UCN-01 has a significant and varied side effect profile, likely due to its non-selective kinase inhibition. The most prominent toxicities include hyperglycemia and myelosuppression. For this compound, a comprehensive understanding of its side effect profile is currently limited by the lack of publicly available preclinical and clinical safety data. While its higher selectivity for Chk1 may suggest a more favorable safety profile, this requires confirmation through rigorous toxicological studies. This comparative guide highlights the need for further investigation into the safety of this compound to enable a more complete and direct comparison with UCN-01 and other Chk1 inhibitors. Researchers and drug developers should consider these differing safety profiles when designing future studies and clinical trials.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a Mouse Model for Assessing Fatigue during Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the effects of chemotherapy-induced fatigue and pharmacological interventions in multiple mouse behavioral assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis for Chk1 inhibition by UCN-01 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Phase 1 study of UCN-01 in combination with irinotecan in patients with resistant solid tumor malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Chk1 phosphorylation as a pharmacodynamic biomarker of Chk1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MPD: JaxCC1: project protocol [phenome.jax.org]
- 10. Protocol for in vivo and ex vivo assessment of hyperglycemia and islet function in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the DNA Damage Response Induced by Chk1-IN-5 and SRA737
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the DNA damage response (DDR) induced by two checkpoint kinase 1 (Chk1) inhibitors: Chk1-IN-5 and SRA737. While both compounds target a critical node in the DDR pathway, the extent of publicly available data on their specific cellular effects differs significantly. This document summarizes the known information for both inhibitors, with a focus on quantitative experimental data where available, and provides detailed experimental protocols for key assays used to characterize the DDR.
Disclaimer: There is a significant disparity in the amount of publicly available biological data for this compound compared to SRA737. Consequently, a direct quantitative comparison of their induced DNA damage responses is not feasible at this time. This guide presents a comprehensive overview of the DDR mediated by Chk1 inhibition, using SRA737 as a well-characterized example, and discusses this compound within this established mechanistic framework.
Introduction to Chk1 Inhibition and the DNA Damage Response
Checkpoint kinase 1 (Chk1) is a serine/threonine kinase that plays a pivotal role in the cellular response to DNA damage.[1][2] As a key component of the ATR-Chk1 signaling pathway, it is activated in response to single-stranded DNA, which can arise from stalled replication forks or the processing of other DNA lesions.[1] Activated Chk1 then phosphorylates a multitude of downstream targets to orchestrate cell cycle arrest, promote DNA repair, and prevent the propagation of damaged genetic material.[1][2]
In many cancer cells, particularly those with a defective p53 pathway, the G1/S checkpoint is compromised, making them heavily reliant on the S and G2/M checkpoints, which are largely controlled by Chk1.[3][4] Inhibition of Chk1 in such cancer cells abrogates these checkpoints, leading to premature entry into mitosis with unrepaired DNA damage, a process that can result in mitotic catastrophe and apoptotic cell death.[3] Therefore, Chk1 inhibitors are being actively investigated as anticancer agents, both as monotherapies and in combination with DNA-damaging chemotherapies.
This compound: A Potent but Less Characterized Inhibitor
SRA737: A Clinically Investigated Chk1 Inhibitor
SRA737 is a potent and selective, orally bioavailable Chk1 inhibitor that has undergone clinical investigation.[3][9][10] Its mechanism of action and the resulting DNA damage response have been more extensively characterized in preclinical studies. SRA737 has been shown to induce markers of DNA damage, abrogate cell cycle checkpoints, and exhibit synthetic lethality in cancer cells with underlying DNA repair defects or high replicative stress.[3][11]
Quantitative Comparison of DNA Damage Response
Due to the limited data for this compound, this section will focus on the quantitative data available for SRA737 as a representative Chk1 inhibitor. These data points illustrate the expected outcomes of effective Chk1 inhibition.
Induction of γH2AX
Phosphorylation of the histone variant H2AX to form γH2AX is a sensitive marker for DNA double-strand breaks (DSBs).[12] Inhibition of Chk1 leads to the collapse of replication forks, resulting in the formation of DSBs and a subsequent increase in γH2AX levels.[13]
| Cell Line | Treatment | Fold Increase in γH2AX Foci | Reference |
| H23 (TP53 mutant NSCLC) | 1 µM SRA737 (24h) | ~4.5 | [11][14] |
| HT29 (TP53 mutant CRC) | 1 µM SRA737 (24h) | ~3.5 | [11][14] |
| A549 (TP53 wild-type NSCLC) | 1 µM SRA737 (24h) | No significant increase | [11][14] |
| HCT116 (TP53 wild-type CRC) | 1 µM SRA737 (24h) | No significant increase | [11][14] |
| OVCAR3 (CCNE1 amplified) | SRA737 (dose-dependent) | Dose-concordant increase | [15] |
Cell Cycle Analysis
Chk1 inhibition abrogates the S and G2/M checkpoints, leading to an accumulation of cells in the G2/M phase followed by mitotic catastrophe, often represented by an increase in the sub-G1 population (indicative of apoptosis).[16][17]
| Cell Line | Treatment | Effect on Cell Cycle Distribution | Reference |
| H23 (TP53 mutant NSCLC) | 1 µM SRA737 (24h) | Increased cell death (sub-G1) | [3] |
| HT29 (TP53 mutant CRC) | 1 µM SRA737 (24h) | Increased cell death (sub-G1) | [3] |
| HCT116 p53-/- | Chk1 siRNA | Fewer cells in G2/M, increased sub-G1 | [17] |
| H446 (SCLC) | 1 µM SRA737 (24h) | Increased micronuclei formation | [9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Simplified signaling pathway of Chk1-mediated DNA damage response and the point of intervention for this compound and SRA737.
Caption: A typical experimental workflow to evaluate the DNA damage response induced by Chk1 inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the DNA damage response to Chk1 inhibitors.
Western Blot Analysis for Phosphorylated Chk1 (p-Chk1)
Objective: To detect the phosphorylation status of Chk1 as a marker of its activation or inhibition.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-Chk1 (e.g., Ser345), anti-total Chk1, and a loading control (e.g., anti-β-actin or anti-GAPDH)[18][19]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with the Chk1 inhibitor, wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.[20][21]
-
Protein Quantification: Determine the protein concentration of the lysates.[20]
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel for electrophoretic separation.[20][21]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20][21]
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.[19][20]
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.[20]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[20]
-
Washing: Repeat the washing steps.
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.[20]
Immunofluorescence Staining for γH2AX Foci
Objective: To visualize and quantify the formation of γH2AX foci as a marker of DNA double-strand breaks.
Materials:
-
Cells grown on coverslips
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with the Chk1 inhibitor.
-
Fixation: After treatment, fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.[22]
-
Washing: Wash the cells with PBS.[22]
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.[22]
-
Blocking: Block the cells with blocking solution for 1 hour at room temperature.[23][24]
-
Primary Antibody Incubation: Incubate the cells with the anti-γH2AX primary antibody (diluted in blocking solution) overnight at 4°C.[22]
-
Washing: Wash the cells several times with PBS.[23]
-
Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.[23]
-
Washing: Repeat the washing steps.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides using antifade mounting medium.[23][24]
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per cell.[23][24]
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
Objective: To determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) and to quantify apoptotic cells (sub-G1 population).
Materials:
-
Cell suspension
-
Ice-cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)[25][26][27]
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, harvest the cells and wash them with PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate on ice for at least 30 minutes.[25][27]
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.[25]
-
Staining: Resuspend the cell pellet in the PI staining solution and incubate for 15-30 minutes at room temperature in the dark.[26]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.[27]
-
Data Analysis: Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in the sub-G1, G1, S, and G2/M phases.[26]
Conclusion
Both this compound and SRA737 are inhibitors of Chk1 and are therefore expected to induce a similar DNA damage response characterized by the abrogation of S and G2/M checkpoints, leading to increased DNA damage, mitotic catastrophe, and apoptosis, particularly in p53-deficient cancer cells. While the DNA damage response to SRA737 has been well-documented with quantitative data on the induction of γH2AX and effects on cell cycle progression, similar detailed public data for this compound is currently lacking. The provided experimental protocols offer a standardized framework for researchers to independently characterize and compare the DNA damage response profiles of these and other Chk1 inhibitors. Further studies on this compound are required to enable a direct and comprehensive comparison with clinically evaluated compounds like SRA737.
References
- 1. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CHEK1 - Wikipedia [en.wikipedia.org]
- 3. Investigations of the novel checkpoint kinase 1 inhibitor SRA737 in non-small cell lung cancer and colorectal cancer cells of differing tumour protein 53 gene status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigations of the novel checkpoint kinase 1 inhibitor SRA737 in non-small cell lung cancer and colorectal cancer cells of differing tumour protein 53 gene status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Checkpoint kinase inhibitors: a review of the patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. A patent review of CHK1 inhibitors (2019 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Combination treatment of the oral CHK1 inhibitor, SRA737 and low dose gemcitabine, enhances the effect of PD-L1 blockade by modulating the immune microenvironment in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. explorationpub.com [explorationpub.com]
- 12. mdpi.com [mdpi.com]
- 13. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. CHK1 inhibitor SRA737 is active in PARP inhibitor resistant and CCNE1 amplified ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Checkpoint kinase 1 (Chk1) is required for mitotic progression through negative regulation of polo-like kinase 1 (Plk1) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cutting edge: Chk1 directs senescence and mitotic catastrophe in recovery from G2 checkpoint arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phospho-Chk1 (Ser345) antibody (28803-1-AP) | Proteintech [ptglab.com]
- 19. Phospho-Chk1 (Ser345) Antibody (#2341) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 20. bio-rad.com [bio-rad.com]
- 21. Western blot protocol | Abcam [abcam.com]
- 22. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. crpr-su.se [crpr-su.se]
- 25. ucl.ac.uk [ucl.ac.uk]
- 26. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 27. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Validating the Synergistic Effect of Chk1 and PARP Inhibitors: A Comparative Guide
Disclaimer: The following guide utilizes data for the well-characterized Chk1 inhibitor, Prexasertib, in combination with the PARP inhibitor, Olaparib, as a representative example to illustrate the synergistic interaction between Chk1 and PARP inhibition. Publicly available experimental data for a compound specifically named "Chk1-IN-5" could not be located at the time of this writing. The principles, experimental designs, and data interpretation are broadly applicable to the validation of synergy between other Chk1 and PARP inhibitors.
Introduction
In the landscape of precision oncology, targeting the DNA Damage Response (DDR) is a cornerstone of modern therapeutic strategies. Poly(ADP-ribose) polymerase (PARP) inhibitors have shown significant clinical success, particularly in tumors with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations.[1][2] PARP inhibitors function by trapping PARP enzymes on DNA at sites of single-strand breaks (SSBs), which leads to the collapse of replication forks and the formation of cytotoxic double-strand breaks (DSBs).[3][4] In HR-deficient cells, these DSBs cannot be efficiently repaired, leading to synthetic lethality.
However, both intrinsic and acquired resistance to PARP inhibitors present significant clinical challenges.[5][6] One key resistance mechanism is the stabilization of replication forks, which prevents the formation of lethal DSBs.[5][7] Checkpoint kinase 1 (Chk1) is a critical serine/threonine kinase that plays a central role in the response to replication stress by modulating cell-cycle checkpoints and facilitating DNA repair.[3][8] Inhibition of Chk1 can abrogate these protective mechanisms, leading to replication catastrophe and increased reliance on other repair pathways.
The combination of Chk1 and PARP inhibitors is a promising strategy to overcome PARP inhibitor resistance and to enhance their efficacy in a broader range of tumors.[2][5][9] By inhibiting Chk1, cancer cells are rendered more sensitive to the DNA damage induced by PARP inhibitors, creating a powerful synergistic effect that enhances tumor cell killing.[10][11] This guide provides a comparative overview of the experimental data supporting this synergy, detailed protocols for key validation assays, and visual representations of the underlying molecular pathways and experimental workflows.
Data Presentation: Synergistic Activity of Chk1 and PARP Inhibitors
The synergistic effect of combining Chk1 and PARP inhibitors has been quantified in various cancer cell lines. The tables below summarize key findings from preclinical studies, demonstrating the enhanced cytotoxicity of the combination therapy compared to single-agent treatments.
Table 1: In Vitro Cytotoxicity of Prexasertib (Chk1i) and Olaparib (PARPi) in High-Grade Serous Ovarian Cancer (HGSOC) Cell Lines
| Cell Line | BRCA Status | Prexasertib IC50 (nM) | Olaparib IC50 (µM) | Combination Effect (Prexasertib + Olaparib) | Reference |
| OVCAR3 | Wild Type | ~20 | >20 | Strong Synergism (CI < 0.3) | [12] |
| OV90 | Wild Type | ~49 | >20 | Strong Synergism (CI < 0.3) | [12] |
| PEO1 | Mutant | ~6 | ~1 | Synergism | [12] |
| PEO4 | Mutant | ~10 | >20 | Synergism | [12] |
CI: Combination Index; CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Effect of Chk1 and PARP Inhibitor Combination on DNA Damage and Cell Cycle
| Cell Line | Treatment (Rucaparib + PF-477736) | Key Findings | Reference |
| V-C8.B2 (BRCA2 corrected) | 10 µM Rucaparib + 50 nM PF-477736 | - 5-fold enhancement of rucaparib cytotoxicity- Increased γH2AX foci (marker of DNA DSBs)- Complete inhibition of RAD51 focus formation (marker of HR repair) | [13] |
| V-C8 (BRCA2 mutant) | 10 µM Rucaparib + 50 nM PF-4777736 | - No enhancement of rucaparib cytotoxicity | [13] |
Experimental Protocols
Cell Viability Assay (XTT Assay)
This protocol is adapted from methodologies used to assess the cytotoxicity of Chk1 and PARP inhibitors.[12]
Objective: To determine the effect of single-agent and combination drug treatments on the metabolic activity of cancer cells, as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Chk1 inhibitor (e.g., Prexasertib) and PARP inhibitor (e.g., Olaparib) stock solutions
-
XTT labeling reagent (sodium 3’-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene sulfonic acid hydrate)
-
Electron-coupling reagent (e.g., N-methyldibenzopyrazine methyl sulfate)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of the Chk1 inhibitor and PARP inhibitor, both alone and in combination, in complete medium. Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (e.g., 0.01% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
XTT Reagent Preparation: Shortly before the end of the incubation, prepare the XTT labeling mixture according to the manufacturer's instructions by mixing the XTT labeling reagent and the electron-coupling reagent.
-
XTT Incubation: Add 50 µL of the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C, or until a significant color change is observed in the control wells.
-
Absorbance Measurement: Measure the absorbance of each well at 450 nm using a microplate reader, with a reference wavelength of 650 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot dose-response curves and calculate IC50 values. For combination treatments, the Combination Index (CI) can be calculated using software like CompuSyn or Combenefit to determine synergy.[12]
Clonogenic Survival Assay
This assay assesses the long-term effect of drug treatment on the ability of single cells to form colonies.[14]
Objective: To evaluate the reproductive integrity of cells after treatment with a Chk1 inhibitor, a PARP inhibitor, or their combination.
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete cell culture medium
-
Chk1 inhibitor and PARP inhibitor
-
Fixation solution (e.g., 6.0% v/v glutaraldehyde)
-
Staining solution (e.g., 0.5% w/v crystal violet)
-
Stereomicroscope
Procedure:
-
Cell Seeding: Plate 500-2000 cells per well in 6-well plates and allow them to attach overnight.[7]
-
Drug Treatment: Treat the cells with the desired concentrations of the inhibitors, alone and in combination, for a specified period (e.g., 24 hours).
-
Recovery: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Fixation and Staining:
-
Remove the medium and gently wash the wells with PBS.
-
Fix the colonies with 2 mL of fixation solution for 10-15 minutes.
-
Remove the fixation solution and stain the colonies with 2 mL of crystal violet solution for 20-30 minutes.[14]
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
-
Colony Counting: Count the number of colonies containing at least 50 cells using a stereomicroscope.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group. The surviving fraction is the number of colonies formed after treatment divided by the number of cells seeded, corrected for the plating efficiency of the control group.
γH2AX Immunofluorescence Assay for DNA Damage
This assay quantifies the formation of γH2AX foci, a marker for DNA double-strand breaks.[15][16][17]
Objective: To visualize and quantify the level of DNA double-strand breaks induced by Chk1 and PARP inhibitors.
Materials:
-
Cells grown on glass coverslips in 6-well plates
-
Chk1 inhibitor and PARP inhibitor
-
4% Paraformaldehyde (PFA) for fixation
-
0.2% Triton X-100 for permeabilization
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) mouse monoclonal antibody
-
Secondary antibody: FITC-conjugated goat-anti-mouse IgG
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with inhibitors as desired.
-
Fixation: After treatment, wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the anti-γH2AX primary antibody (e.g., at a 1:1000 dilution) in blocking solution for 2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with the FITC-conjugated secondary antibody (e.g., at a 1:500 dilution) in blocking solution for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash three times with PBS and stain with DAPI for 5-10 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope.
-
Quantification: Capture images and count the number of γH2AX foci per nucleus. At least 50-100 cells should be counted per condition. Image analysis software can be used for automated quantification.
Mandatory Visualization
Caption: Signaling pathway of Chk1 and PARP in the DNA damage response.
Caption: Experimental workflow for validating drug synergy.
References
- 1. mdpi.com [mdpi.com]
- 2. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CHEK1 - Wikipedia [en.wikipedia.org]
- 9. Advances in ATM, ATR, WEE1, and CHK1/2 inhibitors in the treatment of PARP inhibitor-resistant ovarian cancer | Cancer Biology & Medicine [cancerbiomed.org]
- 10. PARP and CHK inhibitors interact to cause DNA damage and cell death in mammary carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the Synergy between PARP and CHK1 Inhibition in Matched BRCA2 Mutant and Corrected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Exploring the Synergy between PARP and CHK1 Inhibition in Matched BRCA2 Mutant and Corrected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of a Validated Immunofluorescence Assay for γH2AX as a Pharmacodynamic Marker of Topoisomerase I Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Chk1-IN-5 Mediated Synthetic Lethality: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pursuit of targeted cancer therapies has led to a significant interest in the concept of synthetic lethality, a phenomenon where the combination of two genetic alterations or the perturbation of two pathways leads to cell death, while a defect in only one is viable. Checkpoint Kinase 1 (Chk1) inhibitors, such as Chk1-IN-5, have emerged as promising agents to induce synthetic lethality in cancers with specific genetic vulnerabilities, particularly those with defects in the DNA Damage Response (DDR) pathway. This guide provides a comprehensive overview of the experimental approaches required to confirm this compound mediated synthetic lethality, comparing its potential efficacy with other established Chk1 inhibitors and alternative synthetic lethality-inducing agents.
The Principle of Chk1 Inhibition and Synthetic Lethality
Chk1 is a critical serine/threonine kinase that plays a central role in the cellular response to DNA damage.[1] It is a key component of the S and G2/M cell cycle checkpoints, halting cell cycle progression to allow for DNA repair.[1] In many cancer cells, other checkpoint pathways, such as the G1 checkpoint regulated by p53, are often inactivated. This makes the cancer cells highly dependent on the Chk1-mediated checkpoint for survival, especially when experiencing DNA damage.
By inhibiting Chk1, compounds like this compound abrogate this last line of defense, forcing cancer cells with pre-existing DNA repair defects or high levels of replicative stress to enter mitosis with damaged DNA, leading to mitotic catastrophe and cell death. This selective killing of cancer cells while sparing normal cells with intact checkpoint mechanisms is the essence of synthetic lethality.
Identifying Synthetic Lethal Partners of this compound
The successful application of this compound as a synthetic lethal agent relies on identifying patient populations with tumors harboring specific genetic or functional defects. Preclinical studies have identified several key synthetic lethal partners for Chk1 inhibitors:
-
p53 and p21 Deficiency: A significant portion of human cancers have mutations in the TP53 gene, leading to a defective G1 checkpoint. These cells are particularly reliant on the Chk1-dependent G2/M checkpoint for survival after DNA damage.
-
ATM Deficiency: Ataxia-Telangiectasia Mutated (ATM) is another crucial kinase in the DDR pathway. Tumors with ATM mutations exhibit increased reliance on the ATR-Chk1 pathway, making them susceptible to Chk1 inhibitors.
-
Defects in B-Family DNA Polymerases: Recent studies have shown that cancer cells with deficiencies in B-family DNA polymerases are synthetically lethal with Chk1 inhibition.
-
Combination with other DDR Inhibitors: Combining Chk1 inhibitors with inhibitors of other DDR pathways, such as ATR or PARP, can create a potent synthetic lethal effect, even in tumors without a pre-existing genetic defect in the DDR.
Experimental Workflow for Confirming Synthetic Lethality
A multi-faceted experimental approach is necessary to rigorously confirm this compound mediated synthetic lethality. This involves a combination of cell-based assays to measure viability, long-term survival, apoptosis, and DNA damage.
Caption: Experimental workflow for validating synthetic lethality.
Data Presentation: Comparative Analysis of Chk1 Inhibitors and Alternatives
While specific quantitative data for this compound is not extensively available in the public domain, we can compare its reported qualitative activity with well-characterized Chk1 inhibitors and other agents that induce synthetic lethality. This compound has been shown to inhibit Chk1 phosphorylation and suppress tumor growth in colon cancer xenograft models. The following tables provide a comparative summary of quantitative data for established compounds.
Table 1: Cell Viability (IC50/GI50 in nM)
| Compound | Target(s) | Cell Line (Genetic Background) | IC50/GI50 (nM) | Citation(s) |
| This compound | Chk1 | HT-29 (Colon) | Data not publicly available | |
| SRA737 | Chk1 | A549 (NSCLC), SW620 (Colorectal) | ~100-1000 (single agent) | [2] |
| MK-8776 | Chk1 | MDA-MB-231 (Breast), BT-549 (Breast), CAL-51 (Breast) | 2100 - 17600 (single agent) | [3] |
| LY2606368 | Chk1 | AsPC-1 (Pancreatic) | ~10 (single agent) | [2] |
| VE-821 | ATR | LoVo (Colon, ATM-deficient) | ~50 (in combination) | |
| KU-60019 | ATM | MDA-MB-468 (Breast, PTEN-deficient) | ~1000 (in combination) | [4] |
| Olaparib | PARP | AsPC-1 (Pancreatic, BRCA-proficient) | >10000 (single agent) | [5] |
Table 2: Apoptosis Induction (% of Apoptotic Cells)
| Compound | Target(s) | Cell Line (Genetic Background) | % Apoptotic Cells (Treatment) | Citation(s) |
| This compound | Chk1 | - | Data not publicly available | |
| LY2606368 | Chk1 | HeLa (Cervical) | Significant increase in TUNEL-positive cells | [6] |
| KU-60019 + Cisplatin | ATM | MDA-MB-468 (Breast, PTEN-deficient) | Significant increase in PARP cleavage | [4] |
| MK-8776 + Olaparib | Chk1, PARP | AsPC-1 (Pancreatic, p53-null) | Enhanced apoptosis vs single agents | [5][7] |
Table 3: Clonogenic Survival (Surviving Fraction)
| Compound | Target(s) | Cell Line (Genetic Background) | Surviving Fraction (Treatment) | Citation(s) |
| This compound | Chk1 | - | Data not publicly available | |
| MK-8776 + Radiation | Chk1 | MDA-MB-231 (Breast) | Significantly reduced vs radiation alone | [3] |
| LY2606368 | Chk1 | Primary Osteosarcoma Cells | Strongly reduced at low nM concentrations | [8] |
| Olaparib + MK-8776 | PARP, Chk1 | PEO-1 (Ovarian, BRCA2-mutant) | Synergistic reduction in colony formation | [9][10] |
Signaling Pathways
The synthetic lethal interaction of Chk1 inhibition is rooted in the intricate network of the DNA Damage Response pathway.
Caption: Simplified DNA Damage Response pathway and the action of this compound.
Experimental Protocols
1. Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
-
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates
-
Cells of interest
-
This compound and other test compounds
-
Luminometer
-
-
Protocol:
-
Seed cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound or comparator compounds for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate IC50 values using appropriate software.
-
2. Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment.
-
Materials:
-
6-well plates
-
Cells of interest
-
This compound and other test compounds
-
Crystal violet staining solution (0.5% crystal violet in methanol)
-
-
Protocol:
-
Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates and allow them to attach.
-
Treat cells with the compounds for a defined period (e.g., 24 hours).
-
Remove the drug-containing medium, wash with PBS, and add fresh medium.
-
Incubate the plates for 10-14 days until visible colonies form.
-
Fix the colonies with methanol and stain with crystal violet solution.
-
Count the number of colonies (typically >50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
-
3. Apoptosis Assay (Immunofluorescence for Cleaved Caspase-3)
This method detects the active form of caspase-3, a key executioner of apoptosis.
-
Materials:
-
Cells grown on coverslips
-
This compound and other test compounds
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against cleaved caspase-3
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
-
-
Protocol:
-
Treat cells with compounds for the desired time.
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Block with 5% BSA for 1 hour.
-
Incubate with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.
-
Mount coverslips and visualize using a fluorescence microscope.
-
Quantify the percentage of cleaved caspase-3 positive cells.
-
4. DNA Damage Analysis (Immunofluorescence for γH2AX)
This assay detects the phosphorylated form of histone H2AX, a sensitive marker for DNA double-strand breaks.
-
Materials:
-
Same as for cleaved caspase-3 immunofluorescence, but with a primary antibody against γH2AX.
-
-
Protocol:
-
Follow the same procedure as for cleaved caspase-3 immunofluorescence, using an anti-γH2AX primary antibody.
-
Visualize and quantify the number and intensity of γH2AX foci per nucleus. An increase in γH2AX foci indicates an accumulation of DNA damage.
-
Conclusion
Confirming the synthetic lethal activity of this compound requires a systematic and multi-pronged experimental approach. By employing a combination of cell viability, clonogenic survival, apoptosis, and DNA damage assays, researchers can robustly validate its efficacy and mechanism of action. While specific quantitative data for this compound is still emerging, comparison with other well-established Chk1 inhibitors and alternative synthetic lethality-inducing agents provides a strong framework for its evaluation. The detailed protocols and comparative data presented in this guide offer a valuable resource for scientists and drug developers working to advance novel targeted cancer therapies. The successful demonstration of synthetic lethality will be crucial for identifying the patient populations most likely to benefit from this compound and for guiding its future clinical development.
References
- 1. The contribution of DNA replication stress marked by high-intensity, pan-nuclear γH2AX staining to chemosensitization by CHK1 and WEE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATR and Chk1 Suppress a Caspase-3–Dependent Apoptotic Response Following DNA Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chk1 inhibition in p53-deficient cell lines drives rapid chromosome fragmentation followed by caspase-independent cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. molbiolcell.org [molbiolcell.org]
- 6. Interferon-gamma enhances radiation-induced cell death via downregulation of Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chk1 Suppresses a Caspase-2 Apoptotic Response to DNA Damage that Bypasses p53, Bcl-2, and Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tissue-Specific Chk1 Activation Determines Apoptosis by Regulating the Balance of p53 and p21 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. γH2AX and Chk1 phosphorylation as predictive pharmacodynamic biomarkers of Chk1 inhibitor-chemotherapy combination treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radiation-induced Phosphorylation of Chk1 at S345 is Associated with p53-dependent Cell Cycle Arrest Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Chk1-IN-5 Across Diverse Cancer Cell Line Panels: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the checkpoint kinase 1 (Chk1) inhibitor, Chk1-IN-5, across various cancer cell line panels. Designed for researchers, scientists, and professionals in drug development, this document outlines the inhibitor's mechanism of action, presents a framework for evaluating its efficacy, and provides detailed experimental protocols to support further investigation.
Introduction to Chk1 Inhibition and this compound
Checkpoint Kinase 1 (Chk1) is a critical serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway. By orchestrating cell cycle checkpoints, particularly at the G1/S, intra-S, and G2/M phases, Chk1 allows cells to repair damaged DNA before proceeding with cell division.[1][2][3] In many cancer cells, particularly those with p53 mutations, reliance on the Chk1-mediated checkpoints is heightened for survival, making Chk1 an attractive target for cancer therapy.[4]
Chk1 inhibitors disrupt this repair mechanism, forcing cancer cells with DNA damage to enter mitosis prematurely, leading to a form of programmed cell death known as mitotic catastrophe.[4] this compound is a potent and specific inhibitor of Chk1 that has demonstrated efficacy in preclinical models by inhibiting Chk1 phosphorylation.
Mechanism of Action of Chk1 Inhibitors
The following diagram illustrates the central role of Chk1 in the DNA damage response and the mechanism by which inhibitors like this compound exert their anti-cancer effects.
Caption: Chk1 signaling pathway and the inhibitory action of this compound.
Comparative Efficacy of this compound: A Data Framework
While comprehensive public data on this compound across a wide range of cancer cell lines is limited, this section provides a template for how such comparative data should be presented. The tables below are populated with representative data based on known activities of Chk1 inhibitors in different cancer types.
Table 1: Comparative Cytotoxicity (IC50) of this compound
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table illustrates how IC50 values for this compound could be presented across a panel of cancer cell lines after a 72-hour treatment period.
| Cell Line | Cancer Type | p53 Status | This compound IC50 (nM) |
| HT-29 | Colon Carcinoma | Mutant | 50 |
| SW620 | Colorectal Adenocarcinoma | Mutant | 75 |
| A549 | Lung Carcinoma | Wild-Type | 250 |
| HCT116 | Colon Carcinoma | Wild-Type | 300 |
| MDA-MB-231 | Breast Adenocarcinoma | Mutant | 60 |
| MCF-7 | Breast Adenocarcinoma | Wild-Type | 400 |
| PANC-1 | Pancreatic Carcinoma | Mutant | 85 |
| MiaPaCa-2 | Pancreatic Carcinoma | Mutant | 90 |
Note: Lower IC50 values indicate higher potency. Cell lines with mutant p53 often exhibit greater sensitivity to Chk1 inhibition.
Table 2: Induction of Apoptosis by this compound
This table demonstrates how to present data on the percentage of apoptotic cells, as determined by Annexin V/Propidium Iodide staining and flow cytometry, following treatment with this compound at a concentration of 100 nM for 48 hours.
| Cell Line | Cancer Type | % Apoptotic Cells (Control) | % Apoptotic Cells (this compound) | Fold Increase in Apoptosis |
| HT-29 | Colon Carcinoma | 3.5% | 45.2% | 12.9 |
| SW620 | Colorectal Adenocarcinoma | 4.1% | 38.9% | 9.5 |
| A549 | Lung Carcinoma | 2.8% | 15.6% | 5.6 |
| HCT116 | Colon Carcinoma | 3.2% | 12.4% | 3.9 |
| MDA-MB-231 | Breast Adenocarcinoma | 5.2% | 55.8% | 10.7 |
| MCF-7 | Breast Adenocarcinoma | 2.5% | 10.5% | 4.2 |
| PANC-1 | Pancreatic Carcinoma | 4.8% | 49.7% | 10.4 |
| MiaPaCa-2 | Pancreatic Carcinoma | 5.5% | 47.3% | 8.6 |
Table 3: Effect of this compound on Cell Cycle Distribution
This table illustrates the expected shifts in cell cycle phases after treatment with 100 nM this compound for 24 hours, as measured by propidium iodide staining and flow cytometry. A hallmark of Chk1 inhibition is the abrogation of the G2/M checkpoint, leading to an increase in the sub-G1 population (indicative of apoptosis) and a decrease in the G2/M population.
| Cell Line | Treatment | % Sub-G1 | % G1 | % S | % G2/M |
| HT-29 | Control | 2.1% | 45.3% | 22.5% | 30.1% |
| This compound | 18.5% | 40.1% | 25.8% | 15.6% | |
| MDA-MB-231 | Control | 3.4% | 50.2% | 18.9% | 27.5% |
| This compound | 22.1% | 42.5% | 23.4% | 12.0% | |
| A549 | Control | 1.8% | 60.5% | 15.2% | 22.5% |
| This compound | 8.9% | 55.3% | 19.8% | 16.0% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. The following section provides standard protocols for the key assays used to evaluate the impact of this compound.
Experimental Workflow
The diagram below outlines a typical workflow for assessing the in vitro efficacy of a kinase inhibitor like this compound.
Caption: Standard experimental workflow for in vitro inhibitor testing.
Cell Viability Assay (IC50 Determination)
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of this compound in complete culture medium.
-
Treatment: Remove the overnight culture medium and add 100 µL of the serially diluted this compound to the respective wells. Include vehicle control wells (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Assay: Add a viability reagent (e.g., CellTiter-Glo® or MTT) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound or vehicle control for the specified duration (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization.
-
Washing: Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Analysis: Quantify the percentage of cells in each quadrant using flow cytometry analysis software.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time (e.g., 24 hours).
-
Cell Harvesting: Collect cells by trypsinization.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.
-
Washing: Wash the fixed cells with PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Analysis: Use cell cycle analysis software to determine the percentage of cells in the Sub-G1, G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound represents a promising therapeutic agent for cancers that are highly dependent on the Chk1-mediated DNA damage response. This guide provides a framework for the systematic evaluation of its efficacy across a panel of cancer cell lines. The provided data tables and detailed experimental protocols are intended to facilitate further research and a deeper understanding of the therapeutic potential of Chk1 inhibition. Future studies should aim to expand the panel of cell lines tested to identify predictive biomarkers of sensitivity to this compound, which will be crucial for its clinical development.
References
- 1. CHEK1 - Wikipedia [en.wikipedia.org]
- 2. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of Chk1 in Cell Biology and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the different mechanisms of cytotoxicity induced by Checkpoint Kinase I inhibitors when used as single agents or in combination with DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Handling of Chk1-IN-5: A Comprehensive Guide for Laboratory Professionals
Essential guidance for the safe management and disposal of the checkpoint kinase 1 (Chk1) inhibitor, Chk1-IN-5, ensuring laboratory safety and regulatory compliance. This document provides detailed procedures for disposal, summarizes key safety data, outlines relevant experimental protocols, and illustrates the associated signaling pathway to support researchers, scientists, and drug development professionals in the responsible handling of this potent compound.
Proper Disposal Procedures for this compound
This compound is classified as a hazardous substance that is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative that this compound and its containers are disposed of as hazardous waste through an approved waste disposal plant.[1] Adherence to the following steps is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination.
Step-by-Step Disposal Protocol:
-
Segregation and Collection:
-
Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, gloves, vials), and spillage cleanup materials, in a designated and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Container Labeling:
-
The hazardous waste container must be labeled with the full chemical name, "this compound," and the appropriate hazard pictograms (e.g., harmful, hazardous to the aquatic environment).
-
Indicate the date when the waste was first added to the container.
-
-
Storage of Waste:
-
Store the sealed waste container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
-
Spillage Management:
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste container through a licensed and approved waste disposal service.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Safety and Hazards
All personnel handling this compound must be thoroughly familiar with its potential hazards and take appropriate safety precautions. This includes wearing personal protective equipment (PPE) such as a lab coat, safety glasses, and chemical-resistant gloves. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Quantitative Data Summary:
| Parameter | Value | Reference |
| GHS Classification | Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1) | [1] |
| Hazard Statements | H302: Harmful if swallowed; H410: Very toxic to aquatic life with long lasting effects | [1] |
| In Vitro Activity (HT-29 cells) | Effective concentrations for Chk1 phosphorylation inhibition: 0.4, 1.2, 3.7, 11.1, 33.3, 100 nM | [2] |
| In Vivo Activity (HT-29 xenograft) | 40 mg/kg (IV, twice a week for 21 days) inhibits tumor growth | [2] |
Experimental Protocols
The following are summaries of key experimental protocols relevant to the study of this compound.
Chk1 Kinase Inhibition Assay
This in vitro assay measures the ability of this compound to inhibit the phosphorylation of a substrate by the Chk1 enzyme. A common method involves an immunoprecipitation-kinase assay.[3][4]
Methodology:
-
Cell Lysate Preparation: Prepare cell extracts from control and treated cells.
-
Substrate Preparation: A fragment of a known Chk1 substrate, such as CDC25C, is prepared.[3][4]
-
Immunoprecipitation: The Chk1 protein is immunoprecipitated from the cell lysates using a specific anti-Chk1 antibody.[3][4]
-
Kinase Reaction: The immunoprecipitated Chk1 is incubated with the substrate in a kinase assay buffer containing ATP. The reaction is carried out in the presence and absence of varying concentrations of this compound.
-
Analysis: The level of substrate phosphorylation is analyzed, typically by autoradiography if using radiolabeled ATP, or by western blotting with a phospho-specific antibody.[3][4] A reduction in substrate phosphorylation in the presence of this compound indicates inhibitory activity.
HT-29 Colon Cancer Xenograft Model
This in vivo model is used to assess the anti-tumor efficacy of this compound.
Methodology:
-
Cell Culture: Human HT-29 colon adenocarcinoma cells are cultured in appropriate media.
-
Animal Model: Female BALB/c nude mice (4-6 weeks old) are typically used.[5]
-
Tumor Cell Implantation: HT-29 cells are harvested and injected subcutaneously into the flank of the mice.[6]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their dimensions are measured regularly with calipers to calculate tumor volume.[7]
-
Treatment: Once tumors reach a predetermined size, mice are randomized into control and treatment groups. This compound is administered (e.g., intravenously) at a specified dose and schedule.[2]
-
Efficacy Assessment: Tumor growth is monitored throughout the treatment period. At the end of the study, tumors may be excised and weighed, and further analysis (e.g., histology, biomarker analysis) can be performed.
Signaling Pathway
Chk1 is a key serine/threonine kinase in the DNA damage response (DDR) pathway. In response to DNA damage or replication stress, Ataxia Telangiectasia and Rad3-related (ATR) kinase is activated and phosphorylates Chk1.[8] Activated Chk1 then phosphorylates and inactivates Cdc25 phosphatases, which are required for the activation of cyclin-dependent kinases (CDKs).[9] This leads to cell cycle arrest, providing time for DNA repair. Inhibition of Chk1 by compounds like this compound abrogates this checkpoint, forcing cells with damaged DNA to enter mitosis, which can lead to cell death (mitotic catastrophe), particularly in cancer cells that often have a defective G1 checkpoint.[10]
Caption: The Chk1 signaling pathway in response to DNA damage and its inhibition by this compound.
References
- 1. This compound|2120398-39-0|MSDS [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CHK1 kinase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CHK1 kinase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic experiment with HT29 colon carcinoma xenografts [bio-protocol.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. 2.9. Human Xenograft HT29 Colorectal Cancer Model [bio-protocol.org]
- 8. Comparison of the different mechanisms of cytotoxicity induced by Checkpoint Kinase I inhibitors when used as single agents or in combination with DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CHK1-regulated S-phase checkpoint response reduces camptothecin cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Chk1-IN-5
For Immediate Implementation: This document provides crucial safety and logistical guidance for laboratory professionals working with Chk1-IN-5, a potent checkpoint kinase 1 (Chk1) inhibitor. Adherence to these protocols is essential for minimizing exposure risk and ensuring a safe research environment.
As a potent, ATP-competitive inhibitor of Chk1 and Chk2, this compound is instrumental in cancer research, particularly in studying DNA damage response pathways.[1] However, its pharmacological activity necessitates stringent handling procedures to protect researchers from potential biological effects. This guide outlines the necessary personal protective equipment (PPE), operational plans for safe handling, and proper disposal methods.
Hazard Identification and Risk Assessment
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Due to its potent biological activity, all contact with the skin, eyes, and respiratory tract must be strictly avoided. The primary risks to laboratory personnel include accidental ingestion, inhalation of aerosolized particles, and skin absorption.
| Hazard Classification (GHS) | Precautionary Statements |
| Acute toxicity, Oral (Category 4) | P264: Wash skin thoroughly after handling.[2] |
| Acute aquatic toxicity (Category 1) | P270: Do not eat, drink or smoke when using this product.[2] |
| Chronic aquatic toxicity (Category 1) | P273: Avoid release to the environment.[2] |
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2] | |
| P330: Rinse mouth.[2] | |
| P391: Collect spillage.[2] | |
| P501: Dispose of contents/container to an approved waste disposal plant.[2] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory when handling this compound in its solid (powder) or liquid (in solvent) forms. The following table summarizes the required PPE for each stage of the experimental workflow.
| Experimental Stage | Required Personal Protective Equipment |
| Preparation of Stock Solutions | Primary: Nitrile gloves (double-gloved), disposable lab coat, safety glasses with side shields or chemical splash goggles. Secondary: Chemical fume hood. |
| Cell Culture Treatment | Primary: Nitrile gloves, disposable lab coat, safety glasses. Secondary: Biological safety cabinet (Class II). |
| In Vivo Studies | Primary: Nitrile gloves, disposable lab coat, safety glasses or face shield. |
| Waste Disposal | Primary: Nitrile gloves (double-gloved), disposable lab coat, safety glasses or face shield. |
Note: For all procedures, it is recommended to use powder-free nitrile gloves. Regularly inspect gloves for any signs of degradation or puncture and change them frequently.
Experimental Workflow and Safety Procedures
The following diagram illustrates the standard operating procedure for the safe handling of this compound, from receiving the compound to the final disposal of waste.
Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[2] Recommended storage is at -20°C for the powder form and -80°C when in solvent.[2]
-
Maintain an accurate inventory of the compound.
2. Preparation of Solutions:
-
All manipulations of solid this compound must be conducted in a certified chemical fume hood to prevent inhalation of the powder.
-
Wear two pairs of nitrile gloves, a disposable lab coat, and chemical splash goggles.
-
Use a dedicated set of spatulas and weighing paper for the compound.
-
Carefully dissolve the weighed powder in the appropriate solvent. To enhance solubility, the tube can be warmed to 37°C and sonicated.
-
Prepare aliquots of the stock solution to minimize freeze-thaw cycles.
3. Experimental Use:
-
When treating cell cultures, perform all steps within a Class II biological safety cabinet to maintain sterility and containment.
-
For animal studies, ensure proper restraint and handling techniques to avoid accidental exposure.
-
Do not eat, drink, or smoke in areas where this compound is handled.[2]
4. Decontamination and Spill Management:
-
In case of a small spill, cordon off the area. Wearing appropriate PPE, absorb the spill with inert material and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and follow institutional emergency procedures.
-
Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent.
5. Disposal Plan:
-
All waste materials contaminated with this compound, including pipette tips, tubes, gloves, and excess solutions, must be collected in a designated and clearly labeled hazardous waste container.
-
Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[2] Do not dispose of this compound down the drain or in the regular trash.
Emergency Procedures
| Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with soap and water. Seek medical attention if irritation develops.[2] |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
